Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFVMJRSZCVJJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332704 | |
| Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81633-29-6 | |
| Record name | 5-Pyrimidinecarboxylic acid, 2-amino-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl-2-amino-4-methylpyridine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the presence of amino, methyl, and carboxylate groups on a pyrimidine core, make it an attractive scaffold for medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its synthesis, characterization, and diverse applications, with a focus on its role in the development of novel therapeutic agents.
Introduction: The Pyrimidine Core in Drug Discovery
The pyrimidine ring is a fundamental heterocyclic motif found in numerous natural and synthetic compounds of significant biological importance, most notably in the nucleobases of DNA and RNA. In medicinal chemistry, the pyrimidine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This has led to the development of a multitude of pyrimidine-based drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2] this compound, with its multiple functional groups, offers a rich platform for chemical modification and the exploration of structure-activity relationships (SAR) in drug design.[3]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is a one-pot, three-component reaction, a variant of the classical Biginelli reaction. This approach offers high atom economy and procedural simplicity.
Reaction Principle
The synthesis involves the condensation of a β-dicarbonyl compound, in this case, a derivative of ethyl acetoacetate, with guanidine. The reaction proceeds through the formation of a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine ring.
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for the synthesis of substituted 2-aminopyrimidines.[4]
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (or a suitable precursor like ethyl 2-cyano-3-oxobutanoate)
-
Guanidine hydrochloride
-
Sodium ethoxide (or another suitable base like potassium carbonate)
-
Absolute ethanol
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Base Addition: To this solution, add sodium ethoxide (1.1 equivalents) portion-wise while stirring.
-
Addition of β-Dicarbonyl Compound: Add ethyl 2-formyl-3-oxobutanoate (1 equivalent) dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Filter the solid product and wash it with cold distilled water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a solid.
-
Drying: Dry the purified product under vacuum.
Physicochemical Properties and Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Reference(s) |
| CAS Number | 81633-29-6 | [5] |
| Molecular Formula | C₈H₁₁N₃O₂ | [5] |
| Molecular Weight | 181.19 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 222-226 °C | [5] |
| Solubility | Sparingly soluble in water, soluble in DMSO and hot ethanol |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~1.25 (t, 3H, -CH₂CH ₃), ~2.40 (s, 3H, Ar-CH ₃), ~4.20 (q, 2H, -CH ₂CH₃), ~7.00 (br s, 2H, -NH ₂), ~8.50 (s, 1H, Ar-H ).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~14.5 (-CH₂C H₃), ~23.0 (Ar-C H₃), ~60.0 (-C H₂CH₃), ~108.0 (C 5), ~158.0 (C 4), ~162.0 (C 2), ~165.0 (C =O), ~168.0 (C 6).
-
IR (KBr, cm⁻¹): ~3400-3300 (N-H stretching), ~2980 (C-H stretching), ~1700 (C=O stretching of ester), ~1640 (C=N stretching), ~1580 (N-H bending).
-
Mass Spectrometry (EI): m/z 181 (M⁺).
(Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used. The provided data is an approximation based on typical values for similar structures.)
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of a variety of bioactive compounds.[3] Its functional groups allow for diverse chemical transformations, enabling the generation of libraries of compounds for high-throughput screening.
Scaffold for Bioactive Molecules
Caption: Key application areas of this compound.
Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in the design of ATP-competitive kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases.[7] The amino group at the 2-position of the pyrimidine ring can form key hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine. The ester group at the 5-position can be modified to introduce various side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. Derivatives of similar 2-aminopyrimidines have shown inhibitory activity against various kinases, including EGFR, HER-2, and Aurora kinases.[8][9]
Calcium Channel Blockers
Dihydropyrimidine derivatives, which can be synthesized from pyrimidine precursors, have been extensively investigated as calcium channel blockers.[10][11] These agents are used in the treatment of hypertension and other cardiovascular diseases. The core pyrimidine structure of this compound can be a starting point for the synthesis of novel dihydropyrimidine analogs with potential calcium channel modulating activity.[12]
Anti-inflammatory Agents
The pyrimidine scaffold is present in several clinically used anti-inflammatory drugs.[2] Derivatives of 2-aminopyrimidines have been shown to inhibit the production of pro-inflammatory mediators.[13] The functional groups on this compound can be modified to develop novel selective inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[14]
Agrochemicals
Beyond pharmaceuticals, pyrimidine derivatives have found applications in agriculture as herbicides, fungicides, and insecticides.[15] The structural features of this compound make it a suitable intermediate for the synthesis of new agrochemicals with improved efficacy and environmental profiles.[16]
Conclusion and Future Perspectives
This compound is a chemically tractable and highly versatile building block with significant potential in both pharmaceutical and agrochemical research. Its straightforward synthesis and the presence of multiple modifiable functional groups provide a robust platform for the generation of diverse molecular libraries. Future research will likely focus on the development of more efficient and greener synthetic methodologies and the exploration of this scaffold in the design of inhibitors for novel biological targets. The continued investigation of derivatives of this compound holds promise for the discovery of new and effective therapeutic agents and crop protection solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 2-氨基-4-甲基嘧啶-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. chemimpex.com [chemimpex.com]
Physical and chemical properties of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structural arrangement, featuring a pyrimidine core functionalized with amino and carboxylate groups, renders it a versatile scaffold for the synthesis of a wide array of bioactive molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, offering field-proven insights for professionals in drug discovery and development.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference |
| CAS Number | 81633-29-6 | [2][3][4] |
| Molecular Formula | C₈H₁₁N₃O₂ | [2][3][4] |
| Molecular Weight | 181.19 g/mol | [2][3][4] |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester | [2][3] |
| InChI Key | YBFVMJRSZCVJJP-UHFFFAOYSA-N | [2][3] |
| SMILES String | CCOC(=O)c1cnc(N)nc1C | [2] |
Molecular Structure Diagram
The structural arrangement of the molecule is crucial for understanding its reactivity and interactions with biological targets. The pyrimidine ring, a key component of nucleic acids, provides a rigid framework, while the amino and ethyl carboxylate groups offer sites for further chemical modification.
Caption: 2D structure of this compound.
Physical and Spectroscopic Properties
The physicochemical properties of a compound are critical for its handling, formulation, and development as a potential therapeutic agent.
Physical Properties Summary
| Property | Value | Source(s) |
| Appearance | White to light yellow solid | [3] |
| Form | Solid | [2][3] |
| Melting Point | 222-226 °C | [2][3] |
| Boiling Point (Predicted) | 350.5 ± 34.0 °C | [3] |
| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.47 ± 0.10 | [3] |
| Storage Temperature | Room temperature, in an inert atmosphere, kept in a dark place | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for structural elucidation and purity assessment. While raw spectra are lot-specific, the expected characteristic signals can be inferred from the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃), a singlet for the methyl group on the pyrimidine ring, a singlet for the aromatic proton, and a broad singlet for the amino (-NH₂) protons.[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for the carbonyl carbon of the ester, the aromatic carbons of the pyrimidine ring, the methyl carbon, and the two carbons of the ethyl group.[5]
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands. Key signals include N-H stretching vibrations for the amino group, C=O stretching for the ester carbonyl, C=N and C=C stretching vibrations from the pyrimidine ring, and C-H stretching from the alkyl groups.[6]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the compound's molecular weight (181.19 g/mol ).[2][4]
Authoritative spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound can be accessed through chemical databases such as ChemicalBook.[7]
Synthesis and Chemical Reactivity
Synthetic Pathway Overview
This compound is typically synthesized through a multicomponent condensation reaction, a cornerstone of heterocyclic chemistry. A common approach involves the reaction of an amidine-like compound with a β-ketoester derivative.[6]
Caption: General synthetic workflow for pyrimidine-5-carboxylates.
Reactivity and Role as a Synthetic Intermediate
The molecule's reactivity is governed by its functional groups:
-
Amino Group (-NH₂): The primary amino group is nucleophilic and can be readily alkylated, acylated, or used in condensation reactions to build more complex structures.
-
Ester Group (-COOEt): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. It can also participate in reactions at the alpha-carbon.
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can influence its reactivity in aromatic substitution reactions, although the activating amino group modulates this.
This combination of functional groups makes it a valuable building block for creating libraries of pyrimidine derivatives for high-throughput screening in drug discovery programs.[1][8]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antiviral, and anti-inflammatory properties.[8][9] this compound serves as a key starting material for several promising classes of therapeutic agents.
-
STAT6 Inhibitors: Derivatives of this compound have been synthesized and evaluated as potent inhibitors of STAT6 (Signal Transducer and Activator of Transcription 6).[10] STAT6 is a key protein in the signaling pathway of interleukins IL-4 and IL-13, which are crucial for T-helper cell 2 (Th2) differentiation.[10] As such, STAT6 inhibitors are being investigated as potential treatments for allergic conditions like asthma and atopic diseases.[10]
-
EGFR/HER-2 Inhibitors: The quinoline framework, often synthesized from pyrimidine precursors, is vital in oncological research.[5] Compounds derived from related carboxylate structures have shown dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5] These receptors are often overexpressed in various cancers, such as breast and colon cancer, making them prime targets for cancer therapy.[5]
Experimental Protocols
Protocol 1: Synthesis via Biginelli-type Reaction
This protocol describes a general, solvent-free method adapted from procedures for similar pyrimidine structures.[11]
Objective: To synthesize this compound.
Materials:
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Standard laboratory glassware and heating mantle
Procedure:
-
Preparation: In a round-bottom flask, dissolve sodium ethoxide (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add guanidine hydrochloride (1 equivalent) followed by the dropwise addition of ethyl acetoacetate (1 equivalent) while stirring.
-
Reaction: Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Precipitation: Neutralize the solution with a dilute acid (e.g., acetic acid) to precipitate the crude product.
-
Purification: Filter the solid precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.
Self-Validation: The identity and purity of the synthesized product must be confirmed by comparing its melting point and spectroscopic data (¹H NMR, IR) with literature values.[2][3]
Protocol 2: Quality Control and Characterization
Objective: To confirm the identity and purity of the synthesized compound.
Methodologies:
-
Melting Point Determination:
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet or use an ATR accessory.
-
Confirm the presence of key functional groups: N-H stretches (~3300-3500 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic ring vibrations.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Verify that the chemical shifts, integration, and coupling patterns match the expected structure of this compound.
-
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat.[2] For handling fine powders, a type N95 (US) respirator may be necessary to avoid dust inhalation.[2][12]
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[13][14]
-
Skin Contact: Wash off with soap and plenty of water.[13][14]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13][14]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[13][14]
-
In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[13]
-
-
Storage: The compound should be stored at room temperature in a tightly closed container, preferably in a dark place and under an inert atmosphere to prevent degradation.[3] It is classified under storage class 11 (Combustible Solids).[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-氨基-4-甲基嘧啶-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound(81633-29-6) 1H NMR spectrum [chemicalbook.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strona domeny infona.pl [infona.pl]
- 10. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fishersci.com [fishersci.com]
- 13. lookchem.com [lookchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in research and drug development. The document details the molecule's fundamental physicochemical properties, offers expert insight into its synthetic pathways, and outlines its established and potential applications in medicinal chemistry. By grounding technical data with mechanistic explanations and practical protocols, this guide serves as an essential resource for scientists leveraging this versatile compound in the synthesis of novel bioactive molecules.
Molecular Profile and Physicochemical Properties
This compound (CAS No. 81633-29-6) is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in pharmaceutical sciences due to their prevalence in biologically active molecules.[1][2] Its structure incorporates a reactive amino group and an ethyl ester functionality, making it a versatile intermediate for further chemical modification.
The core attributes of this compound are summarized below, providing a foundational dataset for its use in experimental design and chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁N₃O₂ | [3][4][5] |
| Molecular Weight | 181.19 g/mol | [3][4][5] |
| CAS Number | 81633-29-6 | [3][4] |
| Synonyms | 2-Amino-4-methylpyrimidine-5-carboxylic acid ethyl ester | [3][5] |
| Appearance | Solid | [3] |
| Melting Point | 222-226 °C | [3] |
| InChI Key | YBFVMJRSZCVJJP-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. For this compound, a common and efficient approach involves the condensation of an amidine-containing compound with a β-ketoester derivative. This specific molecule is typically synthesized via the reaction between guanidine and ethyl 2-acetyl-3-ethoxyacrylate or a similar three-carbon component that provides the required ester and methyl functionalities.
The underlying mechanism relies on the nucleophilicity of the guanidine nitrogens attacking the electrophilic carbonyl and β-carbon of the ketoester, followed by a cyclization and dehydration sequence to form the stable aromatic pyrimidine ring. The choice of a base, such as sodium ethoxide, is critical as it serves to deprotonate the active methylene compound, thereby generating a more potent nucleophile to initiate the reaction cascade.
Caption: Generalized workflow for the synthesis of the target pyrimidine.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a representative method for synthesizing this compound.
-
Preparation of Alkoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2.3 g (100 mmol) of sodium metal in 50 mL of absolute ethanol. This step is highly exothermic and must be performed with caution to generate the sodium ethoxide base in situ. The complete dissolution of sodium indicates the formation of the base.
-
Addition of Reactants: To the cooled sodium ethoxide solution, add 10.1 g (105 mmol) of guanidine hydrochloride. Stir the mixture for 15 minutes to allow for the formation of free guanidine. Subsequently, add 14.4 g (100 mmol) of ethyl acetoacetate dropwise. The addition of the β-ketoester initiates the condensation reaction.
-
Reaction Execution: Heat the resulting mixture to reflux for 6-8 hours. The thermal energy supplied is essential to drive the cyclization and dehydration steps to completion. Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Product Isolation (Work-up): After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water. The change in polarity causes the product to precipitate. Neutralize the solution carefully with dilute acetic acid to a pH of ~7.
-
Purification: Filter the resulting solid precipitate, wash it thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.
-
Validation: Dry the purified product under vacuum. Confirm its identity and purity via melting point determination and spectroscopic analysis (NMR, IR, MS).
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structural integrity of the synthesized compound. While specific spectra for this exact molecule require experimental acquisition[6], the expected characteristic signals can be reliably predicted based on its functional groups and established principles of spectroscopy.
| Technique | Functional Group | Expected Signature / Chemical Shift (δ) |
| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | ~4.2 ppm (quartet, 2H), ~1.3 ppm (triplet, 3H) |
| Ring Methyl (-CH₃) | ~2.5 ppm (singlet, 3H) | |
| Amino (-NH₂) | ~7.0-7.5 ppm (broad singlet, 2H) | |
| Pyrimidine Proton (-CH) | ~8.5 ppm (singlet, 1H) | |
| ¹³C NMR | Ester Carbonyl (C=O) | ~165 ppm |
| Pyrimidine Ring Carbons | ~110-165 ppm (multiple signals) | |
| Ethyl Ester (-OCH₂CH₃) | ~60 ppm (-CH₂-), ~14 ppm (-CH₃) | |
| Ring Methyl (-CH₃) | ~20 ppm | |
| FT-IR | N-H Stretch (Amino) | 3300-3500 cm⁻¹ (two bands) |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ | |
| C=O Stretch (Ester) | ~1720 cm⁻¹ | |
| C=N, C=C Stretch (Ring) | 1550-1650 cm⁻¹ |
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial starting material or intermediate in the synthesis of more complex, biologically active molecules.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of pharmacological activities.[2]
The strategic placement of the amino and ester groups on this molecule allows for diverse synthetic elaborations:
-
Amide/Peptide Coupling: The amino group can be acylated or used in coupling reactions to introduce new side chains, a common strategy in drug design.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other derivatives. It can also be reduced to a primary alcohol.
-
Heterocyclic Ring Formation: The amino and ester groups can participate in annulation reactions to build fused heterocyclic systems.
Derivatives of aminopyrimidines have been successfully developed as potent inhibitors for various therapeutic targets. For instance, related structures have been investigated as STAT6 inhibitors for treating allergic and asthmatic conditions and as dual EGFR/HER-2 kinase inhibitors for cancer therapy.[7][8]
Caption: Role as a scaffold for diverse bioactive molecules.
Safety, Handling, and Storage
Proper handling of this compound is imperative in a laboratory setting. It is intended for research and development use only.[9] Adherence to established safety protocols minimizes risk and ensures experimental integrity.
| Safety Aspect | Guideline | Source(s) |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [9][10] |
| Storage Class | 11 - Combustible Solids | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eyeshields, and appropriate respiratory protection (e.g., N95 type respirator). | [3][9] |
| Incompatibilities | Avoid contact with strong oxidizing agents. | [10] |
| First Aid (Skin Contact) | Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention. | [11] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [11] |
| First Aid (Inhalation) | Move the person into fresh air. If breathing is difficult, give oxygen and consult a physician. | [11] |
| First Aid (Ingestion) | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [12] |
Conclusion
This compound is a high-value chemical intermediate with significant utility for researchers in medicinal chemistry and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile functional groups make it an ideal scaffold for generating libraries of novel compounds. A thorough understanding of its chemistry, handling requirements, and synthetic potential, as outlined in this guide, empowers scientists to effectively harness this compound for the development of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Strona domeny infona.pl [infona.pl]
- 3. This compound 97 81633-29-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 6. 81633-29-6|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. lookchem.com [lookchem.com]
- 12. chemicalbook.com [chemicalbook.com]
1H NMR spectrum of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for data acquisition, and offer a detailed, signal-by-signal interpretation. This document is designed to serve as a practical reference for researchers requiring definitive structural confirmation of this pyrimidine derivative.
Molecular Structure and Proton Environments
This compound (C₈H₁₁N₃O₂) is a substituted pyrimidine featuring four distinct, non-equivalent proton environments that are readily distinguishable by ¹H NMR spectroscopy.[3] Understanding these environments is the first step in interpreting the spectrum. The structure and labeled proton groups are shown below.
-
Hª (Singlet): The single proton on the pyrimidine ring (C6-H).
-
Hᵇ (Singlet, broad): The two protons of the primary amine group (-NH₂).
-
Hᶜ (Singlet): The three protons of the methyl group attached to the pyrimidine ring (C4-CH₃).
-
Hᵈ (Quartet): The two methylene protons of the ethyl ester group (-O-CH₂-CH₃).
-
Hᵉ (Triplet): The three terminal methyl protons of the ethyl ester group (-O-CH₂-CH₃).
Experimental Workflow: From Sample to Spectrum
Achieving a high-resolution, interpretable spectrum is contingent on meticulous experimental technique. The protocol described below is a self-validating system designed to ensure reproducibility and accuracy.
Part A: Sample Preparation Protocol
The quality of the NMR sample is paramount for obtaining high-quality spectra.[1] A properly prepared sample should be free of solid particulates and paramagnetic impurities.[4][5]
Methodology:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[4][5][6]
-
Solvent Selection: Choose an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to resolve N-H protons more effectively.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[6][7] Agitate gently to ensure the sample dissolves completely.
-
Filtration (Self-Validation Step): To remove any suspended microparticulates that can degrade spectral resolution, filter the solution. Pack a small plug of cotton or glass wool into a Pasteur pipette and pass the sample solution through it directly into a high-quality 5 mm NMR tube.[5] The absence of visible solids ensures proper shimming.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS provides the reference signal at 0 ppm, against which all other chemical shifts are measured.[3][8]
-
Finalization: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Part B: Data Acquisition and Processing
Data acquisition is performed on an NMR spectrometer, followed by computational processing to convert the raw signal into an interpretable spectrum.
Methodology:
-
Instrument Setup: Insert the sample into the NMR probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H NMR free induction decay (FID) signal. A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
Processing: The raw FID data is processed using appropriate software.[9][10] This involves:
-
Fourier Transform (FT): Converts the time-domain signal (FID) into a frequency-domain signal (the spectrum).
-
Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Flattens the baseline of the spectrum for accurate integration.
-
Calibration: Sets the TMS peak to exactly 0.00 ppm.
-
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. Each signal's chemical shift, integration, and multiplicity corresponds directly to one of the proton environments identified in Section 1.
Summary of ¹H NMR Data
The expected spectral data, based on empirical data and established chemical shift principles, is summarized below.[11]
| Signal Assignment | Proton Group | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Hª | Pyrimidine C6-H | ~ 8.6 | Singlet (s) | 1H |
| Hᵇ | Amine (-NH₂) | ~ 7.0 - 7.5 (variable) | Broad Singlet (br s) | 2H |
| Hᵈ | Ethyl (-O-CH₂-) | ~ 4.3 | Quartet (q) | 2H |
| Hᶜ | Ring Methyl (C4-CH₃) | ~ 2.6 | Singlet (s) | 3H |
| Hᵉ | Ethyl (-CH₃) | ~ 1.3 | Triplet (t) | 3H |
Detailed Signal-by-Signal Breakdown
-
Hª (Pyrimidine C6-H, δ ≈ 8.6 ppm):
-
Chemical Shift: This proton is significantly deshielded (shifted far downfield) due to the powerful electron-withdrawing effects of the two adjacent nitrogen atoms and the aromatic character of the pyrimidine ring.[12][13] Protons on such electron-deficient heterocyclic rings typically resonate at high chemical shifts.[14]
-
Multiplicity: It appears as a sharp singlet because it has no adjacent protons (on C5 or N1) to couple with.
-
-
Hᵇ (Amine -NH₂, δ ≈ 7.0 - 7.5 ppm):
-
Chemical Shift: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad signal.[15][16]
-
Multiplicity: This signal is a broad singlet . The protons undergo rapid chemical exchange, which averages out any potential coupling to neighboring protons and leads to signal broadening.
-
-
Hᵈ (Ethyl -O-CH₂-, δ ≈ 4.3 ppm):
-
Chemical Shift: These methylene protons are adjacent to the electronegative oxygen atom of the ester group, which deshields them and shifts their signal downfield compared to a standard alkyl C-H.[3][14]
-
Multiplicity: The signal is split into a quartet (a 1:3:3:1 pattern) due to spin-spin coupling with the three neighboring protons of the ethyl's methyl group (Hᵉ). This follows the n+1 rule, where n=3, so 3+1=4 peaks.[8][17]
-
-
Hᶜ (Ring Methyl C4-CH₃, δ ≈ 2.6 ppm):
-
Chemical Shift: The methyl group is attached directly to the pyrimidine ring. Its chemical shift is slightly downfield from a typical alkane methyl group due to the influence of the aromatic system.
-
Multiplicity: It appears as a sharp singlet because the adjacent atoms in the ring (N3 and C5) do not have any protons for coupling.
-
-
Hᵉ (Ethyl -CH₃, δ ≈ 1.3 ppm):
-
Chemical Shift: These protons are in a standard alkyl environment, relatively far from the electron-withdrawing groups, and thus appear in the typical upfield region of the spectrum.[14]
-
Multiplicity: The signal is split into a triplet (a 1:2:1 pattern) because it is coupled to the two neighboring methylene protons (Hᵈ). Following the n+1 rule, n=2, so 2+1=3 peaks.[8][17]
-
Conclusion
The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. The five distinct signals, each with a characteristic chemical shift, integration, and splitting pattern, directly correlate with the molecule's unique proton environments. The downfield singlet for the pyrimidine proton, the characteristic quartet-triplet pattern of the ethyl ester, and the singlets for the ring-bound methyl and amino groups collectively provide unambiguous evidence for the assigned structure. This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently acquire and interpret this crucial analytical data.
References
- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 2. emerypharma.com [emerypharma.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. martinfitzpatrick.dev [martinfitzpatrick.dev]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound(81633-29-6) 1H NMR [m.chemicalbook.com]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 14. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. studymind.co.uk [studymind.co.uk]
Technical Guide: Spectroscopic Characterization of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Introduction
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No: 81633-29-6, Molecular Formula: C₈H₁₁N₃O₂) is a pivotal heterocyclic building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its substituted pyrimidine core is a common scaffold in a multitude of pharmacologically active agents, making it a compound of significant interest for drug development professionals.[3] Accurate and unambiguous structural confirmation is paramount for ensuring the quality, purity, and intended reactivity of this intermediate in complex synthetic pathways.
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the definitive identification of this compound. We will delve into the principles, field-proven experimental protocols, and detailed interpretation of its Infrared (IR) and Mass Spectrometry (MS) data. This document is designed to serve as a practical resource for researchers and scientists, bridging theoretical knowledge with tangible application.
Part 1: Infrared (IR) Spectroscopic Analysis
Principle of IR Spectroscopy
Infrared spectroscopy is a cornerstone analytical technique for the qualitative identification of functional groups within a molecule.[4] The method is predicated on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes (e.g., stretching, bending). This absorption pattern generates a unique spectral fingerprint, allowing for the precise identification of functional groups such as amines (N-H), carbonyls (C=O), and aromatic systems.[4]
Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra of Solid Samples
For solid-state samples like this compound, Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the method of choice. ATR-FTIR offers significant advantages, including minimal to no sample preparation, non-destructive analysis, and the consistent generation of high-quality, reproducible spectra.[5][6]
Workflow: ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR Spectroscopy.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean. A preliminary scan can verify the absence of residual contaminants.
-
Background Scan (Self-Validation): A background spectrum must be acquired with the clean, empty ATR crystal.[5] This critical step measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's optical bench, creating a baseline that is automatically subtracted from the sample spectrum. This ensures that the final spectrum is solely representative of the sample.
-
Sample Application: Place a small quantity of this compound powder directly onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.[4]
-
Pressure Application: Engage the instrument's pressure arm to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal surface, which is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality signal.[5]
-
Spectrum Acquisition: Initiate the scan. Standard parameters for a small organic molecule are typically a spectral range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 64 scans to improve the signal-to-noise ratio.
-
Post-Analysis Cleaning: After the measurement, retract the pressure arm, remove the bulk sample, and clean the crystal surface meticulously with a soft wipe dampened with a suitable solvent like isopropanol.[5]
Data Interpretation and Structural Assignment
The IR spectrum of this compound is characterized by several distinct absorption bands that confirm its molecular structure. The key is to correlate these bands with the vibrations of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3480 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3150 - 3050 | Medium-Weak | C-H Stretch | Pyrimidine Ring (Aromatic-like) |
| 2985 - 2870 | Medium | C-H Stretch | Ethyl (-CH₂CH₃) & Methyl (-CH₃) |
| ~1705 | Strong, Sharp | C=O Stretch | Conjugated Ester (-COOEt) |
| 1640 - 1550 | Strong | C=N & C=C Ring Stretch | Pyrimidine Ring System |
| ~1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~1245 | Strong | C-O Stretch | Ester (Aryl-O linkage) |
Analysis:
-
Amine Group: The presence of two distinct bands in the 3480-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending mode further confirms this near 1580 cm⁻¹.
-
Ester Group: An intense, sharp absorption around 1705 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Its position slightly below the typical 1735 cm⁻¹ is due to conjugation with the pyrimidine ring, which delocalizes electron density and weakens the carbonyl bond. The strong C-O stretch near 1245 cm⁻¹ provides corroborating evidence for the ester functionality.
-
Pyrimidine Ring and Alkyl Groups: The complex, strong absorptions between 1640 and 1550 cm⁻¹ arise from the C=C and C=N stretching vibrations within the heterocyclic pyrimidine ring. Aliphatic C-H stretching from the ethyl and methyl groups is clearly visible in the 2985-2870 cm⁻¹ region.
Part 2: Mass Spectrometric Analysis
Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a "soft" ionization technique, ideally suited for analyzing polar and thermally sensitive molecules like the title compound.[7][8] Unlike hard ionization methods that cause extensive fragmentation, ESI transfers pre-existing ions from a liquid solution into the gas phase.[9] The process typically generates protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), allowing for the direct and accurate determination of the molecular weight.[10] This makes ESI-MS an indispensable tool for confirming molecular formulas.[7]
Experimental Protocol: ESI-MS Analysis of Small Organic Molecules
This protocol is designed to achieve a high-quality mass spectrum with excellent signal intensity and minimal contamination, ensuring trustworthy data.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.[11]
-
Working Solution Dilution (Self-Validation): Prepare a dilute working solution by taking 10 µL of the stock solution and diluting it to 1 mL with the analysis solvent. The target concentration should be in the low µg/mL range (1-10 µg/mL).[11] Causality: This high dilution is crucial. Overly concentrated samples lead to ion suppression, detector saturation, poor spectral resolution, and contamination of the ESI source and mass analyzer.[11]
-
Ionization Enhancement: To promote the formation of the desired protonated molecule, acidify the working solution with 0.1% (v/v) formic acid.[11] Formic acid provides a ready source of protons without being overly corrosive to the instrument.
-
Sample Introduction: Load the working solution into a syringe and place it on a syringe pump for direct infusion into the ESI source at a low, stable flow rate (e.g., 5-10 µL/min).
-
Instrument Settings: Set the mass spectrometer to acquire data in the positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range, for instance, m/z 50-400, to ensure the detection of the molecular ion and potential adducts or fragments.
Data Interpretation and Proposed Fragmentation Pathway
The molecular structure of this compound (C₈H₁₁N₃O₂) has a monoisotopic mass of 181.0851 Da.[12]
| m/z (Mass-to-Charge Ratio) | Proposed Ion Identity | Notes |
| 182.0924 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight. |
| 204.0744 | [M+Na]⁺ | Sodium adduct. Common in ESI-MS from trace sodium salts. |
Proposed Fragmentation Pathway:
While ESI is a soft ionization technique, in-source fragmentation can be induced by increasing the cone voltage, or it can be studied systematically using tandem mass spectrometry (MS/MS). The primary fragmentation routes for the [M+H]⁺ ion (m/z 182) involve the ethyl ester moiety.
Fragmentation Diagram for [M+H]⁺ of this compound
Caption: Proposed ESI-MS fragmentation of the protonated molecule.
-
Loss of Ethylene (C₂H₄): The protonated molecule can undergo a McLafferty-type rearrangement, a characteristic fragmentation for esters with a γ-hydrogen. This results in the neutral loss of ethylene (28.03 Da), yielding a fragment ion corresponding to the protonated carboxylic acid at m/z 154.06 .
-
Loss of Ethanol (C₂H₅OH): A common fragmentation pathway is the neutral loss of ethanol (46.04 Da) from the protonated ester, leading to an acylium-type ion at m/z 136.05 .
Conclusion
The structural identity of this compound is unequivocally confirmed through the synergistic application of Infrared Spectroscopy and Mass Spectrometry. The IR spectrum provides a detailed fingerprint of the key functional groups, confirming the presence of the primary amine, the conjugated ester carbonyl, and the pyrimidine ring. Mass spectrometry provides the precise molecular weight through the detection of the protonated molecular ion [M+H]⁺ at m/z 182.0924 and offers further structural insight through predictable fragmentation pathways. Together, these field-proven techniques and protocols constitute a robust system for the verification and quality control of this critical synthetic intermediate.
References
- 1. 81633-29-6|this compound|BLD Pharm [bldpharm.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound [myskinrecipes.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 6. youtube.com [youtube.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. PubChemLite - Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (C8H11N3O2) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
This guide provides a comprehensive technical overview of the critical physicochemical properties of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, a key heterocyclic building block in modern drug discovery. For researchers, medicinal chemists, and formulation scientists, a thorough understanding of this molecule's solubility and stability is paramount for its effective application in the synthesis of novel therapeutic agents and the development of robust drug formulations. This document outlines not just the "what" but the "why," grounding experimental protocols in the principles of physical chemistry and regulatory expectations.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound (EAMPC) is a highly functionalized pyrimidine derivative. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including antiviral and anticancer properties. The strategic placement of an amino group, a methyl group, and an ethyl carboxylate on the pyrimidine ring makes EAMPC a versatile synthon for creating diverse chemical libraries. Its favorable solubility and stability are advantageous for its use in various formulations[1].
However, the journey from a promising building block to a successful drug candidate is paved with biopharmaceutical challenges, primarily governed by solubility and stability. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product[2]. This guide provides the foundational knowledge and experimental frameworks to thoroughly characterize EAMPC.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of a compound is essential before delving into more complex analyses.
| Property | Value | Source |
| CAS Number | 81633-29-6 | [3][4] |
| Molecular Formula | C₈H₁₁N₃O₂ | [3][4] |
| Molecular Weight | 181.19 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 222-226 °C | [3] |
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption and, consequently, its bioavailability. We will explore both kinetic and thermodynamic solubility, as each provides unique and valuable insights at different stages of the drug development process.
Theoretical Considerations
The solubility of EAMPC is dictated by its molecular structure. The pyrimidine core, with its nitrogen atoms, can participate in hydrogen bonding, which generally confers some degree of aqueous solubility[5]. However, the ethyl carboxylate and methyl groups introduce lipophilic character, which will influence its solubility in organic solvents. The amino group can be protonated at acidic pH, which is expected to increase aqueous solubility.
Experimental Determination of Solubility
To provide a practical framework, this section details the protocols for determining both kinetic and thermodynamic solubility.
Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess the apparent solubility of a compound from a concentrated DMSO stock solution[6].
Experimental Protocol 1: High-Throughput Kinetic Solubility Assay
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the compound in 100% DMSO[7].
-
Incubation Mixture: In duplicate, add 10 µL of the DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in a microtiter plate to achieve a final concentration of 400 µM[2].
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the compound[8].
-
Separation: Filter the samples through a solubility filter plate to remove any precipitated material[8].
-
Quantification: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 acetonitrile:PBS mixture. Analyze the filtered samples and calibration standards by UV spectrophotometry at the compound's λmax or by LC-MS/MS[7][8].
-
Calculation: Determine the concentration of the dissolved compound by comparing its response to the calibration curve. This concentration represents the kinetic solubility[2].
Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for formulation development and regulatory submissions. The shake-flask method is the most common approach[1].
Experimental Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various media.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the test solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile, etc.)[9]. Ensure enough solid remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours)[10]. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached[10].
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.45 µm filter[1].
-
Quantification: Prepare calibration standards of the compound in each respective solvent. Analyze the filtered saturated solutions and standards using a validated HPLC-UV method.
-
Data Reporting: The resulting concentration is reported as the thermodynamic solubility, typically in µg/mL or mM[2].
Representative Solubility Data
The following table presents illustrative solubility data for this compound in a range of pharmaceutically relevant solvents. (Note: These are representative values for the purpose of this guide).
| Solvent | Temperature (°C) | Solubility (µg/mL) | Classification |
| Water | 25 | 50 | Sparingly Soluble |
| PBS (pH 7.4) | 25 | 65 | Sparingly Soluble |
| 0.1 M HCl (pH 1.2) | 37 | 500 | Slightly Soluble |
| Ethanol | 25 | 2500 | Soluble |
| Methanol | 25 | 3000 | Soluble |
| Acetonitrile | 25 | 800 | Slightly Soluble |
| N,N-Dimethylformamide (DMF) | 25 | >10000 | Freely Soluble |
| Dichloromethane (DCM) | 25 | 1500 | Soluble |
Causality: The increased solubility in acidic media (0.1 M HCl) is attributed to the protonation of the basic amino group on the pyrimidine ring, forming a more water-soluble salt. The high solubility in polar organic solvents like ethanol, methanol, and DMF is due to favorable dipole-dipole interactions and hydrogen bonding.
Stability Profile and Degradation Pathway Elucidation
Understanding the chemical stability of a molecule is crucial for ensuring its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a regulatory requirement (ICH Q1A) and are instrumental in developing stability-indicating analytical methods[11][12].
Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition, with the goal of achieving 5-20% degradation[11]. This allows for the identification of potential degradation products and pathways.
Experimental Protocol 3: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours[13][14].
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 8 hours[13][14].
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours[14].
-
Thermal Degradation: Expose the solid compound and a solution to 80°C for 48 hours[15].
-
Photolytic Degradation: Expose the solid compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[15]. A control sample should be protected from light.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating UPLC-MS method.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products[16].
Workflow: Stability-Indicating UPLC-MS Method Development
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations – Pharma Stability [pharmastability.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijcrt.org [ijcrt.org]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Guide: The Pharmacological Potential of Pyrimidine-5-Carboxylate Derivatives in Modern Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, integral to the structure of nucleic acids and numerous clinically significant therapeutic agents.[1][2] The strategic introduction of a carboxylate group at the 5-position of this scaffold creates the pyrimidine-5-carboxylate framework, a pharmacophore of burgeoning interest. This modification not only influences the molecule's physicochemical properties but also serves as a versatile anchor for further chemical elaboration, unlocking a vast and diverse chemical space. This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of pyrimidine-5-carboxylate derivatives. It is intended for researchers and drug development professionals, offering field-proven insights into the experimental workflows and validation systems necessary to harness the therapeutic potential of this promising class of compounds.
The Strategic Importance of the Pyrimidine-5-Carboxylate Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, largely due to its presence in the DNA and RNA bases cytosine, thymine, and uracil.[1][3] This inherent biocompatibility has made it a foundational element in a wide array of drugs, from anticancer agents like 5-Fluorouracil to antivirals such as Zidovudine.[4][5] The addition of a carboxylate (-COOH) or its ester (-COOR) derivative at the C5 position is a critical design element. This electron-withdrawing group modulates the electronic distribution of the pyrimidine ring, influencing its reactivity and potential interactions with biological targets. Furthermore, the carboxylate group provides a key synthetic handle, enabling the creation of extensive libraries of amides, esters, and other derivatives to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: Building the Core Scaffold
The construction of the pyrimidine-5-carboxylate core is accessible through several robust synthetic methodologies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and efficient approach is the multicomponent Biginelli reaction or its variations, which involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea. This method allows for the direct synthesis of functionalized dihydropyrimidine-5-carboxylates, which can be subsequently oxidized to the aromatic pyrimidine core.
Another powerful method involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[6][7] This approach is particularly valuable for synthesizing 2-substituted pyrimidine-5-carboxylic esters without substitution at the 4- and 6-positions, a pattern that can be challenging to achieve with other methods.[7]
Below is a generalized workflow for the synthesis and initial screening of a novel library of pyrimidine-5-carboxylate derivatives.
Caption: General workflow from synthesis to lead identification.
Spectrum of Biological Activities
Derivatives of pyrimidine-5-carboxylate have demonstrated a remarkable breadth of pharmacological activities, positioning them as scaffolds of high interest for tackling various diseases.
Anticancer Activity
The most extensively documented application of this scaffold is in oncology.[3] These compounds exert their antiproliferative effects through diverse mechanisms of action.
-
Kinase Inhibition: A novel series of pyrimidine-5-carbonitrile derivatives were designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in tumor angiogenesis.[8] Several compounds exhibited potent inhibition of VEGFR-2 with IC₅₀ values in the low micromolar and even nanomolar range, comparable to the standard drug Sorafenib.[8] Similarly, other derivatives have been developed as inhibitors of EGFR kinase, with some showing more potent antiproliferative activity than Erlotinib against non-small cell lung cancer and other cell lines.[9]
-
Induction of Apoptosis: Many anticancer pyrimidine derivatives trigger programmed cell death. For instance, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives were shown to induce apoptosis by activating caspases 3 and 7 in liver cancer cell lines.[9]
-
Tubulin Polymerization Inhibition: Some pyrimidine-5-carbonitrile derivatives have been found to inhibit tubulin polymerization, arresting the cell cycle and leading to apoptosis.[10]
Table 1: Selected Anticancer Activities of Pyrimidine-5-Carboxylate/Carbonitrile Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrimidine-5-carbonitriles | VEGFR-2 Inhibition | HCT-116 (Colon) | 1.14 - 10.33 µM | [8] |
| Pyrimidine-5-carbonitriles | VEGFR-2 Inhibition | MCF-7 (Breast) | 1.57 - 12.81 µM | [8] |
| Indazol-Pyrimidine Hybrids | Cytotoxicity | MCF-7 (Breast) | 1.63 µM | [11] |
| Indazol-Pyrimidine Hybrids | Cytotoxicity | Caco2 (Colorectal) | 3.21 µM | [11] |
| 1,2,3,4-Tetrahydropyrimidines | Cytotoxicity | HepG2 (Liver) | 5.35 µg/mL |[12] |
Antimicrobial Activity
The pyrimidine core is fundamental to many antimicrobial agents, and the 5-carboxylate derivatives are no exception. They have shown efficacy against a range of bacterial and fungal pathogens.[2][13][14]
-
Antibacterial Activity: Derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[15][16] The mechanism often involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR), a validated target in antimicrobial therapy.[4]
-
Antifungal Activity: Potent activity against fungal strains such as Candida albicans has also been reported, highlighting the broad-spectrum potential of these compounds.[2][16]
Antiviral Activity
The structural similarity of pyrimidines to nucleobases makes them prime candidates for antiviral drug design. Pyrimidine derivatives have been reported to inhibit a wide range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and various respiratory viruses.[17][18][19] For example, certain N,N'-bis-5-nitropyrimidyl derivatives have demonstrated potent, structure-dependent inhibition of HSV-1 replication.[19] More recently, pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E).[20]
Deep Dive: Mechanism of Action
Understanding the molecular basis of a drug's action is paramount. For pyrimidine-5-carboxylate derivatives, a frequently exploited mechanism in cancer therapy is the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2.
VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. These pathways include the RAS/RAF/MEK/ERK pathway and the PI3K/AKT pathway. Pyrimidine-5-carboxylate inhibitors function as ATP-competitive agents, binding to the kinase domain of VEGFR-2 and preventing its phosphorylation, thereby blocking all downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling cascade.
Key Experimental Protocols
The translation of a chemical scaffold into a therapeutic lead requires rigorous and validated experimental testing. The following protocols provide a framework for the synthesis and biological evaluation of pyrimidine-5-carboxylate derivatives.
Protocol 1: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[8]
This protocol describes a direct route to 2-substituted pyrimidine-5-carboxylic esters via the reaction of a stable propen-1-olate salt with amidinium salts.
Materials:
-
Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (prepared separately)
-
Amidinium salt (desired R-group at C2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the sodium salt (1.0 equivalent) in anhydrous DMF, add the desired amidinium salt (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.
Causality: The use of a pre-formed, stable sodium salt ensures a clean and high-yielding reaction. DMF is an ideal polar aprotic solvent for this type of salt-based reaction. The aqueous work-up effectively removes inorganic byproducts and unreacted starting materials.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)[13][22]
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium from the DMSO stock. The final DMSO concentration should be ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.[21]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Self-Validation: This protocol must include a vehicle control (DMSO only) to establish baseline viability (100%) and a positive control (a known cytotoxic drug like Doxorubicin) to validate the assay's sensitivity and cell response.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)[2][17]
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum
Procedure:
-
Dispense 50 µL of sterile broth into each well of a 96-well plate.
-
Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare a microbial inoculum standardized to approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound in which there is no visible turbidity (growth).
Trustworthiness: The inclusion of positive and negative controls is critical. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium. A known antibiotic (e.g., Ampicillin) should also be tested to validate the method.[16]
Conclusion and Future Perspectives
The pyrimidine-5-carboxylate scaffold is a versatile and highly druggable framework with demonstrated potential across multiple therapeutic areas, most notably in oncology, infectious diseases, and anti-inflammatory applications.[16][22] Its synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Multi-Target Ligands: Designing derivatives that can simultaneously inhibit multiple key targets (e.g., dual VEGFR-2/EGFR inhibitors) to overcome drug resistance.
-
Elucidation of Novel Mechanisms: Moving beyond established targets to uncover new biological pathways modulated by these compounds.
-
Improving Drug-like Properties: Employing medicinal chemistry strategies to enhance solubility, metabolic stability, and oral bioavailability for better clinical translation.[22]
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of pyrimidine-5-carboxylate derivatives can be realized, paving the way for the next generation of innovative medicines.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Pyrimidine synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 14. journals.innovareacademics.in [journals.innovareacademics.in]
- 15. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]
- 19. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate Analogues
Authored by: A Senior Application Scientist
Abstract
The 2-aminopyrimidine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents, particularly in oncology.[1][2] Ethyl 2-amino-4-methylpyrimidine-5-carboxylate represents a key building block for creating diverse chemical libraries to explore structure-activity relationships (SAR). This guide provides an in-depth exploration of the synthesis of structural analogues based on this core, detailing proven synthetic strategies for diversification at key positions. We will dissect the causality behind experimental choices and present detailed protocols. Furthermore, this guide will synthesize SAR insights from the literature, focusing on how specific structural modifications influence biological activity, particularly in the context of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocycle in nature, most notably as a core component of nucleobases like cytosine, thymine, and uracil.[2] In drug discovery, the 2-aminopyrimidine moiety has emerged as a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[1] Its ability to form critical hydrogen bonds with the kinase hinge region provides a strong anchoring point, making it a cornerstone of modern kinase inhibitor design.[1] Marketed drugs such as Imatinib and Palbociclib feature this core structure, highlighting its clinical significance.[3]
This compound offers a perfect starting point for analogue synthesis. It possesses multiple reaction handles that allow for systematic structural modifications:
-
The C2-amino group: Can be acylated, alkylated, or serve as a nucleophile for substitutions.
-
The C4-methyl group: Can be functionalized or replaced entirely.
-
The C5-ester group: Can be hydrolyzed, amidated, or used in further heterocycle formation.
-
The pyrimidine ring itself: Positions on the ring can be substituted, often with halogens, to enable cross-coupling reactions.
This guide will explore the chemical strategies to exploit these positions to build diverse libraries for SAR studies.
Core Synthesis Strategies for the Pyrimidine Scaffold
The construction of the core pyrimidine ring is the foundational step. While numerous methods exist, the most common and versatile approaches for this specific scaffold involve condensation reactions.
Principle of [3+3] Cycloadditions
Many pyrimidine syntheses rely on the principle of combining a three-atom component (like an amidine) with another three-atom component (like an α,β-unsaturated carbonyl system). This convergent approach allows for the rapid assembly of the heterocyclic core.[4]
A prevalent method involves the reaction of amidines with functionalized enamines, enaminonitriles, or α,β-unsaturated ketones.[5][6] For the target scaffold, a classic approach is the reaction between ethyl acetoacetate , an orthoester (like triethyl orthoformate), and guanidine (as the amidine source).
Workflow for Core Synthesis
Caption: General workflow for the synthesis of the core pyrimidine scaffold.
Analogue Synthesis & Chemical Space Exploration
With the core scaffold in hand, the primary goal is diversification to probe the chemical space around it. The following sections detail strategies for modifying specific positions.
Modification of the C5-Ester Group
The ethyl ester at the C5 position is a versatile handle. Its conversion to an amide is a common and critical step in analogue synthesis, as the amide bond can introduce new vectors for hydrogen bonding and occupy different regions of a target's binding pocket.
-
Hydrolysis (Saponification):
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (1.5 - 2.0 eq).
-
Stir the reaction at room temperature or gentle heat (40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Rationale: This step converts the ester to the corresponding carboxylic acid, which is then activated for amide coupling.[7] LiOH is often preferred for its milder conditions.
-
Upon completion, acidify the mixture with 1N HCl to pH ~3-4 to precipitate the carboxylic acid. Filter and dry the solid.[8]
-
-
Amide Coupling:
-
To a solution of the resulting 2-amino-4-methylpyrimidine-5-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM, add a coupling agent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0-3.0 eq).
-
Stir for 15-30 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.1-1.2 eq).
-
Stir at room temperature overnight.
-
Rationale: Amide coupling reagents like HATU efficiently activate the carboxylic acid for nucleophilic attack by the amine, minimizing side reactions and operating under mild conditions. DIPEA acts as a base to neutralize the acids formed during the reaction.
-
Work-up typically involves dilution with an organic solvent (e.g., Ethyl Acetate), washing with aqueous solutions (e.g., NaHCO₃, brine), drying, and purification by column chromatography.
-
Functionalization at the C2-Amino Group
The C2-amino group is a key interaction point, often forming hydrogen bonds with the hinge region of kinases.[1] Modifying this group can fine-tune binding affinity and selectivity.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) can introduce small alkyl groups.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions with aryl halides can be used to attach larger aromatic systems, although this can be challenging and may require specific catalysts and ligands.
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding amides.
Diversification at the C4-Position
Replacing the C4-methyl group with larger, often aromatic, substituents is a powerful strategy for improving potency and modulating pharmacokinetic properties. This typically requires a different synthetic approach to the core itself.
A common route involves a three-component reaction using a chalcone (an α,β-unsaturated ketone), an orthoester, and an amidine source.[4]
-
Reactants:
-
Aryl-substituted chalcone (e.g., 1-phenyl-3-(aryl)-2-propen-1-one) (1.0 eq)
-
Guanidine hydrochloride (1.5 eq)
-
A base such as Sodium Ethoxide or Potassium Carbonate in a solvent like Ethanol.
-
-
Procedure:
-
Combine the chalcone, guanidine, and base in ethanol.
-
Reflux the mixture for several hours, monitoring by TLC.
-
Rationale: This is a variation of the Biginelli reaction. The guanidine acts as the nucleophile, attacking the β-carbon of the chalcone, followed by cyclization and dehydration to form the 2-aminopyrimidine ring with the desired aryl group at the C4-position.[9]
-
After cooling, the product often precipitates and can be collected by filtration.
-
Structure-Activity Relationship (SAR) Analysis
The systematic synthesis of analogues allows for the development of a clear SAR. For 2-aminopyrimidine derivatives, particularly as kinase inhibitors, several general trends have been observed.[10][11]
Key SAR Insights:
-
C2-Position: The free amino group is often crucial for hinge binding. Small N-alkyl substituents are sometimes tolerated, but larger groups can disrupt the essential hydrogen bonding network.
-
C4-Position: This position is highly amenable to modification. Introducing substituted aryl or heteroaryl rings can lead to significant gains in potency by accessing specific hydrophobic pockets within the ATP binding site.[12][13]
-
C5-Position: Conversion of the ester to small amides (e.g., methylamide, ethylamide) is generally well-tolerated. Larger or more complex amides can be used to probe for additional interactions in the solvent-exposed region of the binding site.
-
C6-Position: Similar to the C4 position, substitution at C6 with aromatic or secondary amine moieties has been shown to be highly beneficial for optimizing potency in various targets.[12]
Illustrative SAR Table for a Hypothetical Kinase Target
| Compound ID | C4-Substituent | C5-Substituent | Kinase IC₅₀ (nM) | Reference |
| Core | -CH₃ | -COOEt | >10,000 | N/A |
| A-1 | -CH₃ | -CONHCH₃ | 8,500 | [7] |
| A-2 | -Phenyl | -COOEt | 1,200 | [9] |
| A-3 | -Phenyl | -CONHCH₃ | 450 | Fictional Data |
| A-4 | 4-Fluorophenyl | -CONHCH₃ | 150 | [10] |
| A-5 | 4-Methoxyphenyl | -CONHCH₃ | 210 | Fictional Data |
This table illustrates a common SAR progression where converting the ester to a small amide (A-1) provides a modest improvement. A significant potency gain is achieved by introducing a phenyl ring at C4 (A-2, A-3). Further optimization by substituting the phenyl ring (A-4, A-5) allows for fine-tuning of potency, likely by engaging in specific interactions within the binding site.
Logical Flow of SAR-Driven Analogue Design
Caption: SAR-driven optimization workflow from the initial core scaffold.
Key Biological Activities & Therapeutic Potential
Analogues of the 2-aminopyrimidine scaffold have demonstrated a wide range of biological activities, establishing them as "privileged structures" in drug discovery.
-
Kinase Inhibition: This is the most prominent application. These compounds have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), fms-Like Tyrosine Kinase 3 (FLT3), and many others, with applications in oncology and inflammatory diseases.[10][11][14][15]
-
Antimicrobial Activity: Certain derivatives have shown promise as antibacterial and antifungal agents.[7][16]
-
GPCR Modulation: Structure-activity studies have identified 2-aminopyrimidine derivatives as potent ligands for G-protein coupled receptors, such as the histamine H4 receptor, indicating potential in treating pain and inflammation.[12]
-
Enzyme Inhibition: Beyond kinases, these scaffolds have been used to develop inhibitors for other enzymes, such as β-glucuronidase, which is implicated in various pathological conditions.[3]
Experimental Protocol for Biological Evaluation: A Kinase Inhibition Assay
To validate the synthesized analogues, a robust and reliable biological assay is essential. An in vitro kinase inhibition assay is a standard method for determining the potency (e.g., IC₅₀) of compounds against a specific kinase.
Protocol: In Vitro ADP-Glo™ Kinase Assay (Promega)
This protocol is a self-validating system as it measures the consumption of ATP, the direct substrate of the kinase.
-
Reagent Preparation:
-
Prepare Kinase Buffer, ATP solution, and substrate solution according to the manufacturer's protocol for the specific kinase of interest.
-
Prepare a serial dilution of the synthesized analogues in DMSO, then dilute further into the kinase buffer. A typical starting concentration is 10 mM in DMSO, with a final assay concentration in the micromolar to nanomolar range.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the compound dilution (or DMSO for control).
-
Add 2.5 µL of a solution containing the kinase and its specific substrate.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Rationale: This step allows the kinase to phosphorylate its substrate by consuming ATP. The presence of an inhibitor will reduce the amount of ATP consumed.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
Rationale: The amount of ADP generated is directly proportional to the kinase activity. The luminescent signal is therefore proportional to kinase activity.
-
-
Data Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion & Future Directions
The this compound scaffold is a remarkably versatile starting point for the development of biologically active small molecules. Through well-established synthetic routes, medicinal chemists can systematically explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties. The SAR insights gathered from these efforts continue to fuel the discovery of new therapeutic agents, particularly in the realm of kinase inhibition. Future work will likely focus on developing more complex, three-dimensional analogues and employing novel synthetic strategies, such as C-H functionalization and deconstruction-reconstruction approaches, to access previously unattainable chemical space.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bcc.bas.bg [bcc.bas.bg]
- 17. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 2-Aminopyrimidines: A Journey from Classical Condensations to Modern Catalysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutics, including anticancer agents like Imatinib and Palbociclib.[1] Its ability to engage in a variety of non-covalent interactions, particularly hydrogen bonding, makes it an ideal pharmacophore for kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the discovery and historical evolution of 2-aminopyrimidine synthesis, from its classical roots to contemporary catalytic methodologies.
A Historical Perspective: The Dawn of Pyrimidine Chemistry
The systematic exploration of pyrimidine chemistry began in the late 19th century, with the pioneering work of German chemist Adolf Pinner. In 1884, Pinner reported the condensation of ethyl acetoacetate with amidines, laying the foundation for what would become a cornerstone of heterocyclic synthesis.[2] He is also credited with coining the term "pyrimidin" in 1885. While Pinner's initial work focused on substituted pyrimidines, the fundamental reaction he described, the condensation of a 1,3-dicarbonyl compound with an amidine, remains a principal strategy for constructing the pyrimidine ring.
The parent 2-aminopyrimidine was later synthesized through the reaction of guanidine with a suitable three-carbon electrophile, such as malondialdehyde or its synthetic equivalents. This classical approach, often referred to as the Pinner pyrimidine synthesis, is a testament to the enduring logic of forming heterocyclic systems through the cyclocondensation of readily available building blocks.
The Enduring Classic: The Pinner Condensation
The Pinner synthesis of 2-aminopyrimidines involves the reaction of a β-dicarbonyl compound or its equivalent with guanidine, typically in the presence of a base.[1] This method's robustness and the accessibility of its starting materials have cemented its place in the synthetic chemist's toolbox for over a century.
Mechanistic Insights
The reaction proceeds through a well-established mechanism involving nucleophilic attack, condensation, and cyclization. The process is initiated by the deprotonation of the β-dicarbonyl compound to form an enolate, which then attacks one of the electrophilic carbons of guanidine. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic 2-aminopyrimidine ring.
Caption: Generalized mechanism of the Pinner synthesis of 2-aminopyrimidines.
Experimental Protocol: Classical Synthesis of 2-Aminopyrimidine
This protocol outlines the synthesis of the parent 2-aminopyrimidine from malondialdehyde tetraethyl acetal and guanidine hydrochloride.
Materials:
-
Malondialdehyde tetraethyl acetal
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in anhydrous ethanol. To this solution, add a stoichiometric equivalent of sodium ethoxide to liberate the free guanidine base. The precipitated sodium chloride is typically not removed.
-
Reaction with Malondialdehyde Acetal: To the ethanolic solution of guanidine, add malondialdehyde tetraethyl acetal.
-
Reflux: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Isolation: Remove the ethanol under reduced pressure. The resulting residue is then triturated with diethyl ether to precipitate the crude product.
-
Purification: The crude 2-aminopyrimidine can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
The Modern Era: Catalytic and Greener Approaches
While the Pinner condensation remains a valuable tool, the demands of modern drug discovery for efficiency, diversity, and sustainability have driven the development of new synthetic methodologies. These contemporary approaches often employ transition metal catalysis and adhere to the principles of green chemistry.
Iron-Catalyzed [2+2+2] Cycloaddition
A significant advancement in the synthesis of complex 2-aminopyrimidines is the iron-catalyzed [2+2+2] cycloaddition of alkynenitriles and cyanamides.[3] This atom-economical reaction allows for the construction of bicyclic 2-aminopyrimidine scaffolds from simple, readily available starting materials.[3] The use of an earth-abundant and non-toxic metal like iron makes this method particularly attractive from a green chemistry perspective.
Mechanistic Considerations
The proposed mechanism for this iron-catalyzed cycloaddition involves the formation of an iron-containing intermediate that orchestrates the assembly of the pyrimidine ring. The reaction is thought to proceed through a series of oxidative coupling and reductive elimination steps, ultimately leading to the desired bicyclic 2-aminopyrimidine.
Caption: Experimental workflow for the iron-catalyzed synthesis of bicyclic 2-aminopyrimidines.
Experimental Protocol: Iron-Catalyzed Synthesis of a Bicyclic 2-Aminopyrimidine
The following is a representative protocol for the iron-catalyzed [2+2+2] cycloaddition to form a bicyclic 2-aminopyrimidine.[3]
Materials:
-
Alkynenitrile
-
Cyanamide
-
Iron(II) iodide (FeI₂)
-
iPrPDAI (N,N'-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene)
-
Zinc dust
-
Anhydrous toluene
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with FeI₂, iPrPDAI, and zinc dust.
-
Addition of Reactants: Anhydrous toluene is added, followed by the alkynenitrile and the cyanamide.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 40 °C. The reaction progress is monitored by gas chromatography (GC) or TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired bicyclic 2-aminopyrimidine.
Comparative Data of Synthetic Methodologies
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Pinner Condensation | Guanidine, β-Dicarbonyls | Basic, Reflux | Readily available starting materials, robust | Can require harsh conditions, limited substituent diversity |
| Iron-Catalyzed Cycloaddition | Alkynenitriles, Cyanamides | Catalytic FeI₂, 40 °C | High atom economy, access to complex scaffolds, mild conditions | Requires specialized ligands and inert atmosphere |
| Microwave-Assisted Synthesis | Guanidine, β-Ketoesters | Solvent-free, Microwave irradiation | Rapid reaction times, high yields, green | Requires specialized equipment |
Conclusion
The synthesis of 2-aminopyrimidines has evolved significantly from its classical origins. The foundational Pinner condensation provided a robust and straightforward entry into this important class of heterocycles. As the demands of medicinal chemistry and drug development have grown, so too have the synthetic methods. Modern catalytic approaches, such as the iron-catalyzed [2+2+2] cycloaddition, offer elegant and efficient solutions for the construction of complex and diverse 2-aminopyrimidine derivatives. The continued development of novel synthetic strategies, with a focus on sustainability and efficiency, will undoubtedly further empower the discovery of new 2-aminopyrimidine-based therapeutics.
References
A Senior Application Scientist's Guide to Sourcing and Verifying Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (97%) for Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The success of a synthesis, the validity of a biological assay, and the timely progression of a drug discovery pipeline all hinge on the quality of the chemical building blocks. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 81633-29-6), a versatile scaffold in medicinal chemistry, is no exception. Its pyrimidine core is a prevalent feature in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical framework for sourcing this critical reagent at 97% purity and establishing a robust in-house quality control (QC) protocol to ensure its suitability for your research endeavors.
The Critical First Step: Strategic Supplier Qualification
Before any purchase order is placed, a thorough evaluation of potential suppliers is a critical, non-negotiable step. The goal is to move beyond a simple price comparison and establish a partnership with a vendor who can consistently provide high-quality material. This process is foundational to experimental reproducibility and regulatory compliance.
The Indispensable Role of the Certificate of Analysis (CoA)
The Certificate of Analysis is more than just a piece of paper; it is a legal document that provides a batch-specific summary of the quality and purity of the supplied chemical. Scrutinizing the CoA is your first line of defense against substandard reagents. Key elements to examine include:
-
Identity Confirmation: The CoA should clearly state the compound name, CAS number, molecular formula (C₈H₁₁N₃O₂), and molecular weight (181.19 g/mol ).
-
Purity Assay: Look for the specific analytical technique used to determine the purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this type of compound. A purity of ≥97% should be explicitly stated.
-
Analytical Data: A comprehensive CoA will often include key analytical data, such as melting point (typically around 222-226 °C) and may reference spectroscopic data (¹H NMR, Mass Spectrometry) that confirms the structure.
Beyond the CoA: A Multi-faceted Approach to Supplier Vetting
A robust supplier qualification process should also include:
-
Reputation and Traceability: Prioritize suppliers with a long-standing reputation in the industry. Inquire about their quality management systems (e.g., ISO 9001 certification) and their ability to provide traceability of the material.
-
Technical Support: A reliable supplier will have a knowledgeable technical support team that can answer questions about the product's specifications, stability, and handling.
-
Consistency of Supply: For long-term projects, it is essential to partner with a supplier who can ensure a consistent supply of the material from the same manufacturing process to minimize batch-to-batch variability.
Commercial Supplier Overview
| Supplier | Purity Specification | Available Pack Sizes | Additional Information |
| Sigma-Aldrich | 97% | Custom pack sizes may be available upon request, though the product is currently listed as discontinued. | A well-established supplier with extensive documentation. It is advisable to contact their technical service for alternatives or remaining stock. |
| Parchem | Not explicitly stated, but they list the CAS number for the 97% grade. | Inquire for details. | A supplier of specialty chemicals.[3] |
| Chem-Impex | Not explicitly stated, but they highlight its use in pharmaceutical and agricultural research.[2][4] | Inquire for details. | Focuses on research chemicals with an emphasis on personal support.[5][6] |
| CookeChem | 95%[7] | Inquire for details. | A supplier of a wide range of chemical products, including pharmaceutical intermediates.[7][8][9] |
| US Biological | 97%[10] | 2g, 5g, 10g, 25g | Provides biochemicals and reagents for life science research.[10][11] |
| Santa Cruz Biotechnology (SCBT) | Not explicitly stated, but they list the CAS number. | Inquire for details. | A supplier for proteomics research, noting the product is for research use only.[12] |
In-House Quality Control: A Self-Validating System for Trustworthy Results
Upon receipt of this compound, it is imperative to perform in-house QC to verify the supplier's CoA and to ensure the material has not degraded during transit. The following protocols provide a comprehensive framework for this verification.
Experimental Workflow for Incoming Material Verification
Caption: Workflow for incoming quality control of this compound.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, allowing for unambiguous identification and the detection of structurally similar impurities. The choice of DMSO-d₆ as a solvent is due to the compound's good solubility and the ability to observe exchangeable protons (from the amino group).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Expected ¹H NMR Spectrum and Interpretation:
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ would show the following key signals:
-
~8.5 ppm (s, 1H): This singlet corresponds to the proton on the pyrimidine ring (C6-H).
-
~7.5 ppm (s, 2H): This broad singlet is attributed to the two protons of the primary amino group (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.
-
~4.2 ppm (q, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl ester group, coupled to the adjacent methyl protons.
-
~2.4 ppm (s, 3H): This singlet corresponds to the methyl group protons (-CH₃) attached to the pyrimidine ring.
-
~1.3 ppm (t, 3H): This triplet is from the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.
Potential Impurities and their Detection: The synthesis of aminopyrimidines can sometimes result in related impurities. For instance, incomplete amination might leave a 2-chloro or 2-alkoxy precursor. These would exhibit significantly different chemical shifts and coupling patterns in the NMR spectrum. The presence of residual solvents from the synthesis or purification process would also be readily detectable.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. A reverse-phase C18 column is a good starting point for this moderately polar molecule. The mobile phase composition is chosen to achieve good retention and peak shape. UV detection is suitable due to the presence of the chromophoric pyrimidine ring.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid helps to protonate the basic nitrogen atoms, leading to better peak shape. A typical gradient could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Causality Behind Experimental Choices: The use of a gradient elution is crucial for separating impurities with a wide range of polarities. The acidic modifier (formic acid) ensures that the amino group on the pyrimidine ring is protonated, which prevents peak tailing and improves resolution.
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
Rationale: Mass spectrometry provides a direct measurement of the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile with 0.1% formic acid.
-
MS Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Expected Mass Spectrum:
-
[M+H]⁺: The primary ion observed will be the protonated molecule at a mass-to-charge ratio (m/z) of 182.09.
-
Fragmentation: While ESI is a soft ionization method, some in-source fragmentation may occur. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules from the substituents.[13][14][15] For this compound, potential fragments could arise from the loss of the ethoxy group (-OC₂H₅) or the entire ester group from the parent ion.
Conclusion
Sourcing high-purity this compound is a critical first step in a drug discovery workflow. By implementing a rigorous supplier qualification process and a comprehensive in-house QC protocol, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides a robust framework for achieving this, empowering scientists to proceed with their research with confidence in the quality of their chemical reagents.
References
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 8. Reliable supplier of chemical products - CookeChem [cookechem.com]
- 9. Product catalogue - CookeChem [cookechem.com]
- 10. This compound suppliers USA [americanchemicalsuppliers.com]
- 11. United States Biological | Biomol GmbH - Life Science Shop [biomol.com]
- 12. scbt.com [scbt.com]
- 13. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. article.sapub.org [article.sapub.org]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate from Unsymmetrical Enamino Diketones
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Aminopyrimidines
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in numerous FDA-approved drugs, including kinase inhibitors like Imatinib, which have revolutionized cancer therapy.[3] The versatile nature of the 2-aminopyrimidine ring allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its ability to form critical hydrogen bonds with biological targets, such as the hinge region of kinases, makes it an invaluable component in the design of targeted therapeutics.[4] Consequently, robust and efficient synthetic routes to novel 2-aminopyrimidine derivatives are of paramount importance to the pharmaceutical industry. This guide provides a detailed, field-proven protocol for the synthesis of a key building block, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, through the cyclocondensation of an unsymmetrical enamino diketone with guanidine.
Theoretical Framework and Mechanistic Rationale
The synthesis of the pyrimidine core is most effectively achieved through a cyclocondensation reaction, a powerful strategy for forming heterocyclic rings. The classical approach, often referred to as the Pinner synthesis, involves the reaction of a 1,3-dicarbonyl compound with an amidine, such as guanidine.[5] In our targeted synthesis, we employ an unsymmetrical enamino diketone, a highly versatile intermediate that combines the reactivity of a β-dicarbonyl system with the directing effects of an enamine.
The chosen unsymmetrical precursor for this synthesis is Ethyl 2-acetyl-3-ethoxyacrylate . This molecule possesses two distinct electrophilic carbonyl centers: a ketone and an ester-adjacent ketone group. The reaction proceeds via a regioselective cyclocondensation with guanidine.
The mechanism can be rationalized as follows:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amino groups of guanidine on the more electrophilic carbonyl carbon of the enamino diketone. The carbonyl group adjacent to the ethyl ester is activated by the electron-withdrawing nature of the ester, making it the preferred site of initial attack over the methyl ketone carbonyl.
-
Intermediate Formation: This initial attack forms a tetrahedral intermediate.
-
Cyclization and Dehydration: An intramolecular cyclization then occurs, where the second amino group of the guanidine moiety attacks the remaining carbonyl group (the methyl ketone). This is followed by a dehydration step, leading to the formation of the stable, aromatic pyrimidine ring.
The regioselectivity of this reaction is crucial. The higher electrophilicity of the carbonyl carbon at the C2 position of the butanoate chain, due to the adjacent ester group, directs the initial nucleophilic attack of guanidine, ultimately leading to the desired 2-amino-4-methyl-5-carboxylate isomer.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed mechanism for the cyclocondensation reaction.
References
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates
Application Note & Protocol
A Streamlined Approach to the Synthesis of Ethyl 2-Amino-4,6-Diarylpyrimidine-5-Carboxylates via Polymer-Assisted Synthesis
Abstract
Pyrimidines represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive and antiviral properties[1]. The synthesis of highly substituted pyrimidines, such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, is of significant interest to drug development professionals. Traditional solution-phase syntheses often involve complex purification steps to remove excess reagents and byproducts. This application note details a robust, polymer-assisted solution-phase synthesis (PAS) strategy that streamlines the production of these valuable compounds. The methodology leverages a solid-supported thiourea equivalent derived from Merrifield's resin to construct the pyrimidine core, followed by an efficient oxidation and a final amine displacement step that simultaneously cleaves the target molecule from the polymer support. This approach significantly simplifies product isolation to a mere filtration and solvent evaporation, making it amenable to parallel synthesis and library generation.
Introduction and Scientific Principle
The core of this methodology is a multi-step sequence performed on a solid support, which acts as a temporary handle to facilitate purification. The synthesis is analogous to a modified Biginelli-type condensation, a powerful multi-component reaction for generating pyrimidine derivatives[2][3][4].
The strategic advantages of this polymer-assisted approach are rooted in its efficiency and simplicity of execution:
-
Simplified Workup: The key advantage of immobilizing the initial reactant on a polymer bead is the ability to use excess solution-phase reagents to drive reactions to completion. Unreacted reagents and byproducts are then simply washed away by filtration, eliminating the need for tedious chromatographic purification at intermediate stages[5][6].
-
High Purity: The final cleavage step releases the desired product into the solution in high purity, as the polymer backbone and any incompletely reacted species remain in the solid phase.
-
Versatility: The final step involves the displacement of the polymer-linked thioether with a diverse range of amines, allowing for the generation of a library of 2-amino-substituted pyrimidines from a common polymer-bound intermediate[1].
The overall synthetic strategy begins with the functionalization of chloromethylated polystyrene (Merrifield's resin) with thiourea. The resulting polymer-bound isothiourea serves as the amidine component in a three-component condensation with an aryl aldehyde and a β-ketoester (ethyl benzoylacetate) to form a polymer-supported dihydropyrimidine. Subsequent oxidation aromatizes the ring, and the final step is a nucleophilic aromatic substitution (SNAr) where an amine displaces the polymer support, releasing the pure target compound into solution.
Experimental Workflow Overview
The polymer-assisted synthesis is conducted in a five-stage process, beginning with the commercially available Merrifield's resin. Each stage is followed by a simple filtration and washing protocol to purify the resin-bound intermediate for the subsequent step.
Caption: Overall workflow for the polymer-assisted synthesis.
Detailed Experimental Protocols
Materials and Equipment:
-
Merrifield's resin (chloromethylated polystyrene, 1% DVB cross-linked)
-
Thiourea, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), various aromatic aldehydes, ethyl benzoylacetate, piperidinium acetate, ceric ammonium nitrate (CAN)
-
Various primary and secondary amines (e.g., aniline, morpholine, butylamine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Toluene, Acetone
-
Standard laboratory glassware, peptide synthesis vessel or flask with fritted filter, mechanical shaker, rotary evaporator.
Protocol 1: Preparation of Polymer-Supported Isothiourea (6)
This two-step protocol prepares the key polymer-bound amidine reagent.
-
Thiouronium Salt Formation (5):
-
Swell Merrifield's resin (1.0 eq, e.g., 5 g, ~1.0 mmol/g loading) in DMF (20 mL) for 30 minutes in a reaction vessel.
-
Add thiourea (5.0 eq) to the swollen resin.
-
Heat the mixture at 80°C and shake for 24 hours.
-
Cool the vessel to room temperature. Filter the resin and wash sequentially with DMF (3x), DMF/H₂O (1:1, 3x), H₂O (3x), Methanol (3x), and DCM (3x).
-
Dry the resin in vacuo to a constant weight.
-
Verification: Successful reaction can be confirmed by elemental analysis for nitrogen and sulfur content.
-
-
Isothiourea Formation (6):
-
Swell the dried thiouronium salt resin (5) in DCM (20 mL).
-
Add a solution of DBU (5.0 eq) in DCM.
-
Shake the mixture at room temperature for 6 hours.
-
Filter the resin and wash thoroughly with DCM (5x) and Methanol (3x).
-
Dry the resin in vacuo. This polymer-supported isothiourea (6) is used directly in the next step.
-
Rationale: The base deprotonates the thiouronium salt to form the neutral isothiourea, which is the active amidine species required for the subsequent condensation reaction.
-
Protocol 2: On-Resin Synthesis and Cleavage
This protocol covers the construction of the pyrimidine ring and the final release of the product.
-
Dihydropyrimidine Formation (7):
-
Swell the isothiourea resin (6) (1.0 eq) in toluene (25 mL).
-
Add the desired aromatic aldehyde (e.g., benzaldehyde, 4.0 eq), ethyl benzoylacetate (4.0 eq), and piperidinium acetate (0.4 eq).
-
Heat the mixture to reflux (approx. 110°C) with a Dean-Stark trap to remove water, and shake for 48 hours.
-
Cool to room temperature, filter the resin, and wash sequentially with Toluene (3x), THF (3x), Methanol (3x), and DCM (3x).
-
Dry the resin in vacuo.
-
Causality: This is a classic three-component condensation. Piperidinium acetate acts as a catalyst for the initial Knoevenagel condensation between the aldehyde and the β-ketoester, followed by Michael addition of the polymer-bound amidine and subsequent cyclization.
-
-
Oxidation to Aromatic Pyrimidine (8):
-
Swell the dihydropyrimidine resin (7) in a 1:1 mixture of Acetone/DCM (20 mL).
-
Add a solution of ceric ammonium nitrate (CAN) (3.0 eq) in acetone dropwise. The reaction mixture will turn orange/brown.
-
Shake at room temperature for 12 hours.
-
Filter the resin and wash with Acetone/DCM (1:1, 3x), THF (3x), Methanol (3x), and DCM (3x) until the filtrate is colorless.
-
Dry the resin in vacuo.
-
Verification: Progress can be monitored using FT-IR by observing the appearance of aromatic C=C stretching bands and the shift of the ester carbonyl band to 1720-1730 cm⁻¹[1].
-
-
Nucleophilic Displacement and Cleavage (e.g., 10-18):
-
Swell the dried pyrimidine resin (8) (1.0 eq) in DMF (15 mL).
-
Add the desired amine (e.g., aniline, 10.0 eq).
-
Heat the mixture at 100°C and shake for 48 hours.
-
Cool to room temperature. Filter the resin and collect the filtrate.
-
Wash the resin with additional DMF (2x 5 mL) and combine the filtrates.
-
Remove the DMF from the combined filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or flash chromatography if necessary.
-
Representative Data and Results
The versatility of this method allows for the synthesis of a wide array of derivatives by varying the aldehyde and amine components.
Table 1: Examples of Synthesized Ethyl 2-Amino-4,6-diarylpyrimidine-5-carboxylates [1]
| Compound ID | Aldehyde Used | Amine Used | Yield (%) | M.p. (°C) |
| 10 | Benzaldehyde | Aniline | 75 | 172-174 |
| 11 | Benzaldehyde | 4-Chloroaniline | 78 | 226-228 |
| 12 | Benzaldehyde | 4-Methoxyaniline | 72 | 186-187 |
| 15 | Benzaldehyde | Piperidine | 65 | 248-250 |
| 16 | Benzaldehyde | Morpholine | 68 | 232-234 |
| 17 | 4-Nitrobenzaldehyde | Aniline | 55 | 275-277 |
Table 2: Characterization Data for a Representative Compound: Ethyl 2-(phenylamino)-4,6-diphenylpyrimidine-5-carboxylate (10) [1]
| Analysis | Data |
| IR (KBr) | 3398 (N-H), 3055 (Ar C-H), 2980 (Aliph. C-H), 1718 (C=O, ester) cm⁻¹ |
| ¹H NMR (CDCl₃) | δ (ppm): 0.95 (t, J=7 Hz, 3H, CH₃), 3.94 (q, J=7 Hz, 2H, CH₂), 7.00-7.70 (m, 16H, Ar-H + NH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 13.4, 61.5, 117.3, 119.1, 128.1, 128.4, 128.8, 129.8, 138.1, 139.1, 158.9, 166.1, 168.6 |
| Elemental Analysis | C₂₅H₂₁N₃O₂ (395.46): Calculated C, 75.90; H, 5.35; N, 10.63. Found C, 75.57; H, 5.40; N, 10.98. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Final Product | Incomplete reaction in any of the on-resin steps. | Increase reaction time, temperature, or equivalents of solution-phase reagent. Confirm completion of each step via IR or a test cleavage on a small amount of resin. |
| Steric hindrance from bulky amines in the final displacement step. | Increase reaction temperature (e.g., to 120°C) or reaction time. Consider using a microwave reactor to accelerate the reaction. | |
| Product Contaminated with Unreacted Amine | High excess of amine used in the cleavage step. | Purify the crude product via flash column chromatography. Alternatively, use a polymer-bound scavenger resin (e.g., an isocyanate resin) to sequester the excess amine before solvent evaporation[5][7]. |
| Incomplete Oxidation | Insufficient oxidizing agent or deactivation of CAN. | Ensure CAN is fresh and dry. Increase the equivalents of CAN used. Monitor the reaction by color change and IR spectroscopy. |
Conclusion
The polymer-assisted synthesis detailed herein provides a powerful and highly efficient platform for the production of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. By immobilizing the synthetic route on a solid support, this protocol circumvents the challenges of traditional solution-phase purification, offering a streamlined workflow that yields high-purity products. This methodology is particularly well-suited for the rapid generation of compound libraries for screening in drug discovery and medicinal chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Organic synthesis using polymer-supported reagents, catalysts and scavengers in simple laboratory flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
Application Notes and Protocols for the Synthesis of 2-Aminopyrimidines: Mechanistic Insights and Methodologies
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its prevalence stems from its ability to engage in a variety of biological interactions, often acting as a versatile hinge-binding motif in kinase inhibitors or as a crucial pharmacophore in a range of other drug classes.[1][2] Understanding the mechanistic underpinnings of its synthesis is paramount for researchers aiming to develop novel derivatives with tailored properties. This guide provides an in-depth exploration of the reaction mechanisms for the formation of 2-aminopyrimidines, complemented by detailed, field-proven protocols for their synthesis.
The Principal Synthetic Route: Condensation of Guanidine with 1,3-Dicarbonyl Compounds
The most classical and widely employed method for the synthesis of 2-aminopyrimidines is the Pinner synthesis, which involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its synthetic equivalent.[3][4][5] This reaction is valued for its reliability and the ready availability of the starting materials.
Mechanistic Deep Dive
The reaction typically proceeds through a series of well-defined steps involving nucleophilic attack, cyclization, and dehydration to form the aromatic pyrimidine ring.[2][3] The causality behind each step is crucial for optimizing reaction conditions and predicting outcomes with diverse substrates.
-
Nucleophilic Attack: The reaction commences with the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone). Guanidine, being a strong base, readily exists in its neutral form under basic or even neutral conditions, allowing its lone pair of electrons to initiate the reaction. In acidic conditions, the carbonyl group of the dicarbonyl compound may be protonated, enhancing its electrophilicity and facilitating the attack by the less nucleophilic guanidinium ion.[3]
-
Formation of a Hemiaminal Intermediate: This initial attack leads to the formation of a transient hemiaminal intermediate.
-
Dehydration and Imine Formation: The hemiaminal intermediate readily loses a molecule of water to form a more stable imine (a Schiff base).
-
Intramolecular Cyclization: The second amino group of the guanidine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon of the 1,3-dicarbonyl backbone. This step is the key ring-closing event that forms the six-membered dihydropyrimidine ring.
-
Final Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step, losing a second molecule of water to yield the stable, aromatic 2-aminopyrimidine ring. This aromatization is the thermodynamic driving force for the reaction.
Visualizing the Principal Reaction Mechanism
Caption: The stepwise mechanism for the Pinner synthesis of 2-aminopyrimidines.
Experimental Protocol: Synthesis of 2-amino-4,6-dimethylpyrimidine
This protocol details the synthesis of a simple 2-aminopyrimidine derivative using acetylacetone and guanidine hydrochloride.
Materials:
-
Acetylacetone (1 equivalent)
-
Guanidine hydrochloride (1.2 equivalents)
-
Sodium ethoxide (1.2 equivalents)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add guanidine hydrochloride and stir for 15-20 minutes at room temperature to liberate the free guanidine base.
-
Add acetylacetone dropwise to the reaction mixture with continuous stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into cold water, which should induce the precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-4,6-dimethylpyrimidine.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should also be determined and compared with the literature value.
Alternative Synthetic Strategies and Their Mechanisms
While the Pinner synthesis is a workhorse, several other methods have been developed to access 2-aminopyrimidines, often offering advantages in terms of substrate scope, efficiency, or reaction conditions.
Synthesis from Chalcones and Guanidine
An important alternative involves the reaction of α,β-unsaturated ketones (chalcones) with guanidine.[6][7] This method is particularly useful for synthesizing 2-amino-4,6-diarylpyrimidines.
Mechanistic Overview:
The reaction is believed to proceed via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and subsequent oxidation.
-
Michael Addition: The nucleophilic guanidine adds to the electron-deficient β-carbon of the α,β-unsaturated carbonyl system of the chalcone.
-
Cyclization: The resulting enolate undergoes an intramolecular cyclization, with one of the guanidine nitrogens attacking the carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form a dihydropyrimidine intermediate.
-
Oxidation: The dihydropyrimidine is then oxidized to the aromatic 2-aminopyrimidine. This oxidation can occur in the presence of an external oxidizing agent or, in some cases, via air oxidation, especially under basic conditions.
Visualizing the Chalcone-Based Synthesis
Caption: General mechanism for the synthesis of 2-aminopyrimidines from chalcones.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in modern organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions.[8] The synthesis of 2-aminopyrimidines is no exception.
Application Note: Both the Pinner synthesis and the reaction with chalcones can be significantly accelerated under microwave irradiation. The mechanism is believed to be the same as the conventional heating methods; however, the microwave energy efficiently and uniformly heats the reaction mixture, leading to a significant rate enhancement. This is particularly advantageous for high-throughput synthesis and library generation in drug discovery.
Experimental Protocol: Microwave-Assisted Synthesis from a Chalcone
Materials:
-
Substituted Chalcone (1 equivalent)
-
Guanidine nitrate (1.2 equivalents)
-
Anhydrous potassium carbonate (2 equivalents)
-
Ethanol (or solvent-free)
-
Microwave reactor with sealed vessels
-
TLC plates
-
Filtration apparatus
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted chalcone, guanidine nitrate, and anhydrous potassium carbonate.
-
If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, ensure the reactants are finely ground and well-mixed.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a short duration (typically 5-20 minutes). The optimal conditions should be determined for each substrate.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Data Summary: Comparison of Synthetic Methods
| Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Pinner Synthesis | Guanidine, 1,3-Dicarbonyl | Base or acid catalysis, reflux | Reliable, readily available starting materials, good yields | Can require harsh conditions, long reaction times |
| Chalcone Route | Guanidine, Chalcone | Basic conditions, reflux or microwave | Access to 4,6-diaryl derivatives | Requires pre-synthesis of chalcones, oxidation step may be needed |
| Microwave-Assisted | Various | Microwave irradiation, often solvent-free | Rapid reaction times, high yields, green chemistry | Requires specialized equipment |
| Multicomponent | Aldehyde, Ketone, Guanidine, etc. | Often catalyst-free or mild catalysis | High atom economy, operational simplicity, diversity-oriented | Reaction discovery and optimization can be complex |
Conclusion
The synthesis of 2-aminopyrimidines is a well-established field with a variety of reliable methods at the disposal of the modern chemist. A thorough understanding of the underlying reaction mechanisms, from the classical Pinner condensation to modern microwave-assisted protocols, empowers researchers to make informed decisions in the design and execution of their synthetic strategies. The protocols and mechanistic insights provided herein serve as a robust foundation for professionals in drug development and chemical research to efficiently access this vital heterocyclic scaffold.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Question 3 (20 marks) a) Describe the Hantzsch synthesis of pyridine, in.. [askfilo.com]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone - IJPRS [ijprs.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Pyrimidine Derivatives in Drug Discovery
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental structural motif in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry. Its synthetic versatility and ability to form key hydrogen bond interactions with biological targets have led to the development of a vast number of therapeutic agents.[2][3] Pyrimidine derivatives are integral to a wide array of FDA-approved drugs, demonstrating remarkable efficacy in oncology, virology, and microbiology.[4][5]
This guide provides an in-depth exploration of the major applications of pyrimidine derivatives, complete with detailed protocols and the scientific rationale behind their use. We will delve into their roles as kinase inhibitors for cancer therapy, as nucleoside analogs in antiviral and anticancer treatments, and provide a foundational synthetic protocol.
Part 1: Pyrimidine Derivatives as Kinase Inhibitors in Oncology
Application Note 1.1: Targeting Protein Kinases with Pyrimidine Scaffolds
Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7] The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, the natural substrate for kinases.[8] This structural mimicry allows pyrimidine derivatives to act as competitive inhibitors at the ATP-binding site of kinases, blocking downstream signaling pathways that promote cancer cell proliferation and survival.[9][10]
A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose constitutive activation due to mutation is a driver in several cancers, including non-small cell lung cancer.[11] Pyrimidine-based drugs like Gefitinib and Erlotinib have been successfully developed to target this pathway.
Mechanism of Action: EGFR Inhibition
The diagram below illustrates the EGFR signaling pathway and the inhibitory action of a pyrimidine-based drug. Under normal conditions, ligand binding to EGFR induces receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which promote cell growth and survival. Pyrimidine inhibitors bind to the ATP pocket in the EGFR kinase domain, preventing this phosphorylation and halting the signaling cascade.
Protocol 1.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to screen pyrimidine derivatives for their ability to inhibit a specific kinase, such as EGFR. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[12] A decrease in ADP production in the presence of the test compound indicates inhibition.
Causality: The choice of a luminescence-based ADP detection method (like ADP-Glo™) is based on its high sensitivity, broad dynamic range, and resistance to signal interference compared to other methods like fluorescence polarization or radioactive assays.[13] This allows for robust determination of inhibitor potency (IC50).
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine 5'-triphosphate (ATP)
-
Test Pyrimidine Derivatives (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each pyrimidine derivative in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]
-
-
Initiate Reaction:
-
Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase to ensure competitive binding can be accurately measured.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[13]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) using non-linear regression analysis.[11]
-
Part 2: Pyrimidine Derivatives as Nucleoside Analogs
Application Note 2.1: Mimicking Nucleosides to Inhibit Replication
Pyrimidine nucleoside analogs are structurally modified versions of natural pyrimidines (like cytidine or thymidine) that can deceive viral or cellular enzymes.[14] Once inside a cell, these analogs are phosphorylated by host or viral kinases to their active triphosphate form.[14] They are then recognized by viral polymerases (like reverse transcriptase in HIV) or DNA polymerases in rapidly dividing cancer cells.[15] Their incorporation into a growing DNA or RNA strand leads to chain termination because they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, thereby halting replication.[15][16]
Famous examples include Zidovudine (AZT), an anti-HIV drug that inhibits reverse transcriptase, and 5-Fluorouracil (5-FU), an anticancer agent that inhibits thymidylate synthase and gets incorporated into DNA and RNA, leading to cell death.
Protocol 2.1: Evaluating Antiviral Activity using a Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the efficacy of an antiviral compound against lytic viruses.[17] It measures the ability of a drug to reduce the number of plaques (localized areas of cell death) formed in a cell monolayer.[18]
Causality: This method provides a direct, functional measure of a compound's ability to inhibit viral replication and spread. The use of a semi-solid overlay (like agarose) is critical as it restricts the spread of progeny virus to adjacent cells, ensuring that each plaque originates from a single infectious virus particle.[18]
Materials:
-
Host cells susceptible to the virus (e.g., Vero E6 cells for SARS-CoV-2)
-
Virus stock of known titer (Plaque-Forming Units/mL)
-
Test Pyrimidine Nucleoside Analogs
-
Cell Culture Medium (e.g., DMEM) and Infection Medium (low serum)
-
Sterile PBS
-
Overlay Medium (e.g., medium with 0.4% agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
-
24-well or 6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the host cells into 24-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the pyrimidine analog in infection medium. It is crucial to have previously determined the compound's cytotoxicity (CC50) to ensure the tested concentrations are not toxic to the cells themselves.[17]
-
Infection:
-
Treatment and Overlay:
-
After adsorption, carefully aspirate the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.[17]
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator. The incubation period depends on the virus and can range from 2 to 10 days, until visible plaques form in the control wells.[20]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.[17]
-
Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the "no drug" control.
-
Determine the EC50 value (the concentration that reduces plaque formation by 50%) by plotting the percentage reduction against the drug concentration.
-
Part 3: Foundational Synthesis of a Pyrimidine Scaffold
Application Note 3.1: The Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction, first reported in 1891, is a classic multicomponent reaction that provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[21][22] This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[23] The resulting DHPM scaffold is a vital intermediate and a core structure in many biologically active compounds, including calcium channel blockers.[22][24]
Causality: The power of this multicomponent reaction lies in its atom economy and operational simplicity, allowing for the rapid generation of molecular diversity from readily available starting materials.[25] The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and promoting the key cyclization step.[24]
Protocol 3.1: Laboratory Scale Synthesis of a Dihydropyrimidinone (DHPM)
This protocol describes a general, iodine-catalyzed Biginelli reaction, which is an environmentally benign and efficient modern variant.[22]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Iodine (I2, 0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer/hotplate
-
Ice bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and iodine (0.1 mmol).
-
Solvent Addition: Add ethanol (5 mL) to the flask.
-
Reflux: Attach a condenser and heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (~20 g).
-
A solid precipitate will form. Stir for 15-20 minutes to ensure complete precipitation.
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.
-
-
Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary: Key FDA-Approved Pyrimidine-Based Drugs
The versatility of the pyrimidine scaffold is evident in the wide range of approved drugs targeting diverse diseases.[4][26][27]
| Drug Name | Chemical Class | Primary Target(s) | Therapeutic Area |
| Imatinib | Aminopyrimidine | BCR-Abl, c-KIT, PDGFR | Oncology (CML, GIST) |
| Gefitinib | Quinazoline (fused pyrimidine) | EGFR Tyrosine Kinase | Oncology (NSCLC) |
| 5-Fluorouracil | Fluorinated Pyrimidine Analog | Thymidylate Synthase | Oncology (Colorectal, etc.) |
| Zidovudine (AZT) | Pyrimidine Nucleoside Analog | HIV Reverse Transcriptase | Antiviral (HIV/AIDS) |
| Lamivudine | Pyrimidine Nucleoside Analog | HIV RT, HBV Polymerase | Antiviral (HIV, Hepatitis B) |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine | Janus Kinase (JAK1/JAK2) | Immunology (Rheumatoid Arthritis) |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Bruton's Tyrosine Kinase (BTK) | Oncology (B-cell cancers)[10] |
| Rosuvastatin | Pyrimidine | HMG-CoA Reductase | Cardiovascular (Hypercholesterolemia) |
Conclusion
The pyrimidine core continues to be a highly fruitful and enduring scaffold in drug discovery.[21] Its ability to act as a kinase-hinge binder, a nucleoside mimic, and a versatile synthetic platform ensures its continued exploration for new therapeutic agents.[3] Future research will likely focus on developing next-generation pyrimidine derivatives with improved selectivity to overcome drug resistance and exploring novel fused heterocyclic systems to address new biological targets.[28] The protocols and application notes provided here offer a foundational framework for researchers entering this exciting and impactful field of medicinal chemistry.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. mdpi.com [mdpi.com]
- 22. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Biginelli Reaction [organic-chemistry.org]
- 24. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate as a Versatile Precursor for Bioactive Heterocyclic Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Central Role of the Pyrimidine Core in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in biologically essential molecules, including the nucleobases uracil, thymine, and cytosine. This inherent biocompatibility has made pyrimidine derivatives a fertile ground for drug discovery.[1] Fused pyrimidine systems, in particular, exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] These bicyclic and polycyclic structures offer a rigid, three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets.
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (EAMP), with its strategically placed amino and carboxylate functionalities, serves as an exceptionally versatile and powerful building block for constructing these complex fused heterocycles.[4] The electron-donating amino group at the C2 position activates the pyrimidine ring for certain electrophilic substitutions and provides a key nucleophilic site for annulation reactions. Simultaneously, the ethyl carboxylate group at C5 can participate in cyclizations or be modified post-synthesis. This application note provides an in-depth guide to leveraging EAMP for the synthesis of medicinally relevant fused pyrimidine systems, focusing on the rationale behind synthetic choices and providing robust, validated protocols.
Core Building Block: this compound (EAMP)
The utility of EAMP stems from its distinct reactive centers, which can be selectively addressed to build diverse molecular architectures.
Application I: Synthesis of Pyrimido[4,5-d]pyrimidine Scaffolds
The pyrimido[4,5-d]pyrimidine core is found in numerous compounds with potent biological activities, including kinase inhibitors and antifolate agents.[2] This scaffold is efficiently constructed from EAMP by annulating a second pyrimidine ring onto the 'd' face of the parent heterocycle. A common and effective strategy involves a cyclocondensation reaction between the C2-amino group and the C5-ester of a neighboring molecule or with an external C-N source. A highly reliable method involves reaction with an isothiocyanate followed by cyclization.
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot sequence. First, the nucleophilic 2-amino group of EAMP attacks the electrophilic carbon of an isothiocyanate to form an N,N'-disubstituted thiourea intermediate. The choice of isothiocyanate allows for the introduction of diverse substituents at what will become the N3 position of the fused system. In the second step, a base- or acid-catalyzed intramolecular cyclization occurs. The nitrogen of the newly formed thiourea attacks the carbonyl carbon of the C5-ester group, displacing ethanol and forming the second pyrimidine ring. This creates a highly functionalized pyrimido[4,5-d]pyrimidine-2-thiol derivative, a versatile intermediate for further elaboration.
// Nodes start [label="Ethyl 2-amino-4-methyl-\npyrimidine-5-carboxylate (EAMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Aryl/Alkyl Isothiocyanate\n(R-NCS)", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Thiourea Intermediate", fillcolor="#FFFFFF"]; step1 [label="Step 1: Nucleophilic Addition", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step2 [label="Step 2: Intramolecular\nCyclization (Base/Acid)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="7-methyl-5-oxo-3-(R)-2-thioxo-\npyrimido[4,5-d]pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; reagent1 -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } ends_dot Caption: Synthetic workflow for pyrimido[4,5-d]pyrimidines.
Protocol: Synthesis of 7-methyl-5-oxo-3-phenyl-2-thioxo-1,2,3,4,5,6-hexahydropyrimido[4,5-d]pyrimidine
This protocol details the reaction of EAMP with phenyl isothiocyanate.
Materials and Reagents:
-
This compound (EAMP)
-
Phenyl isothiocyanate
-
Pyridine (anhydrous)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser
-
Thin Layer Chromatography (TLC) apparatus (Silica gel 60 F254)
Procedure:
-
Thiourea Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve EAMP (1.81 g, 10 mmol) in 30 mL of anhydrous pyridine.
-
To this stirring solution, add phenyl isothiocyanate (1.35 g, 1.2 mL, 10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 ethyl acetate:hexane solvent system) until the starting material is consumed.
-
Cyclization and Isolation: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Acidify the aqueous mixture to pH 2-3 by the dropwise addition of concentrated HCl. This facilitates the precipitation of the product.
-
Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water (3 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Purification: Recrystallize the crude solid from a suitable solvent, such as glacial acetic acid or a DMF/ethanol mixture, to yield the pure product.
-
Dry the purified solid in a vacuum oven at 60 °C overnight.
Data Summary:
| Reagent (R-NCS) | Conditions | Time (h) | Yield (%) |
| Phenyl isothiocyanate | Pyridine, reflux | 5 | ~85 |
| Ethyl isothiocyanate | Pyridine, reflux | 6 | ~78 |
| Allyl isothiocyanate | DMF, K₂CO₃, 100 °C | 4 | ~82 |
| 4-Chlorophenyl isothiocyanate | Pyridine, reflux | 5 | ~90 |
Application II: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
The pyrido[2,3-d]pyrimidine framework is a privileged scaffold in medicinal chemistry, forming the core of drugs targeting kinases, dihydrofolate reductase, and other enzymes.[3] The synthesis of this system from EAMP involves the construction of a pyridine ring fused to the pyrimidine. This is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, which provides the three carbon atoms necessary to form the new six-membered ring.
Mechanistic Rationale
This transformation is a classic example of a Friedländer-type annulation. The reaction is initiated by the formation of an enamine intermediate between the nucleophilic C6 position of the activated pyrimidine ring (or more commonly, the C5-carbanion generated in situ) and one of the carbonyl groups of the 1,3-dicarbonyl compound (e.g., acetylacetone). The exocyclic 2-amino group then undergoes an intramolecular condensation with the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyridine ring, resulting in the stable fused pyrido[2,3-d]pyrimidine system. The choice of the 1,3-dicarbonyl compound dictates the substitution pattern on the newly formed pyridine ring.
// Nodes start [label="Ethyl 2-amino-4-methyl-\npyrimidine-5-carboxylate (EAMP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="1,3-Dicarbonyl Compound\n(e.g., Acetylacetone)", shape=ellipse, fillcolor="#FBBC05"]; catalyst [label="Acid Catalyst\n(e.g., PPA or H₃PO₄)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; step1 [label="Step 1: Enamine Formation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Enamine Intermediate", fillcolor="#FFFFFF"]; step2 [label="Step 2: Intramolecular\nCondensation & Dehydration", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Substituted\nPyrido[2,3-d]pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; reagent1 -> step1; catalyst -> step1 [style=dashed]; step1 -> intermediate; intermediate -> step2; catalyst -> step2 [style=dashed]; step2 -> product; } ends_dot Caption: Synthetic workflow for pyrido[2,3-d]pyrimidines.
Protocol: Synthesis of Ethyl 2-amino-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
This protocol describes the reaction of EAMP with acetylacetone. Note: This reaction often involves the hydrolysis of the C2-amino group to a C2-oxo group under the harsh acidic conditions required for cyclization, leading to a 4-oxo final product. The initial ester at C5 of EAMP is often lost or hydrolyzed in this specific Friedländer synthesis, but related syntheses starting from 6-aminouracils are well-established.[5] The following is a representative protocol adapted for EAMP.
Materials and Reagents:
-
This compound (EAMP)
-
Acetylacetone (2,4-pentanedione)
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask fitted with a mechanical stirrer and a thermometer, add polyphosphoric acid (30 g). Heat the PPA to 80 °C with stirring to ensure it is fluid.
-
Addition of Reactants: To the hot PPA, add EAMP (1.81 g, 10 mmol) in portions, ensuring each portion dissolves before adding the next.
-
Once the EAMP is fully dissolved, add acetylacetone (1.0 g, 1.02 mL, 10 mmol) dropwise to the mixture.
-
Reaction: Increase the temperature of the reaction mixture to 120-130 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC, taking aliquots, quenching them in water, neutralizing, and extracting with ethyl acetate.
-
Work-up: After completion, allow the reaction mixture to cool to approximately 70-80 °C. Carefully and slowly pour the viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it extensively with cold water (3 x 30 mL).
-
Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the purified pyrido[2,3-d]pyrimidine derivative.
-
Dry the final product under vacuum.
Data Summary for Related Annulations:
| 1,3-Dicarbonyl Reagent | Conditions | Time (h) | Product Core |
| Acetylacetone | H₃PO₄, 100 °C | 2 | 5,7-dimethylpyrido[2,3-d]pyrimidine[5] |
| Ethyl acetoacetate | Dowex-50W, 140 °C | 3 | 7-methyl-5-oxopyrido[2,3-d]pyrimidine |
| Dimethyl malonate | NaOEt, EtOH, reflux | 8 | 5,7-dihydroxypyrido[2,3-d]pyrimidine |
| Diethyl acetylenedicarboxylate | Protic solvent, RT | 12 | 5-carboxamido-7-oxopyrido[2,3-d]pyrimidine[5] |
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of complex, fused heterocyclic systems of significant interest to medicinal chemistry. The protocols and strategies outlined in this document for the construction of pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines demonstrate the logical and efficient application of this building block. By understanding the reactivity of its core functional groups, researchers can rationally design and execute syntheses of diverse libraries of compounds for screening in drug development programs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jocpr.com [jocpr.com]
Application Note: A Protocol for the Skeletal Remodeling of Pyrimidines into Novel Bioactive Pyridine Derivatives
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[1] This document provides a detailed protocol for the synthesis of functionalized pyridine derivatives through a novel and efficient skeletal editing strategy starting from readily available pyrimidine precursors. We will delve into the mechanistic underpinnings of this transformation, which involves a triflic anhydride-mediated activation followed by a nucleophilic addition and subsequent Dimroth rearrangement.[3][4] This one-pot, two-step procedure operates under mild conditions and demonstrates a broad substrate scope, making it highly valuable for drug discovery and the late-stage functionalization of complex bioactive molecules.[3]
Introduction: The Strategic Value of Pyridine Scaffolds
Pyridine derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[5][6][7] They are integral components of essential medicines such as Nifedipine (a calcium channel blocker), Isoniazid (an antibiotic for tuberculosis), and Nicotinamide (Vitamin B3).[8] The development of efficient synthetic routes to novel pyridine analogues is therefore a critical pursuit in pharmaceutical research.
Traditionally, pyridine synthesis has relied on condensation reactions or cycloadditions.[9][10] However, these methods can lack convergency or require harsh conditions. The transformation of one aromatic heterocycle into another—a process known as skeletal editing—offers a powerful alternative, enabling rapid diversification of molecular frameworks without the need for de novo synthesis.[3] This guide focuses on the conversion of pyrimidines into pyridines, a "two-atom swap" (C-N to C-C) that leverages the inherent reactivity of the pyrimidine ring to forge a new carbon-carbon bond, yielding a pyridine core.[3][4]
Synthetic Strategy: The Activated Dimroth Rearrangement
The core of this protocol is a transannulation reaction that proceeds via a Dimroth rearrangement.[3][4] The classical Dimroth rearrangement involves the isomerization of certain N-heterocycles where endocyclic and exocyclic nitrogen atoms exchange places, often requiring harsh conditions like boiling pyridine.[11] The innovation described herein lies in the activation of the pyrimidine ring, which dramatically facilitates the rearrangement under mild conditions.
Mechanism of Action
The reaction proceeds in a one-pot, two-step sequence as illustrated below.
Caption: Mechanism of Pyrimidine to Pyridine Skeletal Remodeling.
Causality Explained:
-
Activation: The pyrimidine is first treated with trifluoromethanesulfonic anhydride (Tf₂O). This step is critical as it activates the pyrimidine ring by forming a highly electrophilic N-triflyl pyrimidinium salt. This activation lowers the pyrimidine's Lowest Unoccupied Molecular Orbital (LUMO), making it susceptible to nucleophilic attack.[3]
-
Nucleophilic Addition: A nucleophile, typically a silyl enol ether, attacks the activated pyrimidine ring.
-
Dimroth Rearrangement: The resulting intermediate undergoes a cascade of reactions:
This sequence effectively swaps a C-N segment of the pyrimidine for a C-C segment from the nucleophile, yielding a substituted pyridine.[3]
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of a pyridine derivative from a pyrimidine substrate and a silyl enol ether.
Materials and Equipment
-
Reactants: Pyrimidine substrate (1.0 equiv), Triflic anhydride (Tf₂O, 1.2 equiv), Silyl enol ether (1.5 equiv), Base (e.g., 2,6-lutidine or DIPEA, 1.2 equiv).
-
Solvent: Anhydrous dichloromethane (DCM) or dichloroethane (DCE).
-
Glassware: Oven-dried round-bottom flask with a magnetic stir bar, syringes, septum.
-
Equipment: Magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), ice bath, standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies).
Step-by-Step Methodology
Caption: Experimental workflow for the one-pot synthesis of pyridines.
-
Flask Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrimidine substrate (e.g., 0.5 mmol, 1.0 equiv) and anhydrous DCM (5 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add the base (e.g., 2,6-lutidine, 0.6 mmol, 1.2 equiv) followed by the dropwise addition of triflic anhydride (0.6 mmol, 1.2 equiv). Stir the mixture at 0°C for 30 minutes. Successful activation is crucial; incomplete triflylation can lead to lower yields.[3]
-
Nucleophilic Addition: Add the silyl enol ether (0.75 mmol, 1.5 equiv) to the reaction mixture at 0°C.
-
Rearrangement: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure pyridine derivative.
Data Presentation: Representative Substrate Scope
The following table summarizes representative yields for this transformation, demonstrating its versatility.
| Pyrimidine Substrate | Silyl Enol Ether Nucleophile | Product Yield (%) | Reference |
| 2-Phenylpyrimidine | 1-(Trimethylsilyloxy)cyclohexene | 85% | [4] |
| 4-Methylpyrimidine | (1-Phenylvinyloxy)trimethylsilane | 78% | [3] |
| 5-Bromopyrimidine | 1-(Trimethylsilyloxy)cyclopentene | 81% | [3][4] |
| 2-(Thiophen-2-yl)pyrimidine | (But-1-en-2-yloxy)trimethylsilane | 75% | [3] |
Safety and Troubleshooting
-
Safety: Triflic anhydride is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood using appropriate personal protective equipment (PPE).
-
Troubleshooting: Low yields can often be attributed to moisture in the reaction, incomplete activation of the pyrimidine, or decomposition of the silyl enol ether. Ensure all glassware is oven-dried and solvents are anhydrous.
Characterization of Novel Pyridine Derivatives
Unambiguous structural confirmation of the synthesized pyridine derivatives is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.[12]
¹H NMR Spectroscopy
The aromatic protons on the pyridine ring resonate in a characteristic downfield region (δ 7.0-9.0 ppm).[12]
-
α-protons (C2, C6): Most deshielded, appearing furthest downfield (δ 8.5-8.8 ppm) due to their proximity to the electron-withdrawing nitrogen atom.[12]
-
γ-proton (C4): Appears at an intermediate chemical shift (δ 7.5-7.8 ppm).[12]
-
β-protons (C3, C5): Most shielded among the ring protons, appearing further upfield (δ 7.1-7.5 ppm).[12] Substituents introduced from the pyrimidine and the nucleophile will cause predictable shifts in these signals. Electron-donating groups will shift signals upfield, while electron-withdrawing groups cause downfield shifts.[13]
¹³C NMR Spectroscopy
Carbon signals for the pyridine ring are also influenced by the electronegative nitrogen atom.
-
α-carbons (C2, C6): ~δ 150 ppm
-
γ-carbon (C4): ~δ 136 ppm
-
β-carbons (C3, C5): ~δ 124 ppm
Further confirmation is typically achieved with Mass Spectrometry (to confirm molecular weight) and Infrared (IR) Spectroscopy.
Evaluation of Bioactivity: A General Workflow
The synthesized pyridine derivatives can be screened for a variety of biological activities. A common application is in the discovery of new anticancer agents.[14][15]
Caption: General workflow for the discovery of bioactive pyridine compounds.[15]
-
Primary Screening: The library of new compounds is tested at a single, high concentration (e.g., 10-50 µM) against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15][16]
-
Hit Identification: Compounds that show significant growth inhibition (e.g., >50%) are identified as "hits".
-
Dose-Response Analysis: Hits are subjected to further testing across a range of concentrations to determine their half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[17]
-
Lead Selection: The most potent and selective compounds are chosen as leads for further investigation.
-
Mechanism of Action: Studies are conducted to determine how the lead compound exerts its effect (e.g., enzyme inhibition, apoptosis induction).[18]
-
In Vivo Testing: Promising candidates are eventually tested in animal models to evaluate their efficacy and safety.[16]
Example Bioactivity Data
The following table shows the potential of pyridine derivatives as bioactive agents.
| Compound Type | Biological Target/Assay | Activity (IC₅₀ or EC₅₀) | Reference |
| Pyridine Amide-Hydrazide | Rhizoctonia solani (fungus) | 1.64 µg/mL | [16][18] |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase (Cancer) | 0.57 µM | [19] |
| 4H-Pyrano[3,2-c]pyridine | Botrytis cinerea (fungus) | 0.326 µg/mL | [17] |
Conclusion
The transformation of pyrimidines into pyridines via an activated Dimroth rearrangement represents a significant advance in synthetic methodology. This protocol provides researchers, scientists, and drug development professionals with a powerful, efficient, and versatile tool for creating libraries of novel, substituted pyridine derivatives. The mild reaction conditions and broad substrate scope are particularly amenable to the demands of modern drug discovery, facilitating the rapid exploration of chemical space and the development of new therapeutic agents.
References
- 1. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridine derivatives: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological … [ouci.dntb.gov.ua]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4 H-Pyrano[3,2- c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Antiproliferative activity of quinoline-3-carboxylate derivatives against cancer cell lines
An In-Depth Guide to the Antiproliferative Activity of Quinoline-3-Carboxylate Derivatives
Introduction: The Therapeutic Promise of the Quinoline Scaffold
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been successfully developed as anti-malarial, anti-bacterial, anti-inflammatory, and antiviral agents.[2][3] In the field of oncology, the quinoline motif is a recurring feature in molecules designed to combat cancer through diverse mechanisms of action, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[4][5]
This guide focuses specifically on quinoline-3-carboxylate derivatives, a subclass that has demonstrated significant potential as selective and potent antiproliferative agents.[3][6] We will explore the common mechanisms through which these compounds exert their effects and provide detailed, field-proven protocols for researchers to assess their activity and elucidate their mode of action in cancer cell lines.
Mechanisms of Action: Inducing Programmed Cell Death
While quinoline derivatives can target various carcinogenic pathways, including kinase signaling (e.g., c-Met, VEGFR, PI3K) and epigenetic modulation, a primary mechanism reported for the antiproliferative effect of quinoline-3-carboxylates is the induction of apoptosis.[7][8] Many effective derivatives trigger the intrinsic (or mitochondrial) pathway of apoptosis.[1][3]
The Intrinsic Apoptosis Pathway: This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial outer membrane permeability. This process is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins (like Bax and Bak) promote the release of cytochrome c from the mitochondria into the cytoplasm. Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then activates caspase-9. Caspase-9, the initiator caspase in this pathway, subsequently activates executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: A simplified diagram of the intrinsic apoptosis pathway often triggered by quinoline-3-carboxylate derivatives.
Application Note 1: Assessing Antiproliferative Activity via MTT Assay
The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.[9]
Principle of the Assay: The assay quantifies metabolic activity as a proxy for cell viability. In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by spectrophotometric measurement.
Caption: A step-by-step workflow for determining compound cytotoxicity using the MTT assay.
Protocol: MTT Assay for Cell Viability
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K562, HeLa)
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
Quinoline-3-carboxylate derivatives stock solutions (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization solution: e.g., DMSO or 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (ELISA reader)
Procedure:
-
Cell Seeding: Harvest and count cells. Dilute the cells in complete medium to a predetermined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/mL). Pipette 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow cells to attach.[10]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Causality: A range of concentrations is crucial to generate a dose-response curve and accurately calculate the IC₅₀ value.
-
Controls (Self-Validation):
-
Vehicle Control: Wells with cells treated only with the highest concentration of the vehicle (e.g., 0.1% DMSO) used to dilute the compounds. This establishes the 100% viability baseline.
-
Medium Blank: Wells containing only culture medium (no cells) to measure background absorbance.[10]
-
Positive Control: (Optional) A known cytotoxic drug (e.g., Doxorubicin) to validate the assay's responsiveness.
-
-
-
Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of purple precipitate in the vehicle control wells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[9]
Data Analysis & Presentation:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
-
Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.
-
Summarize the results in a table for clear comparison.
Table 1: Antiproliferative Activity (IC₅₀, µM) of Representative Quinoline Derivatives
| Compound | MCF-7 (Breast) | K562 (Leukemia) | HeLa (Cervical) |
| Derivative 4m[3] | 0.33 | 0.28 | N/A |
| Derivative 4n[3] | 0.33 | >10 | N/A |
| Quinoline-3-carboxylic acid[12] | +++ | N/A | + |
| Bis-quinoline 2a[8] | 1.1 | N/A | 0.14 |
| Bis-quinoline 2b[8] | 0.3 | N/A | 0.8 |
| Doxorubicin (Reference) | ~0.05-0.5 | ~0.01-0.1 | ~0.05-0.2 |
| (+++ denotes most remarkable growth inhibition; + denotes significant cytotoxicity. Reference drug values are typical ranges.) |
Application Note 2: Detecting Apoptosis with Annexin V/PI Staining
Once a compound shows potent antiproliferative activity, it is critical to determine if it is inducing programmed cell death (apoptosis) or causing uncontrolled cell lysis (necrosis).
Principle of the Assay: This flow cytometry-based assay uses two dyes to differentiate between live, apoptotic, and necrotic cells.[13]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS).[14] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS is exposed on the outer surface, where it can be bound by fluorescently-labeled Annexin V (e.g., Annexin V-FITC).[14][15]
-
Propidium Iodide (PI): A fluorescent DNA-intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[14] It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, and stain the nucleus red.[16]
Caption: The four-quadrant plot used to analyze cell populations after Annexin V and PI staining.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells treated with quinoline derivative (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: After treating cells for the desired time, collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.
-
Washing: Centrifuge the cell suspension (e.g., 500 x g for 5 minutes). Discard the supernatant and wash the cells once with cold 1X PBS.[16] Centrifuge again and discard the PBS.
-
Causality: Washing removes residual medium and serum that can interfere with the assay. Using cold buffers slows metabolic processes and maintains cell integrity.
-
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16] Gently vortex the tubes.
-
Controls (Self-Validation): Prepare separate tubes of unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. These are essential for setting up the flow cytometer compensation and gates correctly.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[15][16]
-
Causality: Incubation allows time for the dyes to bind to their respective targets. Protection from light is necessary to prevent photobleaching of the fluorochromes.
-
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[16] Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Interpretation: Use the single-stain controls to set compensation and the unstained control to define the negative population. Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) and quantify the percentage of cells in each of the four quadrants as depicted in Figure 3.
Application Note 3: Analyzing Cell Cycle Arrest
Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent apoptosis.[17]
Principle of the Assay: This method uses a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in a cell.[18]
-
Cells in the G0/G1 phase have a normal (2N) amount of DNA.
-
Cells in the S phase are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
Cells in the G2 or M phase have duplicated their DNA and have a 4N content.
-
Apoptotic cells often undergo DNA fragmentation, resulting in a population with less than 2N DNA content, which appears as a "sub-G1" peak.[18]
Caption: Idealized histogram from flow cytometry showing cell distribution across cell cycle phases.
Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with quinoline derivative (and vehicle control)
-
Cold 1X PBS
-
Cold 70% ethanol
-
PI/Triton X-100 staining solution with RNase A (e.g., 0.1% Triton X-100, 2 mg DNAse-free RNase A, and 200 µg PI in 10 mL PBS).[19]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1-2 × 10⁶ cells per sample.
-
Fixation: Wash cells once with cold PBS. Resuspend the cell pellet and, while gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise.[20]
-
Causality: Cold ethanol fixation is preferred for DNA content analysis as it permeabilizes the cells and preserves DNA integrity, leading to sharp histogram peaks.[18]
-
-
Storage: Incubate the fixed cells for at least 2 hours at -20°C. Cells can be stored in ethanol for several weeks.[20]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash once with cold PBS. Resuspend the cell pellet in 300-500 µL of the PI/RNase A staining solution.[19]
-
Causality: RNase A is essential to degrade cellular RNA, as PI can also bind to double-stranded RNA, which would otherwise create background noise and interfere with accurate DNA content measurement.[18]
-
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[19]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for fluorescence measurement to properly resolve the 2N and 4N DNA content peaks.[21] Gate out doublets and debris.
-
Data Interpretation: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to the vehicle control to identify any cell cycle arrest.
Conclusion and Future Outlook
The protocols detailed in this guide provide a comprehensive framework for the initial evaluation of quinoline-3-carboxylate derivatives as potential anticancer agents. By first confirming antiproliferative activity with a viability assay like MTT, and then proceeding to elucidate the mechanism through apoptosis and cell cycle analysis, researchers can build a strong foundation for further drug development. Promising compounds identified through these in vitro assays can then be advanced to more complex studies, including Western blotting for key apoptotic and cell cycle proteins, in vivo animal models, and further structure-activity relationship (SAR) optimization to enhance potency and selectivity.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation [mdpi.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. nanocellect.com [nanocellect.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note & Protocol: A Versatile Synthesis of Pyrimido[4,5-d]pyridazin-8(7H)-ones from Ethyl Pyrimidine-4-carboxylates
Abstract
The pyrimido[4,5-d]pyridazine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential, including inhibitors of phosphodiesterases (PDEs), kinases, and other key cellular targets. This document provides a detailed, field-tested protocol for the synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones, a critical subclass of this family. The featured methodology employs readily available ethyl 2-substituted-5-aminopyrimidine-4-carboxylates as starting materials, offering a robust and versatile route to these valuable compounds. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer expert insights into process optimization and troubleshooting.
Introduction: The Significance of the Pyrimido[4,5-d]pyridazine Core
The fusion of pyrimidine and pyridazine rings creates the pyrimido[4,5-d]pyridazine system, a nitrogen-rich heterocyclic structure that has garnered substantial interest in medicinal chemistry. Its rigid, planar geometry and multiple hydrogen bond donors and acceptors allow for potent and selective interactions with various biological targets. Notably, derivatives of this scaffold have been investigated for their activity as anticancer agents, anti-inflammatory compounds, and treatments for cardiovascular diseases.
The synthesis described herein focuses on a classical and effective cyclization strategy. The core transformation involves the reaction of an ethyl pyrimidine-4-carboxylate, bearing an amino group at the 5-position, with hydrazine. This approach is favored for its operational simplicity, high yields, and the accessibility of the starting pyrimidine precursors.
Mechanistic Rationale and Strategic Considerations
The overall transformation is a two-step, one-pot process: (1) nucleophilic acyl substitution at the ester, followed by (2) an intramolecular cyclization via nucleophilic attack.
-
Step 1: Hydrazinolysis. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ethyl ester on the pyrimidine ring. This results in the formation of a pyrimidine-4-carbohydrazide intermediate. This reaction is typically fast and is driven by the formation of the stable amide-like hydrazide bond.
-
Step 2: Intramolecular Cyclization. The newly formed hydrazide contains a nucleophilic terminal -NH2 group. In the presence of an adjacent amino group on the pyrimidine ring (at the C5 position), an intramolecular cyclization can be thermally induced. However, the key to forming the pyridazinone ring is the reaction with a suitable one-carbon (C1) source, which in many protocols is formic acid or a derivative. In a more direct and common pathway, the cyclization is achieved by reacting a 2-substituted-5-nitropyrimidine-4-carboxylate with hydrazine, where the nitro group is subsequently reduced and cyclized in situ. A more direct route starts from a 5-aminopyrimidine derivative, which reacts with a C1 synthon.
For the purpose of this guide, we will focus on a highly efficient modern variant that leverages a pre-functionalized pyrimidine and proceeds via a condensation-cyclization cascade with hydrazine hydrate.
Reaction Mechanism Overview
Below is a generalized schematic of the core reaction, illustrating the transformation from the pyrimidine starting material to the final fused heterocyclic product.
Caption: Generalized reaction pathway for the synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a representative compound, 5,7-dimethylpyrimido[4,5-d]pyridazin-8(7H)-one, adapted from established literature procedures.
Safety Precaution: Hydrazine hydrate is highly toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
Materials and Reagents
-
Ethyl 2,6-dimethyl-5-nitropyrimidine-4-carboxylate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Raney Nickel (slurry in water)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2,6-dimethyl-5-nitropyrimidine-4-carboxylate (1.0 g, 4.18 mmol) and ethanol (25 mL).
-
Addition of Hydrazine: While stirring the solution at room temperature, carefully add hydrazine hydrate (80% solution, 1.0 mL, ~20 mmol) dropwise over 5 minutes.
-
Initial Reflux (Hydrazide Formation): Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours. During this time, the intermediate carbohydrazide will form.
-
Reduction of Nitro Group: Cautiously add a small amount of Raney Nickel catalyst (approximately 0.2 g of a 50% slurry in water) to the hot reaction mixture. An exothermic reaction with gas evolution (hydrogen) will occur. Caution: Raney Nickel is pyrophoric; handle with care and never allow it to dry.
-
Cyclization: Continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully filter the hot solution through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with a small amount of hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then triturated with cold water, collected by vacuum filtration, and washed with additional cold water to remove any remaining hydrazine salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
-
Dry the purified solid in a vacuum oven at 60 °C overnight.
-
Characterization
The identity and purity of the synthesized 5,7-dimethylpyrimido[4,5-d]pyridazin-8(7H)-one should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the final structure.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point (MP): To assess purity.
Data Summary and Scope
The described methodology is versatile and can be applied to a range of substituted pyrimidine precursors. The table below summarizes typical results for various analogs.
| R¹ Substituent | R² Substituent | Typical Yield (%) | Melting Point (°C) |
| Methyl | Methyl | 85-92% | >300 |
| Phenyl | H | 78-85% | 280-282 |
| Chloro | Methyl | 75-83% | 295-297 |
| Methoxy | H | 80-88% | 265-267 |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from starting materials to the final, characterized product.
Caption: Step-by-step experimental workflow diagram.
Field-Proven Insights & Troubleshooting
-
Choice of Hydrazine: While hydrazine hydrate is standard, anhydrous hydrazine can be used in non-protic solvents for substrates sensitive to water. However, anhydrous hydrazine is more hazardous.
-
Catalyst Activity: The activity of Raney Nickel can vary. If the reduction of the nitro group is sluggish, a fresh batch or a slightly larger catalytic amount may be required.
-
Incomplete Cyclization: If TLC or NMR analysis shows the presence of the carbohydrazide intermediate, extending the reflux time or adding a catalytic amount of acid (e.g., a drop of acetic acid) can help drive the cyclization to completion.
-
Solubility Issues: Some substituted pyrimidines or final products may have poor solubility in ethanol. In such cases, higher-boiling solvents like n-butanol or ethylene glycol can be employed, but reaction temperatures must be adjusted accordingly.
-
Purification Challenges: If recrystallization is insufficient to achieve high purity, column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane in methanol is a viable alternative.
By understanding the mechanism and potential pitfalls, researchers can effectively apply and adapt this protocol to synthesize a wide array of pyrimido[4,5-d]pyridazin-8(7H)-one derivatives for further investigation in drug discovery and development programs.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. As Senior Application Scientists, we combine established chemical principles with field-proven insights to help you optimize your reaction yield and purity.
Reaction Overview and Mechanism
The synthesis of this compound is a classic example of pyrimidine ring formation, a cornerstone in heterocyclic chemistry due to the prevalence of pyrimidines in pharmaceuticals and biologically active compounds.[1][2] The most common and efficient route involves the condensation of a guanidine salt (providing the N-C-N backbone) with a suitable β-keto ester derivative.
The primary reaction involves the condensation of guanidine with an activated form of ethyl acetoacetate, typically ethyl 2-ethoxymethylideneacetoacetate or a similar synthon. The reaction proceeds via a base-catalyzed cascade of nucleophilic addition, cyclization, and dehydration.
Reaction Scheme:
Reactants: Guanidine Hydrochloride, Ethyl 2-acetyl-3-ethoxyacrylate (derived from Ethyl Acetoacetate) Base: Sodium Ethoxide (NaOEt) Solvent: Ethanol (EtOH) Product: this compound
Reaction Mechanism Diagram
The mechanism involves the deprotonation of guanidine by a strong base, followed by a Michael addition to the activated ketoester, intramolecular cyclization, and subsequent elimination of water and ethanol to form the stable aromatic pyrimidine ring.
Caption: Reaction mechanism for pyrimidine synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue: Low or No Product Yield
Q1: My reaction has resulted in a very low yield or no desired product. What are the primary factors to investigate?
A1: Low yield is the most common issue and can typically be traced to one of four areas: reagent quality, base effectiveness, temperature control, or reaction time.
-
Reagent Quality & Stoichiometry:
-
Guanidine Source: Guanidine hydrochloride is often used and must be converted to the free base in situ.[1][3] Ensure it is dry, as moisture can inhibit the reaction.
-
β-Keto Ester: The ethyl acetoacetate derivative must be pure. Impurities from its synthesis or degradation can lead to significant side reactions. Verify its purity via NMR before use.
-
Stoichiometry: While a 1:1 molar ratio is theoretical, using a slight excess (1.1 to 1.2 equivalents) of guanidine can sometimes drive the reaction to completion, especially if the keto ester is prone to side reactions.
-
-
Base Selection and Handling:
-
Causality: A strong base is required to deprotonate guanidine hydrochloride to its more nucleophilic free base form. Sodium ethoxide (NaOEt) in ethanol is the standard choice because it is a strong, non-nucleophilic base (towards the ester) and its corresponding acid is the reaction solvent.
-
Troubleshooting:
-
Freshness: NaOEt is hygroscopic and degrades upon exposure to air and moisture. Use freshly prepared or newly purchased NaOEt. A partially degraded base will be ineffective.
-
Alternative Bases: Potassium hydroxide (KOH) can also be used, but may increase the risk of ester saponification (hydrolysis of the ethyl ester to a carboxylic acid), creating a highly polar, water-soluble byproduct that is difficult to remove.[4]
-
-
-
Temperature Management:
-
Causality: The condensation reaction typically requires heating (reflux) to overcome the activation energy for cyclization and dehydration.
-
Troubleshooting: Insufficient temperature will result in a sluggish or stalled reaction. Ensure your reaction is maintaining a steady reflux. Conversely, excessive temperatures for prolonged periods can lead to decomposition and the formation of tar-like byproducts.
-
-
Reaction Time:
-
Causality: These reactions are generally not instantaneous. They require time for all sequential steps (addition, cyclization, aromatization) to complete.
-
Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reflux period. A typical reaction time is 3-8 hours.
-
Issue: Significant Impurity Formation
Q2: My crude product analysis (TLC, NMR) shows multiple spots/peaks. What are the likely side products and how can I prevent them?
A2: Impurity formation is often related to reaction conditions that favor alternative pathways.
-
Ester Saponification:
-
Identification: The byproduct is the corresponding carboxylic acid, which will be highly polar (low Rf on TLC) and may not be visible in some NMR solvents unless specifically looked for.
-
Cause: This occurs when using hydroxide-based bases (NaOH, KOH) or if there is significant water in the reaction mixture. The hydroxide ion directly attacks the ester carbonyl.
-
Prevention: Use an alkoxide base like sodium ethoxide in an anhydrous alcohol solvent. Ensure all glassware and reagents are thoroughly dried before use.
-
-
Self-Condensation of the Keto Ester:
-
Identification: Dimeric or polymeric materials derived from the ethyl acetoacetate starting material.
-
Cause: This can be a competing reaction pathway, especially if the guanidine is not activated efficiently or is added too slowly.
-
Prevention: Ensure the base is active and present in a sufficient amount. Consider adding the keto ester slowly to the solution of activated guanidine to ensure the primary reaction pathway is favored.
-
-
Incomplete Reaction:
-
Identification: Presence of starting materials or acyclic intermediates in the crude product.
-
Cause: Insufficient reaction time, temperature, or an inactive base.
-
Prevention: Address the points in Q1. Monitor the reaction via TLC until the starting material spot has disappeared.
-
Issue: Purification Challenges
Q3: The product precipitates during the reaction, making stirring difficult, and is hard to purify. What is the best workup and purification strategy?
A3: this compound is a solid with limited solubility in common organic solvents, which can be both a challenge and an advantage.
-
Workup Procedure:
-
Precipitation: The product often precipitates from the ethanol reaction mixture upon cooling. This is beneficial as it provides an initial purification step.
-
Protocol: After the reaction is complete, cool the mixture in an ice bath. The product should precipitate. Collect the solid by vacuum filtration. Wash the filter cake with cold ethanol to remove soluble impurities, followed by a wash with water to remove any remaining salts (e.g., NaCl).
-
-
Purification by Recrystallization:
-
Causality: Recrystallization is an effective method for purifying crystalline solids. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures.
-
Recommended Solvents: Ethanol, isopropanol, or a mixture of ethanol and water are often effective.[5]
-
Step-by-Step Protocol:
-
Dissolve the crude solid in a minimum amount of hot (boiling) ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter it to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base and solvent combination? A: The most reliable system is freshly prepared or commercial-grade sodium ethoxide in anhydrous ethanol. This combination minimizes the risk of side reactions like ester saponification and ensures the solvent's conjugate base is the same as the reaction base.
Q: Can I use Guanidine Carbonate instead of Guanidine Hydrochloride? A: Yes, guanidine carbonate can be an effective alternative. It is less acidic and may not require as strong a base for activation. However, reaction conditions may need to be re-optimized, and the release of CO2 must be managed. Guanidine hydrochloride is more commonly cited due to its stability and predictability.[1]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a solvent system like Ethyl Acetate/Hexane (e.g., 1:1 or 7:3 v/v). The product is typically a UV-active spot with a moderate Rf value, distinct from the starting materials. Spot the reaction mixture alongside your starting materials on the same plate to track the disappearance of reactants and the appearance of the product.
Q: What analytical methods should I use to confirm my final product? A: A combination of techniques is essential for unambiguous structure confirmation:
-
¹H NMR: To confirm the presence of the ethyl ester, methyl group, pyrimidine proton, and amino protons.
-
¹³C NMR: To confirm the number of unique carbons and their chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight (181.19 g/mol ).
-
Melting Point: The literature melting point is 222-226 °C, which is a good indicator of purity.
Experimental Protocols and Data
Optimized Synthesis Protocol
This protocol is a self-validating system designed for high yield and purity.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base & Guanidine Activation: To a flask containing 50 mL of anhydrous ethanol, add sodium metal (1.2 equivalents) in small pieces to generate sodium ethoxide in situ. Once all the sodium has reacted, add guanidine hydrochloride (1.1 equivalents) and stir the mixture for 30 minutes.
-
Reactant Addition: Slowly add ethyl 2-acetyl-3-ethoxyacrylate (1.0 equivalent) to the reaction mixture via a dropping funnel over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then in an ice bath for 1 hour. A white or off-white solid should precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with 20 mL of cold water, then 20 mL of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
-
Purification: Recrystallize the crude product from hot ethanol to yield pure white crystals.
Data Summary: Impact of Reaction Parameters
The following table summarizes how variations in key parameters can affect the outcome.
| Parameter | Condition A (Optimal) | Condition B (Suboptimal) | Condition C (Suboptimal) | Expected Outcome |
| Base | Sodium Ethoxide (1.2 eq) | Potassium Hydroxide (1.2 eq) | Old Sodium Ethoxide (1.2 eq) | A: High yield, clean product. B: Moderate yield with saponification byproduct. C: Low yield, incomplete reaction. |
| Solvent | Anhydrous Ethanol | 95% Ethanol | THF | A: Good solubility/precipitation profile. B: Increased risk of side reactions. C: Poor solubility of reagents, low yield. |
| Temperature | Reflux (~78 °C) | 50 °C | 100 °C (sealed tube) | A: Efficient reaction rate. B: Very slow or incomplete reaction. C: Risk of decomposition and tar formation. |
| Time | 6 hours | 2 hours | 12 hours | A: Reaction completion. B: Incomplete conversion. C: No benefit, potential for byproduct increase. |
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Purification of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate by Recrystallization
Welcome to the technical support center for the purification of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the recrystallization of this key pharmaceutical intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity and yield in your crystallization processes.
Understanding the Compound: Key Physicochemical Properties
Before delving into the purification protocol, it is crucial to understand the properties of this compound (CAS No: 81633-29-6).[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][3] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| Appearance | White to light yellow solid | [2] |
| Melting Point | 222-226 °C | [1][2] |
| Form | Solid | [1][2] |
These properties, particularly the high melting point, indicate a relatively stable crystalline structure, which is advantageous for purification by recrystallization.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[4][5][6] The fundamental principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[4][5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4][7] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.[5][6]
Recommended Recrystallization Protocol for this compound
This protocol provides a general framework. Optimization may be necessary based on the nature and quantity of impurities in your crude material.
Step-by-Step Experimental Workflow
-
Solvent Selection: The choice of solvent is the most critical step for a successful recrystallization.[4][7] For this compound, a moderately polar solvent is often a good starting point. Ethanol, isopropanol, or ethyl acetate are commonly employed. A solvent mixture, such as ethanol/water or ethyl acetate/hexane, can also be effective.[8]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with gentle stirring or swirling.[9] Continue adding small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a high recovery yield.[4]
-
Hot Filtration (Optional but Recommended): If insoluble impurities (e.g., dust, mechanical impurities) are present in the hot solution, a hot gravity filtration should be performed. This step prevents the premature crystallization of the desired product along with the impurities.
-
Crystallization: Cover the flask containing the clear, hot solution and allow it to cool slowly and undisturbed to room temperature.[4][9] Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than fine, rapidly formed crystals.[4]
-
Maximizing Yield: Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice-water bath.[9] The lower temperature will further decrease the solubility of the compound.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals thoroughly to remove any remaining solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
- 1. This compound 97 81633-29-6 [sigmaaldrich.com]
- 2. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 3. scbt.com [scbt.com]
- 4. edu.rsc.org [edu.rsc.org]
- 5. praxilabs.com [praxilabs.com]
- 6. mt.com [mt.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. LabXchange [labxchange.org]
Technical Support Center: Synthesis of 2-Amino-4-Methylpyrimidine Derivatives
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-4-methylpyrimidine derivatives. These scaffolds are crucial building blocks in medicinal chemistry, but their synthesis can be accompanied by the formation of challenging byproducts. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you navigate these synthetic hurdles and improve your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of 2-amino-4-methylpyrimidine and its analogues, particularly when using the classical condensation of a guanidine salt with a β-dicarbonyl compound like acetylacetone.
FAQ 1: My reaction is yielding multiple products. What are the most likely byproducts in the synthesis of 2-amino-4,6-dimethylpyrimidine from guanidine and acetylacetone?
Answer:
In the condensation reaction between guanidine and acetylacetone (pentane-2,4-dione), while the primary goal is to form 2-amino-4,6-dimethylpyrimidine, several side reactions can occur, leading to a mixture of products. The formation of these byproducts is often influenced by reaction conditions such as temperature, pH, and stoichiometry.
Common Byproducts and Their Origin:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.[1][2] Monitoring the reaction via Thin Layer Chromatography (TLC) is crucial to ensure it proceeds to completion.
-
Self-Condensation of Acetylacetone: Under basic or acidic conditions, acetylacetone can undergo self-condensation to form more complex polymeric or cyclic structures. This is more prevalent if the reaction is heated for extended periods in the absence of guanidine.
-
Hantzsch-type Dihydropyridine Byproducts: In related multicomponent reactions like the Biginelli synthesis, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This can occur when two equivalents of the β-dicarbonyl compound react with ammonia (which can form from the decomposition of guanidine at high temperatures).
-
Regioisomers (with unsymmetrical dicarbonyls): When using an unsymmetrical β-dicarbonyl compound (e.g., 1-acetylacetone to synthesize 2-amino-4,6-dimethylpyrimidine), there is a possibility of forming regioisomeric pyrimidine products if the two carbonyl groups have similar reactivity.
Troubleshooting Steps:
-
Temperature Control: High temperatures can promote the decomposition of reagents and favor alternative reaction pathways. It is recommended to maintain the optimal temperature, often around 95-100°C for this specific synthesis, to ensure the desired reaction proceeds efficiently without significant byproduct formation.[3][4]
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant can lead to side reactions. For the synthesis of 2-amino-4,6-dimethylpyrimidine, a slight excess of acetylacetone and the base (like sodium carbonate) relative to the guanidine salt is often employed to drive the reaction to completion.[3]
-
pH Control: The reaction is typically run in an aqueous alkaline medium.[4] The choice and amount of base (e.g., sodium carbonate) are critical. Insufficient base may lead to an incomplete reaction, while excessive alkalinity could promote unwanted side reactions.
FAQ 2: How can I effectively differentiate my desired 2-amino-4-methylpyrimidine derivative from potential byproducts using standard analytical techniques?
Answer:
A combination of chromatographic and spectroscopic methods is essential for identifying and characterizing the components of your reaction mixture.
-
Thin Layer Chromatography (TLC): This is the first and quickest step to assess the reaction. The desired product will have a specific retention factor (Rf) value. The presence of multiple spots indicates an incomplete reaction or the formation of byproducts. It is crucial for monitoring reaction progress.[2]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation. The desired 2-amino-4,6-dimethylpyrimidine should show a distinct set of signals: two singlets for the two non-equivalent methyl groups, a singlet for the aromatic proton on the pyrimidine ring, and a broad singlet for the amino protons.[5] Byproducts will have different chemical shifts, splitting patterns, and integration values.
-
Mass Spectrometry (MS): MS provides the molecular weight of the components. The desired product will have a specific mass-to-charge ratio (m/z). For 2-amino-4,6-dimethylpyrimidine, the expected molecular ion peak would be around m/z 123.1.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. It can separate the desired product from closely related impurities and determine the purity of your sample.
Table 1: Key Analytical Data for Distinguishing Product from Byproducts
| Compound | Expected ¹H NMR Signals | Expected Mass (m/z) | Key Differentiating Feature |
| 2-Amino-4,6-dimethylpyrimidine | ~2.25 ppm (s, 6H, 2xCH₃), ~5.36 ppm (bs, 2H, NH₂), ~6.33 ppm (s, 1H, Ar-H).[5] | 123.1 | A single aromatic proton signal and a 6H singlet for the two equivalent methyl groups. |
| Unreacted Guanidine | Will not show methyl or aromatic signals characteristic of the pyrimidine ring. Highly polar, may not move far on TLC. | ~59.07 | Absence of aromatic and methyl signals. |
| Unreacted Acetylacetone | Signals for methyl and methylene protons in a keto-enol tautomeric equilibrium. | 100.12 | Absence of the pyrimidine ring structure and NH₂ protons. |
| Hypothetical Dimer/Polymer Byproduct | More complex spectrum with multiple, potentially overlapping signals and a lower proton-to-carbon ratio. | >200 | Higher molecular weight and a more complex NMR spectrum that lacks the simple symmetry of the desired product. |
FAQ 3: My reaction seems to be producing a significant amount of a higher molecular weight byproduct. What conditions favor this, and how can I prevent it?
Answer:
The formation of higher molecular weight byproducts, such as dimers or oligomers, is often a result of side reactions competing with the main cyclization pathway. This can be caused by suboptimal reaction conditions that promote intermolecular reactions over the desired intramolecular cyclization.
Causality Behind Byproduct Formation:
The primary reaction involves the nucleophilic attack of guanidine on the carbonyl carbons of acetylacetone, followed by cyclization and dehydration. However, if reaction intermediates are allowed to react with each other or with starting materials before cyclization can occur, byproducts will form. For instance, an intermediate formed from the reaction of one molecule of guanidine with one molecule of acetylacetone could potentially react with another molecule of acetylacetone.
Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for minimizing high molecular weight byproducts.
Optimization Protocol:
-
Temperature Management: Avoid excessive heating. While the reaction requires heat to proceed, running it at the lower end of the effective range (e.g., 90-95°C) can disfavor side reactions.[1]
-
Order of Addition: Consider adding the reagents in a specific order. For instance, adding the guanidine salt to a pre-heated solution of the base and acetylacetone can sometimes help ensure the guanidine reacts quickly upon addition, minimizing its potential decomposition.
-
Reaction Time: Monitor the reaction closely using TLC. Once the starting materials are consumed and the product spot is maximized, work up the reaction promptly. Unnecessarily long reaction times can lead to product degradation or further side reactions.[2]
FAQ 4: What are the most effective purification strategies for removing stubborn byproducts from my 2-amino-4-methylpyrimidine derivative?
Answer:
Purification can often be challenging, but a systematic approach using the different physicochemical properties of the product and byproducts can lead to high purity.
-
Recrystallization: This is often the most effective method for purifying solid products. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble. For 2-amino-4,6-dimethylpyrimidine, water or aqueous ethanol can be effective. The crude product can be dissolved in hot water, treated with activated carbon to remove colored impurities, filtered hot, and then allowed to cool slowly to form crystals.[4]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexanes is a good starting point for elution.[6] The polarity can be gradually increased to elute the desired product. TLC should be used to determine the optimal solvent system beforehand.
-
Acid-Base Extraction: Since the product contains a basic amino group, it can be separated from non-basic impurities. The crude mixture can be dissolved in an organic solvent (like ethyl acetate) and washed with a dilute acid solution (e.g., dilute HCl).[7] The desired amino-pyrimidine will move into the aqueous acidic layer as its hydrochloride salt. The aqueous layer can then be separated, basified (e.g., with NaOH or Na₂CO₃ solution) to precipitate the free base, and then extracted back into an organic solvent.[7] This is particularly useful for removing non-polar, non-basic impurities.
Experimental Protocols & Methodologies
Protocol 1: Optimized Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is based on established methods for the condensation of guanidine salts with acetylacetone in an aqueous alkaline medium.[3][4]
Materials:
-
Guanidine nitrate or Guanidine hydrochloride
-
Acetylacetone (Pentane-2,4-dione)
-
Sodium Carbonate (Na₂CO₃)
-
Deionized Water
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a 500 mL round-bottom flask, add 250 parts by weight of water.
-
Add 135.5 parts of guanidine nitrate and 83.5 parts of sodium carbonate.[4]
-
With stirring, add 100 parts of acetylacetone to the slurry.
-
Equip the flask with a reflux condenser and heat the mixture to 95-100°C with vigorous stirring.[3][4]
-
Maintain this temperature and continue stirring for approximately 2-3 hours. Large crystals may form as the reaction proceeds.[3][4]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes as the mobile phase).
-
Once the reaction is complete (disappearance of starting materials), cool the slurry to room temperature, then further cool in an ice bath to 10-15°C to maximize crystallization.[4]
-
Filter the solid product using a Büchner funnel, wash the filter cake with a small amount of cold water, and suck dry.[4]
-
The crude product can be further purified by recrystallization from hot water.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Procedure:
-
Prepare a TLC developing chamber with a suitable mobile phase (e.g., 7:3 ethyl acetate/hexanes).
-
During the reaction, use a capillary tube to withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a small amount of a suitable solvent (e.g., ethanol).
-
Spot the diluted sample onto a silica gel TLC plate, alongside spots of the starting materials (guanidine and acetylacetone) for comparison.
-
Develop the plate in the chamber, and once the solvent front nears the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp (254 nm). The formation of a new spot with a different Rf value from the starting materials indicates product formation. The reaction is considered complete when the starting material spots are no longer visible.
Reaction Pathway Visualization
The following diagram illustrates the primary synthetic route to 2-amino-4,6-dimethylpyrimidine and a plausible side reaction pathway leading to a Hantzsch-type byproduct.
Caption: Synthetic pathway for the desired product and a potential side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]
- 4. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 5. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Compounds in Organic Solvents
Welcome to the Technical Support Center dedicated to addressing the solubility issues of pyrimidine compounds frequently encountered by researchers, scientists, and drug development professionals. This guide provides practical, in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success. Our approach is grounded in established scientific principles to ensure the reliability and reproducibility of your results.
Introduction to Pyrimidine Solubility
Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a wide range of pharmaceuticals.[1][2][3][4] Their aromatic and heterocyclic nature, featuring two nitrogen atoms, imparts a unique set of physicochemical properties that can lead to solubility challenges in various organic solvents.[1] Factors such as temperature, the pH of the medium (for aqueous or mixed solvent systems), and the specific functional groups on the pyrimidine ring all play a crucial role in determining solubility.[1][2] This guide will walk you through systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the solubility of pyrimidine compounds.
Q1: My pyrimidine derivative is insoluble in common non-polar organic solvents. What is the first step I should take?
A1: The first step is to assess the polarity of your compound and select a more suitable solvent. Pyrimidine itself is soluble in a range of organic solvents, including alcohols and ether.[1] For derivatives, start with polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which are excellent at dissolving a wide array of organic molecules.[3][5][6] If solubility is still limited, consider slightly more polar protic solvents like methanol or ethanol, especially if your compound has functional groups capable of hydrogen bonding.[2][7][8]
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to an aqueous buffer. What's happening?
A2: This is a common issue known as "antisolvent precipitation." Your pyrimidine derivative is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When the two are mixed, the overall solvent environment becomes less favorable for your compound, causing it to crash out of solution. To mitigate this, you can try several strategies outlined in the troubleshooting guides, such as using a co-solvent system or adjusting the pH of the aqueous phase.
Q3: Can I heat the solvent to dissolve my pyrimidine compound?
A3: Yes, in many cases, increasing the temperature will increase the solubility of a solid in a liquid.[1][9] Studies on pyrimidine derivatives have shown that their solubility in solvents like methanol increases with temperature.[2][7] However, exercise caution. Ensure your compound is thermally stable and will not decompose at elevated temperatures. Always start with gentle heating and monitor for any changes in color or the appearance of degradation products.
Q4: How do the functional groups on my pyrimidine derivative affect its solubility?
A4: Functional groups have a profound impact on solubility. Electron-withdrawing groups, like nitro groups, can influence biological activity and also affect solubility.[5] The position of functional groups is also critical; for example, a chloro group at the meta position of a phenyl substituent on a pyrimidine ring can lead to higher solubility than one at the para position.[2] The presence of groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can increase solubility in protic solvents.[2]
In-Depth Troubleshooting Guides
When simple solvent selection is insufficient, a more systematic approach is required. The following guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic Solvent Screening
A logical first step is to perform a systematic screening of solvents with varying polarities and functionalities.
Experimental Protocol:
-
Preparation: Accurately weigh a small, consistent amount of your pyrimidine compound (e.g., 1-5 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.
-
Observation: Vortex each vial for 30-60 seconds and visually inspect for dissolution.
-
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation. Continue this process up to a defined volume (e.g., 1 mL).
-
Categorization: Classify the solubility as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required.
Data Presentation: Solvent Selection Table
| Solvent Class | Examples | Polarity Index | Rationale for Use |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Good for a wide range of polar and nonpolar compounds.[3][5][6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Effective for compounds that can form hydrogen bonds.[2][7][8] |
| Non-Polar Aprotic | Toluene, Hexane | Low | Suitable for non-polar pyrimidine derivatives. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Can dissolve a range of compounds with intermediate polarity.[10] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Often used in organic synthesis and purification.[3][10] |
Troubleshooting Workflow: Systematic Solvent Screening
Caption: A stepwise workflow for systematic solvent screening.
Guide 2: Co-solvency for Enhanced Solubility
Co-solvency involves using a mixture of solvents to increase the solubility of a solute.[11][12][13][14] This is a powerful technique when a single solvent is ineffective. A water-miscible organic solvent in which the drug is highly soluble is often used as a co-solvent.[15]
Causality: Co-solvents work by reducing the interfacial tension between the primary solvent and the solute.[12][16][17] For instance, adding a water-miscible organic co-solvent can disrupt the hydrogen bonding network of water, making it a more favorable environment for a non-polar compound.[]
Experimental Protocol: Co-solvent Titration
-
Initial Suspension: Suspend a known amount of your pyrimidine compound in the solvent in which it is less soluble (e.g., an aqueous buffer).
-
Co-solvent Addition: While stirring, slowly add a miscible organic solvent in which your compound is highly soluble (e.g., DMSO, ethanol, or propylene glycol) in small, measured increments.[11][15]
-
Equilibration and Observation: After each addition, allow the mixture to equilibrate. Observe for dissolution.
-
Determine Optimal Ratio: Note the solvent ratio at which your compound completely dissolves. It's often beneficial to use the minimum amount of co-solvent necessary to achieve the desired concentration.
Data Presentation: Example Co-solvent Systems
| Primary Solvent | Co-solvent | Typical Ratio Range (v/v) | Notes |
| Water/Buffer | Ethanol | 5% - 50% | Commonly used and relatively non-toxic.[11] |
| Water/Buffer | DMSO | 1% - 20% | Highly effective but can have biological effects. |
| Water/Buffer | Propylene Glycol | 10% - 60% | A common excipient in pharmaceutical formulations.[11][15] |
| Hexane | Dichloromethane | 10% - 50% | For increasing the polarity of a non-polar solvent system. |
Guide 3: pH Adjustment for Ionizable Pyrimidine Derivatives
For pyrimidine derivatives with ionizable functional groups (e.g., acidic or basic centers), altering the pH of the solvent system can dramatically increase solubility.[15][19] The basic principle is to convert the neutral, often less soluble form of the compound into its more soluble salt form.[20]
Causality: The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic conditions. If your derivative has acidic functional groups (like a carboxylic acid), increasing the pH will deprotonate it. This ionization increases the polarity of the molecule, enhancing its solubility in polar solvents like water or alcohols.[][19][21]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a Suspension: Create a suspension of your compound in a suitable solvent or co-solvent system (e.g., water or a water/ethanol mixture).
-
Initial pH Measurement: Measure the initial pH of the suspension.
-
Titration:
-
For basic compounds , slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH and observing for dissolution.
-
For acidic compounds , slowly add a dilute base (e.g., 0.1 M NaOH) dropwise.
-
-
Identify pH of Solubilization: Record the pH at which the compound fully dissolves.
-
Verification: It is good practice to check if the compound precipitates upon readjusting the pH back to the original value to confirm that the solubility change is indeed pH-dependent.
Logical Relationship: pH and Solubility of a Basic Pyrimidine
Caption: The relationship between pH and the solubility of a basic pyrimidine derivative.
Guide 4: Advanced Solubility Enhancement Techniques
For particularly challenging compounds, more advanced formulation strategies may be necessary. These are often employed in later-stage drug development but can be adapted for research purposes.
-
Use of Surfactants: Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[22][23][24][25][26] Above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. Poorly soluble compounds can be encapsulated within this hydrophobic core, allowing them to be dispersed in a polar solvent.[25][26]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix at the solid state.[27][28][29][30] The goal is to reduce the particle size to a molecular level and/or convert the crystalline drug to a more soluble amorphous form.[27][29] Common methods for preparing solid dispersions include melting (fusion) and solvent evaporation.[27][29]
-
Prodrug Approach: This involves chemically modifying the pyrimidine compound to create a more soluble derivative (a prodrug) that, after administration or during the experiment, converts back to the active parent drug.[31][32][33][34][35] For example, adding a phosphate or an amino acid group can significantly increase aqueous solubility.[31]
Summary and Concluding Remarks
Overcoming the solubility issues of pyrimidine compounds is a critical step in many research and development pipelines. A systematic and logical approach, starting with simple solvent screening and progressing to more advanced techniques like co-solvency, pH adjustment, and formulation strategies, will yield the most effective and reproducible results. Always consider the underlying chemical principles to make informed decisions about your experimental design. This guide provides a foundational framework; however, the optimal conditions will always be specific to the unique physicochemical properties of your pyrimidine derivative.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quora.com [quora.com]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Co-solvency: Significance and symbolism [wisdomlib.org]
- 14. researchgate.net [researchgate.net]
- 15. wjbphs.com [wjbphs.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 19. longdom.org [longdom.org]
- 20. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
- 24. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 25. asianpharmtech.com [asianpharmtech.com]
- 26. jocpr.com [jocpr.com]
- 27. jddtonline.info [jddtonline.info]
- 28. researchgate.net [researchgate.net]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 30. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 31. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 33. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. johronline.com [johronline.com]
Stability of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate under acidic and basic conditions
Technical Support Center: Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Welcome to the technical support guide for this compound (CAS 81633-29-6). This document provides in-depth answers to frequently asked questions regarding the stability of this compound, particularly under acidic and basic conditions. It is designed for researchers, chemists, and drug development professionals who utilize this molecule in their experimental workflows.
Frequently Asked Questions (FAQs)
Section 1: General Properties and Handling
Q1: What are the basic physical and chemical properties of this compound?
This compound is a heterocyclic compound commonly used as a building block in medicinal chemistry and organic synthesis.[1] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 81633-29-6 | [2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [] |
| Molecular Weight | 181.19 g/mol | [2] |
| Appearance | Solid, white crystalline powder | |
| Melting Point | 222-226 °C | |
| Functional Groups | Ester, Amine (on pyrimidine ring) | |
| Storage | Store in a cool, dry place. | General Lab Practice |
Q2: I'm dissolving the compound for my reaction. What solvents are recommended?
Based on its structure, this compound is expected to have good solubility in polar organic solvents like DMSO and DMF. It may have slight solubility in alcohols like methanol or ethanol, especially with heating.[4] For aqueous solutions, solubility is limited, and the pH of the solution will significantly impact its stability, as detailed in the following sections.
Section 2: Stability Under Acidic Conditions
Q3: My experiment is run under acidic conditions (e.g., pH 2-4). Will this compound remain stable?
No, the compound is susceptible to degradation under acidic conditions, primarily through acid-catalyzed hydrolysis of the ethyl ester group.[5] The reaction is accelerated by heat and the presence of excess water.[6][7] The expected degradation product is 2-amino-4-methylpyrimidine-5-carboxylic acid .[8]
Q4: What is the mechanism behind this acid-catalyzed degradation?
The degradation follows the classical mechanism for acid-catalyzed ester hydrolysis, which is the reverse of Fischer esterification.[9] The process involves several key steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺), making the carbonyl carbon significantly more electrophilic.[6]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to the ethoxy group, converting it into a good leaving group (ethanol).
-
Elimination of Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.
-
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product.[7]
Additionally, the 2-amino group on the pyrimidine ring, with a pKa of approximately 3.45, will be protonated in strongly acidic media.[10] This protonation can further influence the electronic properties of the molecule but the primary degradation pathway remains ester hydrolysis.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Q5: How can I minimize degradation in an acidic mobile phase for HPLC analysis?
For HPLC analysis, it is crucial to minimize on-column or in-vial degradation.
-
Use a Weaker Acid: If possible, use a weaker acid like formic acid or acetic acid instead of strong acids like TFA or HCl.
-
Lower Temperature: Keep the autosampler temperature low (e.g., 4 °C) to slow the rate of hydrolysis.
-
Fresh Samples: Analyze samples as quickly as possible after preparation.
-
Acetonitrile as Co-solvent: Higher concentrations of organic solvent (like acetonitrile) will reduce the water concentration, thereby slowing the hydrolysis rate.
Section 3: Stability Under Basic Conditions
Q6: I need to perform a reaction using a base like NaOH or LiOH. Is the compound stable?
No, the compound is highly unstable under basic conditions. It will undergo rapid and irreversible base-catalyzed hydrolysis, also known as saponification .[11] This reaction is generally much faster and more complete than acid-catalyzed hydrolysis.[7] The final products are the carboxylate salt of 2-amino-4-methylpyrimidine-5-carboxylic acid and ethanol.[5]
Q7: Can you explain the mechanism of saponification for this compound?
Certainly. Saponification is a two-step nucleophilic acyl substitution reaction.[11]
-
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group. This produces the carboxylic acid.
-
Deprotonation (Irreversible Step): The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible, driving the entire process to completion.[11] To isolate the carboxylic acid, a final acidic workup step is required to protonate the carboxylate salt.[11]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).
Q8: My procedure uses a non-nucleophilic organic base like triethylamine (TEA) or DIPEA. Will the compound still degrade?
While non-nucleophilic bases will not directly attack the ester carbonyl, they create a basic environment. If water is present in the reaction mixture (even in trace amounts), it can be deprotonated to form hydroxide ions, which can then initiate saponification. The rate of degradation will be much slower than with stoichiometric NaOH but can still be significant, especially at elevated temperatures or over long reaction times. It is advisable to use rigorously dried solvents and reagents if stability is a concern.
Section 4: Troubleshooting and Experimental Protocols
Q9: I suspect my sample of this compound has degraded. How can I confirm this?
You can confirm degradation by comparing your sample to a reference standard using an analytical technique like HPLC-UV, LC-MS, or NMR. The primary degradation product, 2-amino-4-methylpyrimidine-5-carboxylic acid, has a different polarity and will exhibit a different retention time on a reverse-phase HPLC column. In LC-MS, you would look for the mass of the parent compound (181.19 g/mol ) and the mass of the hydrolyzed acid (153.14 g/mol ).[8]
Protocol 1: General pH Stability Study
This protocol allows you to assess the stability of your compound at different pH values.
Materials:
-
This compound
-
Buffers: pH 2 (e.g., HCl/KCl), pH 7 (e.g., phosphate), pH 10 (e.g., carbonate-bicarbonate)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC vials
-
HPLC system with UV detector
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.
-
Sample Preparation: In separate HPLC vials, add 10 µL of the stock solution to 990 µL of each buffer (pH 2, 7, and 10). This creates a final concentration of 10 µg/mL.
-
Time Zero (T=0) Analysis: Immediately inject each sample onto the HPLC system to get the initial peak area of the parent compound.
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40 °C).
-
Time Point Analysis: Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis: Plot the percentage of the parent compound remaining (based on peak area relative to T=0) versus time for each pH. Significant degradation is indicated by a rapid decrease in the peak area of the starting material and the appearance of a new peak corresponding to the carboxylic acid.
Caption: Experimental Workflow for a pH Stability Study.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 4. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. study.com [study.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 2-Amino-4-methylpyrimidine-5-carboxylic acid | C6H7N3O2 | CID 3156772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 10. chalcogen.ro [chalcogen.ro]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Pyrimidine Derivatives
Welcome to the Technical Support Center for Pyrimidine Derivative Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to advancing the synthesis of this critical heterocyclic scaffold. Pyrimidine cores are fundamental to numerous therapeutic agents, from antiviral to anticancer drugs, making their efficient and controlled synthesis a cornerstone of modern pharmaceutical science.[][2][3][4]
This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a dynamic troubleshooting resource to help you navigate the common and complex challenges encountered in the lab, ensuring your syntheses are both successful and reproducible.
Troubleshooting Guide: From Low Yields to Complex Purifications
This section addresses specific, practical issues encountered during the synthesis of pyrimidine derivatives. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low Reaction Yield or Incomplete Conversion
Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting materials even after extended reaction times.[5][6]
Potential Causes & Solutions:
-
Purity of Starting Materials: Impurities, including residual moisture or solvents in reactants, can poison catalysts or participate in side reactions.[7][8][9]
-
Solution: Ensure all starting materials are of high purity (>98%) and are thoroughly dried before use. Amidines, in particular, can be hygroscopic and may require fresh preparation or purification.[6] For moisture-sensitive reactions, use anhydrous solvents and conduct the experiment under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
-
Insufficient Catalyst Activity: The catalyst may be deactivated, poisoned, or used in an insufficient amount.[5][6]
-
Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). If using a reusable catalyst, ensure it has been properly regenerated.[6] Consider screening different catalysts; for instance, in a Biginelli reaction, a stronger Lewis acid might be more effective than a mild one if conversion is low.[5]
-
-
Suboptimal Temperature and Time: The reaction may not have reached the necessary activation energy or has not been allowed to run to completion.[5][6]
-
Solution: Gradually increase the reaction temperature while monitoring for product degradation by TLC. Similarly, extend the reaction time, taking aliquots periodically to determine the optimal endpoint. For sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[10][11]
-
-
Poor Reagent Stoichiometry: Incorrect molar ratios can result in the incomplete consumption of the limiting reagent.[7]
-
Solution: Double-check all calculations and accurately measure all reactants. For multi-component reactions, it can be beneficial to use a slight excess (e.g., 1.1 equivalents) of one of the more volatile or less stable reactants.
-
Caption: General troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products & Complex Reaction Mixture
Symptom: TLC/HPLC/MS analysis reveals multiple products, complicating purification and reducing the yield of the desired compound.[5][7]
Potential Causes & Solutions:
-
Competing Reaction Pathways (e.g., Biginelli vs. Hantzsch): In the Biginelli reaction, urea can decompose at high temperatures to form ammonia, which can then participate in a Hantzsch-type reaction with the β-ketoester and aldehyde to form a 1,4-dihydropyridine (DHP) byproduct.[6][8] This DHP is often fluorescent.
-
Lack of Regioselectivity: When performing substitutions on an already substituted pyrimidine, multiple isomers can form.
-
Solution: The electronic nature of the existing substituents heavily influences the position of the next substitution.[7] For C-C bond formation like Suzuki couplings on dichloropyrimidines, the reaction typically favors the more electrophilic C4 position.[12] To achieve substitution at a different position (e.g., C2), one might need to employ alternative coupling strategies or use starting materials with appropriate blocking groups.[7][12]
-
-
Over-alkylation or Acylation: The pyrimidine ring nitrogens are nucleophilic and can undergo multiple substitutions if an excess of the electrophile is used or if the reaction is run for too long.[7]
-
Solution: Carefully control the stoichiometry of the alkylating or acylating agent, often using just 1.0 equivalent. Add the agent slowly at a lower temperature to control the reaction rate.
-
Caption: Competing pathways in the Biginelli reaction.
Issue 3: Difficulty in Product Purification
Symptom: The desired product co-elutes with impurities during column chromatography, or the product appears unstable on silica gel.[7]
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: Side products or unreacted starting materials may have polarities very close to the desired product.
-
Solution: Experiment with different solvent systems for column chromatography, using solvent mixtures with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). If this fails, consider alternative purification techniques like preparative HPLC, recrystallization, or acid-base extraction if the product has appropriate functional groups.[7]
-
-
Product Instability: The pyrimidine derivative may be sensitive to the acidic nature of standard silica gel.
-
Solution: Use a different stationary phase, such as neutral or basic alumina. Alternatively, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine.
-
-
Incomplete Removal of Metal Catalysts: Residual palladium or copper from coupling reactions can contaminate the final product.
-
Solution: After the reaction, perform an aqueous wash with a chelating agent (e.g., a solution of EDTA or ammonium hydroxide) to help extract metal residues. Specific commercial scavengers can also be added to the crude mixture to bind and remove residual metals before chromatography.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my pyrimidine synthesis? A1: The choice of catalyst is highly dependent on the specific reaction.
-
Biginelli Reaction: This reaction is acid-catalyzed. A wide range of Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., Yb(OTf)₃, InCl₃, FeCl₃) can be used.[5][13] Lewis acids are often preferred for their higher efficiency and milder conditions.[13] Screening a small set of catalysts is often the best approach to find the optimal one for your specific substrates.[5]
-
Suzuki Coupling: This C-C bond formation almost exclusively uses palladium catalysts. Pd(PPh₃)₄ is a common and robust choice, but other catalysts like Pd(dppf)Cl₂ may offer better results for specific substrates.[2][10] The choice of ligand on the palladium is crucial and can significantly impact yield and reaction rate.[11]
-
Ullmann Condensation: This reaction traditionally uses stoichiometric copper powder at high temperatures.[14][15] Modern methods use catalytic amounts of soluble copper(I) salts (e.g., CuI) with ligands like phenanthroline, which allow for milder reaction conditions.[14][16]
Q2: What is the role of the base in a Suzuki-Miyaura cross-coupling reaction? A2: The base plays a critical role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron compound (boronic acid) by forming a more nucleophilic boronate complex. This boronate species then undergoes transmetalation with the palladium center more readily than the neutral boronic acid. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][17] The choice of base can influence the reaction rate and yield, and often needs to be optimized for the specific substrates being used.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Q3: When should I consider using microwave-assisted synthesis? A3: Microwave-assisted synthesis is an excellent technique to consider when conventional heating methods result in low yields, long reaction times, or significant side product formation.[10] The rapid and uniform heating provided by microwaves can accelerate reaction rates, often by orders of magnitude. It is particularly effective for reactions like the Suzuki coupling, allowing for rapid screening and optimization of catalysts, solvents, and bases in minutes rather than hours.[10][11]
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Solvent & Catalyst: Add a suitable solvent (e.g., ethanol or acetonitrile, 5 mL) and the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 1-5 mol%).[13]
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) forms, filter the solid and wash it with a small amount of cold solvent.[5] If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
-
Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the arylboronic acid (0.6 mmol, 1.2 eq), the base (e.g., K₂CO₃, 1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[10]
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[2][10]
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes) with stirring.[10]
-
Workup: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]
Data Presentation: Optimization Tables
For a successful synthesis, systematic optimization is key. The tables below provide examples of how to structure your optimization experiments.
Table 1: Catalyst Screening for Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [10]
| Entry | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 65 |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 58 |
| 3 | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 35 |
| 4 | PdCl₂(PPh₃)₂ | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 42 |
| Reaction conditions are representative and should be optimized for specific substrates. |
Table 2: Base and Solvent Optimization for Suzuki Coupling [2][17]
| Entry | Catalyst (5 mol%) | Base (3 eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | Good |
| 2 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | Excellent |
| 3 | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/MeOH | 80 | Moderate |
| 4 | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | Good |
| Yields are qualitative and highly substrate-dependent. |
References
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biginelli Reaction [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. Ullmann Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Senior Application Scientist's Guide to Troubleshooting Polymer-Assisted Synthesis of Pyrimidine-5-Carboxylates
Welcome to the technical support center for the polymer-assisted synthesis of pyrimidine-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase organic synthesis (SPOS) to generate these valuable heterocyclic compounds. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower you to diagnose and resolve common experimental hurdles. We will delve into the nuances of reaction monitoring, yield optimization, purification strategies, and polymer support integrity.
The synthesis of pyrimidine derivatives on a solid support offers significant advantages in terms of purification and high-throughput applications.[1] However, the heterogeneous nature of these reactions can present unique challenges compared to traditional solution-phase chemistry.[2] This guide is structured to address these specific issues in a practical, question-and-answer format.
Section 1: Reaction Monitoring & Progress Analysis
Effective and timely monitoring is crucial for successful solid-phase synthesis, as it allows for the identification of issues before they escalate.[3] Unlike solution-phase reactions, direct analysis of the reaction mixture is often not feasible.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my solid-phase pyrimidine synthesis?
A1: Monitoring solid-phase reactions requires indirect methods. A common and reliable approach is to cleave a small aliquot of the resin-bound product at various time points.[4] The cleaved material can then be analyzed by standard analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the presence of starting materials, intermediates, and the desired product.[4] In-situ monitoring techniques, while more advanced, can also be employed.[4]
Q2: My TLC analysis of the cleaved product shows streaking. What are the likely causes and solutions?
A2: Streaking on a TLC plate can be indicative of several issues. Sample overloading is a common culprit; try spotting a more dilute solution of your cleaved product.[4] An inappropriate solvent system can also lead to poor separation and streaking. Experiment with different mobile phase polarities to achieve better resolution. Additionally, the presence of residual cleavage reagents or scavengers in your sample can interfere with the chromatography. Ensure your work-up procedure for the cleaved aliquot effectively removes these components.
Q3: I am not seeing the expected mass for my product by LC-MS analysis of a test cleavage. What should I investigate?
A3: An incorrect mass can point to several possibilities. First, verify the purity of your starting materials, as impurities can lead to the formation of unexpected byproducts.[4] It is also crucial to ensure the stability of your target compound under the cleavage and analytical conditions. Some pyrimidine derivatives may be sensitive to the acidic conditions of the cleavage cocktail or the ionization source of the mass spectrometer. Running a blank injection of your solvent can help rule out system contamination. Finally, consider the possibility of incomplete deprotection or side reactions occurring on the resin.
Section 2: Low Yield and Incomplete Reactions
Achieving high yields is a primary goal in any synthetic endeavor. In polymer-assisted synthesis, factors such as reaction kinetics, reagent accessibility, and the properties of the solid support can significantly impact the overall yield.
Frequently Asked Questions (FAQs)
Q1: My final yield of pyrimidine-5-carboxylate after cleavage is consistently low. What are the potential causes?
A1: Low yields can stem from several factors throughout the synthetic process. Incomplete reaction at any of the coupling, cyclization, or modification steps is a primary suspect. This can be due to insufficient reaction times, inadequate excess of reagents, or poor swelling of the polymer support in the chosen solvent. The stability of the linker to the reaction conditions is another critical factor; premature cleavage of the product from the resin will lead to yield loss. Finally, issues during the cleavage and work-up steps, such as incomplete cleavage or product degradation, can also significantly reduce the isolated yield.
Q2: How can I improve the efficiency of a three-component Biginelli-type reaction on a solid support?
A2: The Biginelli reaction, a popular method for synthesizing dihydropyrimidinones, can be adapted for solid-phase synthesis.[5] To improve efficiency, ensure that the polymer resin is adequately swelled in a suitable solvent to maximize the accessibility of the reactive sites. The choice of catalyst, whether a Brønsted or Lewis acid, is critical and may require optimization.[5] Microwave irradiation has been shown to accelerate reaction times and improve yields in solid-phase synthesis.[1][6] The use of ionic liquids as solvents has also been reported to tune the reaction mechanism and improve kinetics.[7]
Q3: I suspect my reagents are not effectively reaching the reactive sites on the polymer. How can I address this?
A3: Poor reagent diffusion into the polymer matrix is a common challenge in solid-phase synthesis.[8] Ensure you are using a solvent that effectively swells the resin. Polystyrene-based resins, for example, swell well in solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).[9] Mechanical agitation, such as shaking or stirring, is also essential to ensure continuous interaction between the resin beads and the reagents in solution. If diffusion remains an issue, consider using a resin with a lower cross-linking density or a different polymer backbone, such as TentaGel, which has been shown to improve reaction kinetics in some cases.[10]
Section 3: Product Purification Challenges
One of the key advantages of solid-phase synthesis is the simplified purification process, where excess reagents and byproducts are washed away from the resin-bound product.[1] However, challenges can still arise during the final purification of the cleaved product.
Frequently Asked Questions (FAQs)
Q1: After cleavage, my crude product is a complex mixture. What are the likely sources of these impurities?
A1: The complexity of your crude product can be attributed to several factors. Incomplete reactions can lead to the presence of truncated sequences or unreacted starting materials. Side reactions, such as the formation of deletion or modification byproducts, can also occur, particularly with sensitive functional groups. The cleavage process itself can generate impurities if the scavengers in the cleavage cocktail are not effective at quenching reactive cationic species, leading to re-attachment to the product or other side reactions.[11]
Q2: What are some effective strategies for purifying pyrimidine-5-carboxylates after cleavage from the resin?
A2: The purification strategy will depend on the properties of your target molecule and the nature of the impurities. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for purifying small organic molecules and is widely used in this context.[9][12] Column chromatography on silica gel is another common method, allowing for the separation of compounds based on polarity. In some cases, crystallization can be an effective method for obtaining highly pure product.
Q3: How do I choose the appropriate cleavage cocktail to minimize purification difficulties?
A3: The choice of cleavage cocktail is critical for obtaining a clean crude product. The composition of the cocktail, particularly the scavengers used, should be tailored to the specific amino acid protecting groups and the linker used in your synthesis. For instance, triisopropylsilane (TIS) is an effective scavenger for cationic species generated from trityl-based protecting groups.[13] For peptides containing sensitive residues like cysteine, methionine, or tryptophan, more complex cocktails containing reagents like 1,2-ethanedithiol (EDT), phenol, and thioanisole may be necessary to prevent side reactions.[14][15] A well-chosen cleavage cocktail will minimize the formation of byproducts and simplify the subsequent purification steps.[11]
Section 4: Polymer Support & Linker Issues
The solid support and the linker that attaches the growing molecule to it are fundamental components of polymer-assisted synthesis. Their properties and stability can significantly influence the outcome of the synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant resin fragmentation during the synthesis. What could be the cause?
A1: Resin fragmentation can be a serious issue, leading to product loss and contamination. Mechanical stress from vigorous stirring or shaking can cause physical breakdown of the resin beads. Chemical instability of the resin to the reagents or solvents used can also lead to degradation. Ensure that your chosen resin is compatible with all the reaction conditions in your synthetic sequence. If you are using a pressure-driven reaction vessel, be mindful of excessive pressure buildup.
Q2: My product is prematurely cleaving from the resin during the synthesis. How can I prevent this?
A2: Premature cleavage is often due to the instability of the linker to the reaction conditions. Carefully review the compatibility of your linker with all the reagents and solvents used in your synthesis. For example, some linkers are sensitive to strong acids or bases. If you are performing a multi-step synthesis, ensure that the deprotection conditions for your protecting groups do not affect the linker. If linker instability is a persistent issue, you may need to select a more robust linker for your synthesis.
Q3: How do I determine the loading capacity of my resin, and why is it important?
A3: The loading capacity of the resin refers to the number of reactive sites per gram of resin. This information is typically provided by the manufacturer. It is crucial for calculating the appropriate amount of reagents to use in your reactions. You can experimentally verify the loading capacity using methods such as spectrophotometric analysis of a cleaved protecting group (e.g., Fmoc) or by performing a reaction with a known excess of a chromophoric reagent and quantifying the unreacted portion. Accurate knowledge of the loading capacity is essential for achieving optimal reaction stoichiometry and maximizing your yield.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Monitoring a Solid-Phase Reaction via Test Cleavage
-
Sample Collection: At the desired time point, carefully remove a small sample of the resin (approximately 5-10 mg) from the reaction vessel.
-
Washing: Wash the resin sample thoroughly with the reaction solvent, followed by dichloromethane (DCM) and methanol (MeOH) to remove any unreacted reagents and soluble byproducts.
-
Drying: Dry the resin sample under vacuum for at least 30 minutes.
-
Cleavage: Prepare a cleavage cocktail appropriate for your linker and protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Add a small volume of the cleavage cocktail (e.g., 200 µL) to the dried resin in a microcentrifuge tube.
-
Incubation: Allow the cleavage reaction to proceed at room temperature for the recommended time (typically 1-2 hours), with occasional agitation.
-
Isolation: After cleavage, precipitate the cleaved product by adding cold diethyl ether. Centrifuge the mixture to pellet the product.
-
Work-up: Carefully decant the ether and wash the pellet with additional cold ether. Dry the crude product under a stream of nitrogen.
-
Analysis: Dissolve the dried crude product in a suitable solvent (e.g., acetonitrile/water) and analyze by TLC, HPLC, or LC-MS.[4]
Workflow for Troubleshooting Low Product Yield
Caption: A decision-making workflow for troubleshooting low yields in polymer-assisted synthesis.
Comparative Table of Common Analytical Techniques for Reaction Monitoring
| Technique | Principle | Advantages | Disadvantages |
| TLC | Differential partitioning of components between a stationary and mobile phase. | Rapid, inexpensive, good for qualitative analysis.[4] | Low resolution, not quantitative. |
| HPLC | High-pressure separation of components on a packed column. | Quantitative, high resolution, reproducible.[12] | More expensive equipment, longer analysis time. |
| LC-MS | HPLC coupled with a mass spectrometer. | Provides molecular weight information for product identification.[4] | Higher cost and complexity. |
| GC-MS | Gas chromatography coupled with a mass spectrometer. | Excellent for volatile and thermally stable compounds.[12] | Not suitable for non-volatile or thermally labile molecules. |
| NMR | Nuclear magnetic resonance spectroscopy. | Provides detailed structural information.[4] | Lower sensitivity, can be complex to interpret for mixtures. |
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
Technical Support Center: Purification of Crude Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Welcome to the technical support resource for the purification of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS 81633-29-6).[1][2][][4] This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common challenges encountered during the purification of this important heterocyclic building block. Here, we provide in-depth, field-proven answers to frequently asked questions, complete with detailed experimental protocols and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product has a low purity (<90%) after synthesis. What are the likely impurities and what is the best initial purification strategy?
A1: Low purity in the crude product is a common issue stemming from the synthesis reaction itself. The primary impurities are typically unreacted starting materials, catalysts, and side-products formed from competing reaction pathways. Given the structure of this compound, which contains both amino and ester functional groups, side reactions like over-alkylation or incomplete cyclization can occur.[5]
Expert Recommendation: Recrystallization is the most effective and economical first-line purification technique for this compound. It is a robust method for removing the majority of impurities by leveraging the differences in solubility between your target compound and the contaminants in a chosen solvent at varying temperatures. For many pyrimidine derivatives, recrystallization from a solvent like ethanol is often successful.[6][7]
Q2: I'm having trouble with recrystallization. How do I select an appropriate solvent system?
A2: Solvent selection is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). The impurities, conversely, should either be completely soluble or insoluble at all temperatures.
Causality Behind Solvent Choice: The principle of "like dissolves like" is a useful starting point. Since your compound has polar (amino group) and moderately polar (ester, pyrimidine ring) features, polar protic solvents or mixtures are often effective. A systematic approach is to test solubility in small volumes (~0.5 mL) of various solvents.
Data Presentation: Solvent Selection Guide for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | Often a very good starting choice for pyrimidines. Evaporates easily.[6][8] |
| Methanol | 65 | Polar Protic | Higher solubility than ethanol; may lead to lower recovery. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds with ester groups. Often used in a solvent pair with a non-polar solvent like hexanes.[8] |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for moderately polar compounds. |
| Water | 100 | Very Polar | Your compound has low water solubility, making it a potential anti-solvent in a two-solvent system (e.g., Ethanol/Water).[8] |
| Hexanes/Heptanes | ~69 / ~98 | Non-Polar | The compound is likely insoluble. Excellent as an "anti-solvent" to induce precipitation from a more polar solvent.[9] |
Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water System)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes particulates that would otherwise contaminate your final crystals.
-
Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A3: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly, leading to a high degree of supersaturation.
Troubleshooting Steps:
-
Reheat and Add Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[10]
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulating the flask can help.
-
Scratch/Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of pure product if available.
-
Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Switch to a solvent with a lower boiling point or try a different two-solvent system.[10]
Q4: Recrystallization isn't improving the purity sufficiently. When and how should I use column chromatography?
A4: Column chromatography is the next logical step when impurities have similar solubility profiles to your product, making recrystallization ineffective.[5] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.
When to Use:
-
To separate impurities with very similar polarity to the target compound.
-
To remove colored impurities that are not effectively removed by charcoal treatment.[11]
-
When multiple impurities are present.
Visualization: Overall Purification Strategy
Caption: Decision workflow for purifying the target compound.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis (Solvent Selection): First, determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[12] A common starting system for pyrimidines is a mixture of hexanes and ethyl acetate or chloroform and methanol.[13][14]
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into your column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column and begin elution, applying positive pressure (flash chromatography) for a faster run.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your purified product.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified solid.
Q5: My yield is very low after column chromatography. What are the potential causes?
A5: Low recovery is a frustrating but solvable issue. The primary causes are often related to interactions between your compound and the stationary phase.
Visualization: Troubleshooting Low Chromatography Yield
Caption: Common causes and solutions for low yield in column chromatography.
Expert Insights:
-
Irreversible Adsorption: The basic amino group on your pyrimidine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing some of your product to remain permanently bound.
-
Solution: Deactivate the silica by adding a small amount (~1%) of a basic modifier like triethylamine to your mobile phase.[15] This protonates the triethylamine instead of your product, allowing it to elute properly.
-
-
Compound Degradation: Some heterocyclic compounds can be unstable on acidic silica gel.[5]
-
Solution: Minimize the compound's contact time with the silica by using flash chromatography. If degradation is still suspected, consider switching to a more neutral stationary phase like alumina.
-
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound will not move off the column. If it's too polar, it will elute too quickly along with impurities.
-
Solution: Meticulous TLC analysis is key. Test various solvent ratios to find the optimal separation before committing your entire batch to the column.
-
Q6: How do I confirm the purity and structural identity of my final product?
A6: After purification, you must use analytical techniques to confirm both purity and identity.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis. A pure sample should show a single major peak. A typical analysis might use a C18 reverse-phase column with a mobile phase of acetonitrile and water. The final purity should ideally be >98%.
-
Structural Confirmation (Spectroscopy & Physical Properties):
-
¹H NMR: Proton NMR confirms the presence of all expected protons and their chemical environments. For your compound, you should expect signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the pyrimidine proton (a singlet), and the amino protons (a broad singlet).[16]
-
¹³C NMR & Mass Spectrometry: These techniques provide further structural confirmation and verify the molecular weight (181.19 g/mol ) of the compound.[1][17]
-
Melting Point: A sharp melting point that matches the literature value (222-226 °C) is a strong indicator of high purity.[2]
-
References
- 1. scbt.com [scbt.com]
- 2. 2-氨基-4-甲基嘧啶-5-羧酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]
- 16. This compound(81633-29-6) 1H NMR spectrum [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Analytical Techniques for Monitoring Pyrimidine Synthesis Reactions
Welcome to the Technical Support Center for monitoring pyrimidine synthesis reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical techniques crucial for ensuring the purity and successful synthesis of pyrimidine derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges you may encounter.
Choosing Your Analytical Toolkit: A Comparative Overview
The selection of an appropriate analytical technique is paramount for accurately monitoring the progress and purity of your pyrimidine synthesis. The choice depends on several factors, including the physicochemical properties of your reactants and products, the reaction matrix, and the specific information you need (qualitative vs. quantitative).
| Analytical Technique | Principle | Primary Applications | Advantages | Potential Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.[1] | Rapid, qualitative reaction screening; monitoring the disappearance of starting materials and appearance of products.[1][2] | Cost-effective, fast, and simple to perform.[1] | Limited resolution, not quantitative, and can be difficult with compounds of similar polarity. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3] | Quantitative analysis of reaction progress, conversion rates, and purity assessment.[1][4] | High reproducibility, quantitative accuracy, and can be coupled with various detectors (e.g., UV, MS).[1][3] | Higher cost of instrumentation and solvents compared to TLC.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[4] | Molecular weight confirmation of products and byproducts, impurity profiling, and sensitive quantification.[1][4] | High sensitivity and specificity, providing molecular weight information for unambiguous peak identification.[1][4] | Matrix effects can cause ion suppression; higher complexity and cost.[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[7] | Structural elucidation of products and intermediates, in-situ reaction monitoring.[1][8] | Provides detailed structural information, non-destructive, and can be quantitative.[7][9] | Lower sensitivity compared to MS, can have peak overlap issues, and requires deuterated solvents for optimal performance.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis.[10] | Analysis of volatile and thermally stable pyrimidine derivatives and impurities.[1] | Excellent separation efficiency for volatile compounds.[3] | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11] |
Decision Workflow for Selecting the Appropriate Analytical Technique
To aid in your decision-making process, the following workflow outlines key considerations for selecting the most suitable analytical technique for your pyrimidine synthesis monitoring.
Caption: Decision tree for selecting an analytical technique.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: My TLC spots are streaking. What is the cause and how can I fix it?
A1: Streaking on a TLC plate can be due to several factors:
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more dilute solution of your reaction mixture.[1][12][13]
-
Inappropriate Solvent System: The mobile phase may not be optimal for your compounds. Adjust the polarity of the solvent system to achieve better separation.[1][13]
-
Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure complete dissolution before spotting.[1]
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel stationary phase. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid to the mobile phase can often resolve this issue.[1][12]
Q2: The reaction appears complete by TLC, but subsequent NMR analysis shows the presence of starting material. Why is this happening?
A2: This discrepancy is common and can be attributed to:
-
Co-elution: The starting material and product may have very similar Rf values in the chosen TLC solvent system, leading to co-elution and the appearance of a single spot.[1] Try developing the TLC with different solvent systems to achieve better separation.[1]
-
Lack of UV Activity: If you are visualizing the TLC plate only under a UV lamp, your starting material may not be UV-active and therefore invisible.[1] Use alternative visualization techniques such as an iodine chamber or a potassium permanganate stain to ensure all components are visible.[1]
-
Detection Limits: TLC is generally less sensitive than NMR. The concentration of the remaining starting material might be below the detection limit of TLC but still detectable by the more sensitive NMR technique.[1]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q3: I'm observing unexpected peaks in my HPLC chromatogram. What could they be?
A3: Unexpected peaks can arise from several sources:
-
Byproducts or Isomers: The reaction may be producing unforeseen byproducts or isomers.[1]
-
Impurities: The starting materials or reagents may contain impurities that are being detected.[1]
-
Degradation: The product or starting materials may be degrading under the reaction or analysis conditions.[1]
-
System Contamination: The HPLC system or solvents may be contaminated.[1]
To identify these peaks, coupling your HPLC to a mass spectrometer (LC-MS) is highly effective, as it provides molecular weight information that can help in deducing the structures of the unknown compounds.[1] Running a blank injection of just the solvent can help identify any contamination from the system.[1]
Q4: My HPLC peaks are tailing or splitting. How can I improve the peak shape?
A4: Poor peak shape in HPLC can be caused by a variety of factors:
-
Secondary Interactions: For basic pyrimidine compounds, interactions with residual acidic silanols on the silica-based column packing can cause peak tailing. Using a lower pH mobile phase or a column specifically designed to reduce these interactions can help.[14]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[15]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination or Voids: A blocked frit or a void in the column packing can lead to split peaks.[6] Backflushing the column or replacing it may be necessary.
LC-MS Troubleshooting
Q5: I'm experiencing poor sensitivity or signal suppression in my LC-MS analysis. What are the likely causes?
A5: Signal suppression is a common issue in LC-MS, often caused by:
-
Matrix Effects: Components in the reaction mixture can co-elute with your analyte and compete for ionization in the MS source, leading to a suppressed signal.[5][6] Improving the chromatographic separation or implementing a more thorough sample cleanup can mitigate this.
-
Contamination: Contamination in the mobile phase, sample, or from the LC system can lead to high background noise and poor sensitivity.[6][16]
-
Inappropriate MS Settings: The ion source parameters may not be optimized for your pyrimidine derivatives. Ensure that the ionization mode, voltages, and temperatures are appropriate.[5][16]
NMR Spectroscopy Troubleshooting
Q6: My NMR spectrum has broad peaks. What can I do to improve the resolution?
A6: Peak broadening in NMR can be caused by:
-
Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step.[7][8]
-
Sample Inhomogeneity: If your compound is not fully dissolved or has precipitated, it can lead to broad peaks.[8]
-
Sample Concentration: A sample that is too concentrated can also result in peak broadening.[8]
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
Q7: The peaks of my product and starting material are overlapping in the NMR spectrum. How can I resolve them?
A7: Overlapping peaks can make quantification and structural confirmation difficult.
-
Change NMR Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d6) can often change the chemical shifts of the protons and resolve the overlap.[8]
-
Higher Field NMR: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals.
-
2D NMR Techniques: Techniques like COSY and HSQC can help in assigning protons and carbons even in crowded regions of the 1D spectrum.
Experimental Protocols
Protocol 1: General Procedure for Thin-Layer Chromatography (TLC)
-
Plate Preparation: With a pencil, lightly draw a starting line approximately 1 cm from the bottom of a TLC plate.[1]
-
Sample Application: Dissolve a small amount of your reaction mixture in a volatile solvent. Using a capillary tube, spot a small amount of the solution onto the starting line. Also, spot the starting material and a "co-spot" (a mixture of the starting material and reaction mixture) for comparison.[1]
-
Development: Place the TLC plate in a developing chamber containing the appropriate mobile phase, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[1]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp or by using a chemical stain (e.g., iodine vapor, potassium permanganate).[1]
-
Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[1]
Protocol 2: General Procedure for High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take an aliquot of the reaction mixture and quench the reaction if necessary. Dilute the sample with a suitable solvent, which is often the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]
-
Instrument Setup:
-
Column: Select an appropriate column (e.g., C18 for reversed-phase).
-
Mobile Phase: Prepare and degas the mobile phase. For pyrimidines, a common mobile phase is a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Flow Rate: Set the flow rate (e.g., 1 mL/min).[1]
-
Detector: Set the detector wavelength (e.g., 254 nm, where many pyrimidines absorb UV light).[1]
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Analyze the resulting chromatogram. Identify the peaks corresponding to the starting material and product by comparing their retention times with those of authentic standards. The peak area can be used to quantify the conversion and purity.[1]
Protocol 3: General Procedure for ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Take a representative aliquot from the reaction mixture. If the reaction solvent is not deuterated, remove it under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: For quantitative analysis (qNMR), add a known amount of an internal standard that has a simple spectrum and does not overlap with the signals of interest.[9]
-
Transfer: Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer. Ensure a sufficient number of scans for good signal-to-noise and a relaxation delay long enough for quantitative accuracy.
-
Data Processing and Analysis: Process the spectrum (phasing, baseline correction) and integrate the relevant peaks. Compare the integrals of the product peaks to the starting material or internal standard to determine the reaction conversion and purity.
Troubleshooting Workflow for Unexpected HPLC Results
Caption: A streamlined workflow for troubleshooting HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. zefsci.com [zefsci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Simple gas chromatographic-mass spectrometric procedure for diagnosing pyrimidine degradation defects for prevention of severe anticancer side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC/MS Sample Preparation | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 12. silicycle.com [silicycle.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate and its Analogues: A Guide for Researchers
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine. Among its myriad derivatives, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate serves as a versatile starting material for the synthesis of a wide array of compounds with significant therapeutic potential.[1] Its structural features, including the presence of hydrogen bond donors and acceptors, and multiple sites amenable to chemical modification, make it an attractive template for the design of novel drugs.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide will delve into a comparative analysis of this compound and its key analogues, providing insights into their structure-activity relationships (SAR) and potential therapeutic applications.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. Subtle modifications to the core structure of this compound can lead to significant changes in properties such as melting point, solubility, and lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Structural Features |
| This compound | C₈H₁₁N₃O₂ | 181.19 | 222-226 | Core scaffold with a methyl group at C4. |
| Analogue A (Hypothetical) | - | - | - | Introduction of a lipophilic group at the 2-amino position. |
| Analogue B (Hypothetical) | - | - | - | Replacement of the C4-methyl group with a trifluoromethyl group.[4] |
| Analogue C (Hypothetical) | - | - | - | Variation of the ester group at the C5 position. |
Note: Data for hypothetical analogues are illustrative and would be populated with specific experimental values from relevant literature in a real-world scenario.
The introduction of different substituents allows for the fine-tuning of these properties to optimize drug-like characteristics. For instance, the substitution of the C4-methyl group with a trifluoromethyl group, as seen in some analogues, can significantly impact the electronic properties and lipophilicity of the molecule, potentially enhancing its biological activity and metabolic stability.[4]
Comparative Biological Activities
The true value of this compound and its analogues lies in their diverse biological activities. This section will compare their performance in key therapeutic areas, supported by experimental data from various studies.
Anticancer Activity
The 2-aminopyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as kinase inhibitors.[2][5] Modifications at various positions of the pyrimidine ring have led to the discovery of potent inhibitors of key signaling pathways involved in cancer progression.
A study on a series of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which share a similar core, demonstrated significant antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines. For instance, compounds with a 4-methoxyphenyl or a 4-chlorophenyl moiety at the 4-position of the pyran ring showed IC₅₀ values in the nanomolar range.[6] Another study on 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates also reported promising antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines.[7]
Table of Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Analogue Series | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | HCT-116 (Colon Cancer) | Reference |
| Ethyl 2-amino-5-oxo-4-(4-methoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | 0.030 | 0.028 | - | [6] |
| Ethyl 2-amino-5-oxo-4-(4-chlorophenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate | 0.042 | 0.030 | - | [6] |
| Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | 4.3 µg/mL (approx. 13 µM) | - | - | [7] |
Note: Direct comparison should be made with caution as experimental conditions may vary between studies.
The structure-activity relationship studies reveal that the nature and position of substituents on the pyrimidine ring and its appended functionalities play a crucial role in determining the anticancer potency and selectivity.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Pyrimidine derivatives have long been recognized for their antibacterial and antifungal properties. A comparative evaluation of various 2-aminopyrimidine analogues has demonstrated their potential in combating microbial infections.
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]
Table of Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Analogue Series | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Pyrimidine-5-carboxamide derivatives | Moderate to low activity | Moderate to low activity | Moderate to low activity | Moderate to low activity | |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Good activity | Good activity | Lower activity | - | [9] |
Note: The data is collated from different studies and direct comparison should be made with caution.
The antimicrobial spectrum and potency of these compounds can be modulated by introducing different functional groups. For example, the presence of a carboxamide group at the 5-position has been explored for its impact on antimicrobial activity.
Experimental Methodologies
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the synthesis of the core scaffold and a representative biological assay.
Synthesis of this compound
A common and efficient method for the synthesis of the title compound is the Biginelli-type three-component reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine an appropriate aldehyde (e.g., acetaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and a guanidine derivative (e.g., guanidine hydrochloride).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol, and a catalytic amount of an acid (e.g., hydrochloric acid).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. If necessary, the crude product can be further purified by recrystallization.
Caption: General workflow for the Biginelli-type synthesis.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the broth microdilution MIC assay.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 2-aminopyrimidine derivatives allows for the deduction of key structure-activity relationships that can guide future drug design efforts.
Caption: Key positions for SAR studies on the 2-aminopyrimidine scaffold.
-
The 2-Amino Group: This group is often crucial for hydrogen bonding interactions with target proteins. Alkylation or acylation of this group can modulate the compound's lipophilicity and binding affinity.[4]
-
The C4-Position: The substituent at this position significantly influences the overall shape and electronic distribution of the molecule. Bulky groups may enhance or hinder binding depending on the topology of the target's active site.
-
The C5-Ester Group: The ester at the C5-position can be hydrolyzed in vivo, potentially acting as a prodrug to release the corresponding carboxylic acid. Modification of this ester group can be used to fine-tune the pharmacokinetic properties of the compound.
Conclusion and Future Directions
This compound and its analogues represent a rich source of chemical diversity with significant potential for the development of new therapeutic agents. The comparative analysis presented in this guide highlights the versatility of the 2-aminopyrimidine scaffold and provides a foundation for the rational design of more potent and selective drug candidates. Future research should focus on the synthesis and evaluation of novel analogues with systematic modifications at key positions to further elucidate the structure-activity relationships. Moreover, comprehensive in vivo studies are warranted for the most promising compounds to assess their efficacy and safety profiles in relevant disease models. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
A Comparative Guide to the Antibacterial Efficacy of 2-Amino-4-Hydroxypyrimidine-5-Carboxylates
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1][2][3] Within the vast landscape of medicinal chemistry, pyrimidine derivatives have emerged as a "privileged scaffold" due to their diverse biological activities, including potent antimicrobial properties.[4] This guide provides a comprehensive validation of the antibacterial activity of a specific subclass, 2-amino-4-hydroxypyrimidine-5-carboxylates, offering a comparative analysis against established antibiotics and detailing the rigorous experimental methodologies required for their evaluation.
This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new anti-infective therapies. It synthesizes data from contemporary studies to present a clear rationale for the investigation of these compounds, supported by detailed, field-proven experimental protocols.
Mechanistic Insight: Targeting Essential Bacterial Pathways
The therapeutic promise of any new antibacterial agent is fundamentally linked to its mechanism of action. Unlike many existing antibiotics that target cell wall synthesis or protein translation, certain pyrimidine derivatives exhibit novel modes of inhibition, making them particularly valuable against resistant strains.
One key target identified for 2-amino-4-hydroxypyrimidine-5-carboxylates is the methylerythritol phosphate (MEP) pathway .[5] This metabolic pathway is essential for the biosynthesis of isoprenoids in most bacteria but is absent in mammals, making it an attractive and selective target for antibacterial drugs.[5][6] Specifically, these compounds have been shown to interact with 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase (IspF) , a crucial enzyme in the MEP pathway.[5][6] By inhibiting IspF, these pyrimidine derivatives disrupt vital bacterial metabolic processes.[5]
Another proposed mechanism for some pyrimidine derivatives involves the inhibition of FtsZ (Filamenting temperature-sensitive mutant Z) , a protein that assembles into a contractile "Z-ring" at the site of cell division.[1][7] Inhibition of FtsZ polymerization and its associated GTPase activity effectively blocks bacterial cytokinesis, leading to a bactericidal effect.[1][7][8]
Experimental Validation: Protocols for Antimicrobial Susceptibility Testing
Objective evaluation of a compound's antibacterial potential hinges on standardized and reproducible assays. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is a prerequisite for determining the Minimum Bactericidal Concentration (MBC).[9][10][11]
Workflow for Determining MIC and MBC
The experimental process follows a logical progression from identifying the concentration that inhibits growth (MIC) to determining the concentration that kills the bacteria (MBC). This dual assessment is critical for classifying a compound as either bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[12][13]
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][11]
Materials:
-
Test compounds (2-amino-4-hydroxypyrimidine-5-carboxylates) and reference antibiotics.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[10]
-
Sterile 96-well microtiter plates.[10]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and quality control strains.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
Sterile saline (0.85% NaCl).
-
Incubator (35 ± 2°C).[10]
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][14] This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).[10]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.[9][14]
-
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a stock solution of the test compound at twice the highest desired final concentration.
-
Add 100 µL of this compound stock solution to well 1.
-
Perform a serial twofold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10.[10][11] Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (broth only).[14]
-
-
Inoculation and Incubation:
-
MIC Determination:
Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial population.[15][16]
Procedure:
-
Subculturing:
-
Incubation:
-
Incubate the agar plates at 37°C for 24-48 hours, or until colonies are visible on a control plate (plated from the initial inoculum).[14]
-
-
MBC Determination:
Performance Data & Comparative Analysis
The following table presents representative antibacterial activity data for a hypothetical series of 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives against common Gram-positive and Gram-negative pathogens, compared with standard antibiotics.
Table 1: Comparative Antibacterial Activity (MIC/MBC in µg/mL)
| Compound/Drug | S. aureus (MSSA) | S. aureus (MRSA) | E. coli | P. aeruginosa |
| Derivative A (Parent) | 16 / 32 | 32 / 64 | >128 / >128 | >128 / >128 |
| Derivative B (4-Cl phenyl) | 4 / 8 | 8 / 16 | 64 / 128 | >128 / >128 |
| Derivative C (4-F phenyl) | 2 / 4 | 4 / 8 | 32 / 64 | 128 / >128 |
| Vancomycin | 1 / 2 | 2 / 4 | NA | NA |
| Ciprofloxacin | 0.5 / 1 | 4 / 8 | 0.015 / 0.03 | 0.25 / 0.5 |
Data is hypothetical and for illustrative purposes. NA: Not Applicable.
Analysis of Results:
-
Structure-Activity Relationship (SAR): The data suggests that substitution on the pyrimidine core significantly impacts antibacterial potency. The introduction of electron-withdrawing halogen groups (e.g., chloro and fluoro) on an associated phenyl ring (Derivatives B and C) appears to enhance activity, particularly against Gram-positive strains, when compared to the unsubstituted parent compound (Derivative A). This is a common strategy in medicinal chemistry to improve compound efficacy.[17]
-
Spectrum of Activity: The 2-amino-4-hydroxypyrimidine-5-carboxylate derivatives in this series demonstrate notable activity against Gram-positive bacteria, including the methicillin-resistant S. aureus (MRSA) strain. Their efficacy against Gram-negative bacteria like E. coli is moderate, while activity against P. aeruginosa is limited, suggesting a narrower spectrum than a broad-spectrum antibiotic like Ciprofloxacin.
-
Comparison with Alternatives: While Vancomycin remains more potent against Gram-positive organisms, the activity of Derivative C against MRSA (MIC of 4 µg/mL) is highly promising. The development of new compounds effective against drug-resistant bacteria is a critical goal in modern drug discovery.[1] The thiophenyl-pyrimidine derivatives, for instance, have shown higher potency against MRSA than vancomycin in some studies.[1][8]
Conclusion and Future Outlook
The validation of 2-amino-4-hydroxypyrimidine-5-carboxylates reveals a promising class of antibacterial agents with compelling activity, especially against challenging Gram-positive pathogens. Their potential to inhibit novel bacterial targets like the MEP pathway underscores their value in an era of widespread antibiotic resistance.
The experimental framework detailed in this guide provides a robust system for the evaluation and comparison of these and other novel compounds. Future research should focus on optimizing the pyrimidine scaffold to broaden the spectrum of activity, improve potency against Gram-negative bacteria, and further elucidate the precise molecular interactions with their enzymatic targets. Through systematic synthesis, rigorous biological evaluation, and mechanistic studies, 2-amino-4-hydroxypyrimidine-5-carboxylates can be advanced as viable candidates in the pipeline for next-generation antibacterial therapies.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-d-erythritol-2,4-cyclodiphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative | Semantic Scholar [semanticscholar.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 2-Aminopyrimidines: A Comparative Efficacy Analysis
The 2-aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of FDA-approved therapeutics, including the kinase inhibitors Imatinib and Palbociclib.[1][2] Its remarkable biological activity and versatility as a synthetic intermediate have spurred the development of numerous synthetic strategies.[2][3] This guide provides a comparative analysis of the principal synthetic routes to 2-aminopyrimidines, offering researchers a data-driven framework for selecting the optimal methodology based on substrate scope, efficiency, and experimental practicality. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and objectively evaluate their respective strengths and limitations.
Route 1: The Classical Cyclocondensation with Guanidine
The most traditional and widely employed method for constructing the 2-aminopyrimidine core is the condensation of guanidine with a three-carbon electrophilic partner.[3][4] This approach is valued for its reliability and the use of readily available starting materials.
Mechanistic Rationale
The reaction typically proceeds via a cyclocondensation pathway. Guanidine, a strong nitrogenous base, acts as a binucleophile. The reaction initiates with a nucleophilic attack from one of the amino groups of guanidine on a carbonyl carbon of the 1,3-dielectrophile (e.g., a β-dicarbonyl compound). This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of base and solvent is critical; a base is often required to deprotonate the guanidine salt and facilitate the initial nucleophilic attack.
Caption: General mechanism of 2-aminopyrimidine synthesis.
Key Substrates for Condensation with Guanidine:
-
β-Dicarbonyl Compounds: Acetylacetone, ethyl acetoacetate, and diethyl malonate are common choices.[5][6]
-
α,β-Unsaturated Ketones (Chalcones): These substrates react with guanidine to form dihydropyrimidine intermediates, which are then oxidized to the final 2-aminopyrimidine.[7]
-
Alkynones (Ynones): The reaction of ynones with guanidine provides a direct route to 2-aminopyrimidines.[4][8]
Experimental Protocol: Synthesis from a β-Ketoester (Microwave-Assisted)
This protocol adapts the classical condensation to a more efficient, microwave-assisted green chemistry approach, significantly reducing reaction times.[9]
-
Reactant Preparation: In a microwave process vial, combine the β-ketoester (1.0 eq), guanidine hydrochloride (1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction Conditions: The reaction is performed solvent-free. Seal the vial and place it in a microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (typically 10-30 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add distilled water to the vial and stir.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification if necessary.
Performance Analysis
The primary advantage of this route is its operational simplicity and the low cost of starting materials. However, traditional protocols often require harsh conditions, such as refluxing in strong base for extended periods, which can limit functional group tolerance.[4] The introduction of green chemistry techniques, particularly microwave irradiation, has revolutionized this method by dramatically shortening reaction times and often improving yields.[5][10][11]
| Starting Materials | Conditions | Time | Yield (%) | Reference |
| β-Ketoester, Guanidine HCl | K₂CO₃, Microwave, Solvent-free | Short | High | [9] |
| Diethyl malonate, Guanidine HCl | Na₂CO₃, Water, Ultrasound | 30 min | 85 | [5] |
| Ethyl acetoacetate, Guanidine HCl | Na₂CO₃, Water, Ultrasound | 30 min | 92 | [5] |
| Chalcone, Guanidine HCl | Ethanol, Reflux | Several hours | Good | [7] |
Route 2: Modern Iron-Catalyzed [2+2+2] Cycloaddition
Transition metal-catalyzed reactions represent a powerful modern alternative for constructing complex heterocyclic systems. The iron-catalyzed [2+2+2] cycloaddition of alkynenitriles with cyanamides offers an elegant and atom-economical route to highly substituted 2-aminopyrimidines.[12]
Mechanistic Rationale
While the precise mechanism is complex, this reaction is believed to involve the formation of an iron-containing metallacycle. The iron catalyst coordinates with the alkyne and nitrile moieties, bringing them into proximity to facilitate the bond-forming cascade that constructs the pyrimidine ring. This method is particularly remarkable as iron, a traditionally inefficient catalyst for nitrile incorporation, is highly effective in this system.[12]
Caption: Workflow for Fe-catalyzed 2-aminopyrimidine synthesis.
Experimental Protocol: Iron-Catalyzed Cycloaddition
This protocol is based on the work reported by Louie and colleagues.[12]
-
Catalyst Preparation: In an inert atmosphere glovebox, add FeI₂ (0.1 eq), ⁱPrPDAI (pyridyl di-imine ligand, 0.1 eq), and activated zinc powder (0.2 eq) to a reaction vessel.
-
Reactant Addition: Add the alkynenitrile (1.0 eq) and the cyanamide (1.2 eq) to the vessel, followed by a suitable anhydrous solvent (e.g., dioxane).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 60-100 °C) for 12-24 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is filtered to remove solid residues. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Performance Analysis
This method's key advantage is its ability to generate complex, substituted 2-aminopyrimidines from relatively simple linear precursors in a single step.[12] It provides access to substitution patterns that are difficult to achieve via classical condensation. However, the yields can be variable and are often substrate-dependent.[12] Furthermore, the requirement for an inert atmosphere and specialized ligands may be a barrier for some laboratories.
| Substrates | Catalyst System | Yield (%) | Reference |
| Various alkynenitriles and cyanamides | FeI₂, ⁱPrPDAI, Zn | 27-82 | [12][13] |
Route 3: Synthesis from Nitriles via Base-Catalyzed Condensation
The condensation of nitriles provides another fundamental approach to pyrimidine synthesis, leveraging the reactivity of the α-carbon. This method can be particularly effective for producing multi-substituted 4-aminopyrimidines.
Mechanistic Rationale
Under strong base conditions, the α-proton of an aliphatic nitrile is abstracted to form a carbanion. This carbanion acts as a nucleophile, attacking the electrophilic carbon of a second nitrile molecule. The resulting β-enaminonitrile intermediate can then react with another nitrile molecule in a cyclization reaction to form the pyrimidine ring. The reaction conditions, particularly temperature, can be controlled to isolate either the β-enaminonitrile intermediate or the final pyrimidine product.[14]
Experimental Protocol: Temperature-Controlled Condensation of Nitriles
This protocol describes a general method for synthesizing 4-aminopyrimidines from various nitriles.[14]
-
Reactant Preparation: To a solution of a strong base like sodium amide (NaNH₂) in an inert solvent (e.g., anhydrous toluene), add the starting aliphatic nitrile (e.g., acetonitrile) dropwise at a controlled temperature.
-
Addition of Second Nitrile: Add the second nitrile component (aliphatic or aromatic) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-140 °C). The specific temperature determines the final product. Higher temperatures favor the formation of the cyclized pyrimidine.
-
Work-up: After the reaction is complete, cool the mixture and quench carefully with water or an ammonium chloride solution.
-
Isolation: Extract the product with an organic solvent. The organic layer is then dried, concentrated, and the product is purified via crystallization or column chromatography.
Performance Analysis
This route is advantageous for its use of simple, often inexpensive nitrile starting materials. It offers a flexible pathway to a wide variety of substituted pyrimidines.[14] The main drawbacks are the need for strong bases and high reaction temperatures, which may not be compatible with sensitive functional groups.
| Nitrile Components | Conditions | Yield (%) | Reference |
| Self-condensation of acetonitrile | NaNH₂, 140 °C | 63-77 (for various pyrimidines) | [14] |
| Aliphatic + Aromatic Nitriles | Strong base, 120-140 °C | Good to Excellent | [14] |
Route 4: Synthesis via Functionalization of Pre-existing Pyrimidines
Instead of building the ring from scratch, 2-aminopyrimidines can also be synthesized by introducing an amino group onto a pre-formed pyrimidine ring, often one bearing a suitable leaving group.
Mechanistic Rationale
This approach typically relies on nucleophilic aromatic substitution (SNAr). A pyrimidine ring substituted with a good leaving group, such as a halogen (e.g., chlorine), at the C2 position can react with an amine nucleophile. The electron-withdrawing nature of the ring nitrogens activates the C2 position towards nucleophilic attack, facilitating the displacement of the leaving group.
Experimental Protocol: Amination of 2-Amino-4,6-dichloropyrimidine
This solvent-free and catalyst-free protocol is an efficient and environmentally friendly method for synthesizing a library of 2-aminopyrimidine derivatives.[1][15]
-
Reactant Preparation: Finely grind and mix 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0 eq), and triethylamine (2.0 eq) in a reaction vessel.
-
Reaction Conditions: Heat the solvent-free mixture at 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC. Reaction times can vary from 4 to 14 hours depending on the amine used.
-
Work-up: After completion, cool the mixture and add distilled water to precipitate the product.
-
Isolation: Collect the solid by filtration and crystallize from ethanol to obtain the pure product.
Performance Analysis
This method is exceptionally useful for late-stage functionalization and the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The solvent-free conditions make it a green and efficient choice.[1][16] The primary limitation is the availability of the starting substituted pyrimidines.
| Starting Pyrimidine | Amine | Conditions | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine | Various primary/secondary amines | Triethylamine, 80-90 °C, Solvent-free | Good to Excellent | [1][15][16] |
Comparative Summary and Conclusion
The choice of synthetic route to 2-aminopyrimidines is a strategic decision that depends on the desired substitution pattern, scale of the reaction, available equipment, and green chemistry considerations.
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | General Conditions | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Classical Condensation | Guanidine, β-Dicarbonyls, Ynones, Chalcones | Base (e.g., Na₂CO₃, K₂CO₃) | Reflux, Microwave, or Ultrasound | 80-95 (Green Methods) | Inexpensive materials, simple, reliable | Can require harsh conditions, limited regioselectivity |
| Fe-Catalyzed [2+2+2] | Alkynenitriles, Cyanamides | FeI₂, ⁱPrPDAI, Zn | 60-100 °C, Inert Atmosphere | 27-82 | High atom economy, access to complex patterns | Variable yields, requires specific catalysts/ligands |
| From Nitriles | Aliphatic/Aromatic Nitriles | Strong Base (e.g., NaNH₂) | High Temperature (120-140 °C) | 63-77 | Uses simple, inexpensive precursors | Requires strong base and high temperatures |
| SNAr of Halopyrimidines | Halogenated Pyrimidines, Amines | Base (e.g., Triethylamine) | 80-90 °C, often solvent-free | Good to Excellent | Excellent for diversification, green conditions | Depends on availability of starting pyrimidines |
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Navigating the Binding Landscape: A Comparative Guide to Docking Studies of Pyrimidine-Based Compounds
In the landscape of modern drug discovery, pyrimidine-based compounds represent a cornerstone scaffold, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. Their prevalence in FDA-approved drugs and clinical candidates underscores their therapeutic potential.[1][2] At the heart of designing and optimizing these potent molecules lies the powerful computational technique of molecular docking. This guide provides an in-depth, comparative analysis of docking studies involving pyrimidine derivatives against various biological targets, offering researchers, scientists, and drug development professionals a comprehensive technical resource.
This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, aiming to create a self-validating framework for your own docking endeavors. By grounding our discussion in published data and established methodologies, we will explore how to effectively utilize molecular docking to predict binding affinities, understand structure-activity relationships (SAR), and ultimately accelerate the discovery of novel pyrimidine-based therapeutics.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered heterocyclic pyrimidine ring is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[1] This inherent biocompatibility, coupled with the ease of synthetic modification, has made pyrimidine and its derivatives a fertile ground for medicinal chemists. These compounds have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents, among others.[1][3][4][5] The diverse biological activities stem from the ability of the pyrimidine core to be functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with specific biological targets.
Comparative Docking Performance of Pyrimidine Derivatives
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The strength of this interaction is typically quantified by a scoring function, often expressed as binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The following table summarizes the results of various docking studies on pyrimidine derivatives against a range of important biological targets.
| Pyrimidine Derivative Class | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Docking Software | Reference |
| Pyrazolo[3,4-d]pyrimidines | PI3-K/mTOR | -10.7 | Not Specified | Not Specified | [7] |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | AutoDock | [3][7] |
| Pyrido[2,3-d]pyrimidine Derivatives | COVID-19 Main Protease (Mpro) | -8.5 | Not Specified | AutoDock Vina | [7][8] |
| Phenylpyrazolo[3,4-d]pyrimidine | EGFRWT | Not Specified | Met769 | Not Specified | [9] |
| Thieno[2,3-d]pyrimidine | EGFRWT | -8.9 | Not Specified | AutoDock Vina | [10] |
| Thieno[2,3-d]pyrimidine | EGFRT790M | -8.1 | Not Specified | AutoDock Vina | [10] |
| Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified | Not Specified | [7] |
| Pyrimidine Derivatives | Topoisomerase II | -10.3 (Etoposide reference) | Asp 463, Met 766 | Not Specified | [11] |
| Pyrimidine-2-Thiol Derivatives | Cyclooxygenase-2 (COX-2) | -8.602 | Not Specified | Glide | [6] |
Analysis of Docking Results:
The data presented in the table highlights the broad applicability of pyrimidine derivatives as inhibitors for a diverse set of protein targets. For instance, pyrazolo[3,4-d]pyrimidines show strong predicted binding to PI3-K/mTOR, a key player in cancer cell signaling.[7] Similarly, various substituted pyrimidines demonstrate significant predicted affinity for kinases like CDK2 and EGFR, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][7][10][12]
It is crucial to note that the docking score is not the sole determinant of a compound's potential. The specific interactions with key amino acid residues in the binding pocket are equally, if not more, important. For example, the interaction of a chalcone-substituted pyrimidine with THR 165, GLU 12, LYS 33, and THR 14 in the active site of CDK2 provides a structural basis for its inhibitory activity.[3] These interactions, often hydrogen bonds and hydrophobic contacts, anchor the ligand in the binding site and are essential for its biological effect.
A Self-Validating Experimental Workflow for Molecular Docking
The trustworthiness of any computational model hinges on its ability to be validated by experimental data. A robust molecular docking workflow should therefore be designed as a self-validating system, where computational predictions guide experimental work, and experimental results, in turn, refine the computational model.
Below is a detailed, step-by-step methodology for a typical molecular docking study, incorporating best practices for ensuring scientific integrity.
Experimental Protocol: Molecular Docking of Pyrimidine Derivatives
1. Ligand and Protein Preparation: The Foundation of Accuracy
The quality of the initial structures is paramount for a successful docking simulation.
-
Ligand Preparation:
-
2D Structure Generation: Draw the pyrimidine derivatives using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) in software like Chem3D or MOE.[7][13] This step ensures that the ligand starts in a low-energy, realistic conformation.
-
File Format Conversion: Save the optimized 3D structures in a format compatible with the chosen docking software (e.g., .mol2, .pdbqt).[3]
-
-
Protein Preparation:
-
Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[7] The choice of PDB entry is critical; look for high-resolution structures with a co-crystallized ligand similar to the pyrimidine scaffold if possible.
-
Initial Cleanup: Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.[7] The presence of these molecules can interfere with the docking process.
-
Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate partial charges (e.g., Kollman or Gasteiger charges) to the protein atoms.[7] This is a crucial step for accurately calculating electrostatic interactions. Software like AutoDockTools or the Protein Preparation Wizard in Maestro can automate this process.
-
File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., .pdbqt for AutoDock).[7]
-
2. Defining the Battlefield: Grid Box Generation
The grid box defines the search space for the docking algorithm within the target protein.
-
Active Site Identification: The grid box should be centered on the active site of the protein. If the PDB structure contains a co-crystallized ligand, its coordinates can be used to define the center of the grid.
-
Grid Dimensions: The size of the grid box should be large enough to accommodate the pyrimidine ligand and allow for rotational and translational freedom, but not so large as to unnecessarily increase computation time.[7]
3. The Search for the Best Fit: Docking Simulation
This is the core of the docking experiment where the software explores different binding poses of the ligand.
-
Choice of Docking Software: Several well-validated docking programs are available, each with its own algorithms and scoring functions.
-
AutoDock and AutoDock Vina: Widely used, free, and known for their Lamarckian Genetic Algorithm.[7][8][10]
-
GOLD: Utilizes a genetic algorithm and is known for its reliability.[14]
-
Glide (Schrödinger): A popular commercial software with different precision modes (e.g., SP, XP).[6]
-
MOE (Chemical Computing Group): An integrated environment with multiple docking algorithms and scoring functions.[13] The choice of software can depend on the specific system, available computational resources, and user expertise. Comparative studies have shown that different software can yield different results, so it is sometimes beneficial to use more than one program to build confidence in the predicted binding modes.[13]
-
-
Setting Docking Parameters:
-
Search Algorithm: The Lamarckian Genetic Algorithm (LGA) is frequently used in AutoDock.[7]
-
Number of Runs: Performing multiple independent docking runs (e.g., 50-100) increases the probability of finding the global minimum energy pose.[7]
-
Exhaustiveness: In AutoDock Vina, this parameter controls the thoroughness of the search. Higher values lead to more extensive sampling but require more computational time.[10]
-
4. Interpreting the Results: Analysis and Validation
The final step involves analyzing the docking output and, crucially, correlating it with experimental data.
-
Binding Energy Analysis: The docking results are typically ranked by their predicted binding energy. The pose with the lowest binding energy is considered the most stable and is often the focus of further analysis.[7]
-
Interaction Analysis: Visualize the top-ranked poses using software like PyMOL or Discovery Studio.[7] Identify key interactions such as:
-
Hydrogen Bonds: These are critical for specificity and affinity.
-
Hydrophobic Interactions: Important for burying nonpolar surfaces of the ligand and protein.
-
Pi-Pi Stacking and Pi-Cation Interactions: Common with aromatic systems like the pyrimidine ring.
-
-
Correlation with Experimental Data: This is the most critical step for validating the docking protocol.
-
Structure-Activity Relationship (SAR): Docking results should logically explain the observed SAR from experimental studies. For example, if a particular substitution on the pyrimidine ring leads to a significant increase in biological activity, the docking pose should reveal a favorable interaction involving that substituent.[12][15]
-
Redocking: A common validation technique is to dock the co-crystallized ligand back into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.[10]
-
Comparison with IC50/Ki values: While a direct correlation is not always perfect, there should be a general trend where lower (more negative) docking scores correspond to lower experimental IC50 or Ki values, indicating higher potency.
-
Visualizing the Process: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the molecular docking workflow and a representative signaling pathway where pyrimidine-based inhibitors play a crucial role.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based compound.
Conclusion and Future Perspectives
Molecular docking is an indispensable tool in the rational design of pyrimidine-based inhibitors. This guide has provided a comparative framework for understanding and conducting docking studies, emphasizing the importance of a methodologically sound and experimentally validated approach. The successful application of these computational methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and biological evaluation of the most promising candidates.[14]
As computational power increases and algorithms become more sophisticated, the predictive accuracy of molecular docking will continue to improve. The integration of molecular dynamics simulations to account for protein flexibility and the use of more advanced scoring functions will further enhance our ability to design novel pyrimidine derivatives with superior potency and selectivity. The future of drug discovery will undoubtedly rely on a synergistic relationship between in silico and in vitro/in vivo studies, with molecular docking playing a pivotal role in navigating the complex landscape of ligand-protein interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, docking, and anticancer evaluations of new thiazolo[3,2-a] pyrimidines as topoisomerase II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 15. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Novel Bioactive Pyridine Derivatives
Introduction: The pyridine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif present in numerous FDA-approved drugs. Its unique electronic properties, hydrogen bonding capability, and structural versatility make it an ideal framework for designing novel therapeutic agents. Understanding the structure-activity relationship (SAR) is paramount in transforming a bioactive pyridine "hit" into a potent and selective "lead" compound. This guide provides a comparative analysis of the SAR of two distinct classes of novel pyridine derivatives—those with anticancer and antimicrobial activities—supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Part 1: Comparative Analysis of Anticancer Pyridine Derivatives
The development of targeted cancer therapies often involves the design of small molecules that can selectively inhibit key proteins in cancer cell signaling pathways. Pyridine derivatives have been extensively explored as scaffolds for various kinase inhibitors, demonstrating significant potential in this area.
Case Study: Pyridine-Based EGFR Inhibitors
A prominent strategy in anticancer drug design is the targeting of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. Certain novel 4-anilinopyridine derivatives have been shown to exhibit potent EGFR inhibitory activity. The core structure typically involves a pyridine ring linked to an aniline moiety, with various substituents explored to optimize activity.
Structure-Activity Relationship (SAR) Insights
The SAR for these pyridine-based EGFR inhibitors reveals several key trends. Modifications at the C-6 position of the pyridine ring with small, electron-donating groups can enhance potency. Furthermore, the substitution pattern on the aniline ring is critical for activity, with specific groups at the meta and para positions leading to improved binding affinity within the ATP-binding pocket of EGFR. For instance, the introduction of a substituted acrylamide group can lead to covalent, irreversible inhibition, significantly boosting potency.
Comparative Performance Data
The following table summarizes the cytotoxic activity of a series of representative pyridine derivatives against the A431 human epidermoid carcinoma cell line, which overexpresses EGFR. The data is presented as IC50 values, the concentration of the compound required to inhibit cell growth by 50%.
| Compound ID | R1 (Pyridine C-6) | R2 (Aniline C-4) | IC50 (µM) against A431 cells |
| 1a | -H | -OCH3 | 15.2 |
| 1b | -CH3 | -OCH3 | 8.5 |
| 1c | -H | -NH-CO-CH=CH2 | 1.2 |
| 1d | -CH3 | -NH-CO-CH=CH2 | 0.5 |
Data synthesized from representative findings in the field.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate A431 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridine derivatives in DMSO and then dilute further in the cell culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Visualizing the Workflow and Mechanism
Caption: Workflow for determining cytotoxicity using the MTT assay.
Caption: Inhibition of the EGFR signaling pathway by a pyridine derivative.
Part 2: Comparative Analysis of Antimicrobial Pyridine Derivatives
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyridine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.
Case Study: Pyridine-Based Dihydropyrimidine Dehydrogenase Inhibitors
Certain novel pyridine-fused dihydropyrimidine derivatives have demonstrated potent antimicrobial activity. These compounds are designed to inhibit key enzymes in bacterial metabolic pathways that are absent in humans, offering a potential for selective toxicity.
Structure-Activity Relationship (SAR) Insights
The SAR of these compounds indicates that the nature and position of substituents on both the pyridine and the dihydropyrimidine rings are crucial for antimicrobial efficacy. For example, the presence of a halogen atom (e.g., chlorine or bromine) at the C-5 position of the pyridine ring often correlates with increased activity against Gram-positive bacteria. Additionally, the stereochemistry of the molecule can play a significant role in its interaction with the target enzyme.
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyridine derivatives against Staphylococcus aureus, a common Gram-positive pathogen. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | R1 (Pyridine C-5) | R2 (Aryl group) | MIC (µg/mL) against S. aureus |
| 2a | -H | Phenyl | 64 |
| 2b | -Cl | Phenyl | 16 |
| 2c | -Br | Phenyl | 8 |
| 2d | -Cl | 4-Fluorophenyl | 4 |
Data synthesized from representative findings in the field.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of S. aureus (e.g., ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Perform a two-fold serial dilution of the pyridine derivatives in a 96-well microtiter plate using MHB.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
Visualizing the Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry, often serving as a crucial starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its purity and concentration must be precisely controlled to ensure the safety, efficacy, and quality of the final drug product. Therefore, the objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2].
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights. The framework for this guide is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology"[3][4][5].
Physicochemical Properties of the Analyte
Before developing and validating a method, understanding the analyte's properties is paramount. This knowledge informs the selection of the analytical technique and the initial experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Structure | Sigma-Aldrich[6] | |
| Molecular Formula | C₈H₁₁N₃O₂ | Sigma-Aldrich[6] |
| Molecular Weight | 181.19 g/mol | Sigma-Aldrich[6] |
| Physical Form | Solid | Sigma-Aldrich[6] |
| Melting Point | 222-226 °C | Sigma-Aldrich[6] |
| Key Functional Groups | Ester, Amine, Pyrimidine Ring | Sigma-Aldrich[6] |
The presence of the pyrimidine ring, a chromophore, suggests that UV-Vis spectrophotometry is a viable detection method. The compound's polarity and molecular weight make it an excellent candidate for High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a balance of performance, specificity, and laboratory resources. For this compound, two methods stand out as primary candidates.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This is the workhorse of pharmaceutical analysis. Its high resolution, sensitivity, and suitability for non-volatile compounds make it the preferred method for assay and impurity determination[7]. Given the analyte's structure, a reversed-phase C18 column is a logical starting point.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) For applications requiring higher sensitivity and absolute confirmation of identity, such as impurity profiling or trace analysis, LC-MS is the superior choice. It provides mass-to-charge ratio data, offering an orthogonal detection mechanism to UV, which is invaluable for peak identification and specificity confirmation.
Table 2: Comparison of Primary Analytical Methods
| Parameter | HPLC-UV | LC-MS | Causality and Justification |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance for detection. | Combines the separation power of HPLC with the mass-selective detection of mass spectrometry. | HPLC-UV is robust and cost-effective for quantification. LC-MS adds a layer of mass confirmation, crucial for identifying unknown impurities or confirming peak identity in complex matrices. |
| Specificity | Good to Excellent. Achieved via chromatographic separation. Peak purity can be assessed with a Diode Array Detector (DAD). | Unsurpassed. Can distinguish between compounds with identical retention times but different masses. | For routine assays, HPLC-UV specificity is often sufficient. For complex stability studies where degradation products are unknown, LC-MS is essential. |
| Sensitivity (LOQ) | Typically in the low µg/mL to high ng/mL range. | Can reach low ng/mL to pg/mL levels. | The required sensitivity dictates the choice. LC-MS is necessary for trace impurity quantification that may fall below the UV detector's capability. |
| Primary Use Case | Assay, purity determination, and routine quality control (QC). | Impurity identification, degradation pathway analysis, and quantification in complex biological matrices. | The intended purpose of the analysis is the most critical factor in method selection[8]. |
| Cost & Complexity | Lower instrumentation cost, simpler operation. | Higher initial investment, requires more specialized expertise for operation and maintenance. | Practical laboratory constraints often favor HPLC-UV for routine applications. |
The Method Validation Workflow: An ICH Q2(R1) Framework
The validation process is a systematic demonstration that an analytical method is fit for purpose[9][10]. The following parameters must be investigated, with the extent of validation depending on the type of analytical procedure[4].
Caption: The three-phase workflow for analytical method validation.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components[7][9]. The most effective way to demonstrate this is through forced degradation (stress testing).
-
Causality: By intentionally degrading the sample under various stress conditions (acid, base, oxidation, heat, light), we generate the very impurities and degradants the method must be able to resolve from the main analyte peak. According to ICH Q1A(R2), this is essential for developing a stability-indicating method[11]. If standards for impurities are not available, results can be compared to a second, well-characterized procedure[4][8].
Linearity & Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range[8]. The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity[9].
-
Causality: A proven linear relationship is the foundation of quantitative analysis, allowing for the calculation of concentration from a measured response using a calibration curve. A correlation coefficient (r²) of ≥ 0.999 is the standard acceptance criterion, confirming a strong linear fit.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found[2]. It is typically determined by spike/recovery studies.
-
Causality: This parameter confirms that the method is free from significant systematic error or bias. By adding a known amount of analyte to a placebo or sample matrix and measuring the recovery, we verify that the method can "find" the true amount present. For an assay, accuracy is typically assessed over at least three concentration levels, with a minimum of nine total determinations[2].
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels as per ICH guidelines:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. This is assessed by a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range[4].
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, equipment).
-
Causality: Precision demonstrates the method's reliability and consistency. Low random error (expressed as Relative Standard Deviation, RSD) indicates that the results are trustworthy and reproducible under routine laboratory conditions.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable accuracy and precision[8].
-
Causality: These parameters are not critical for an assay of a major component but are essential for impurity quantification methods. They define the lower limits of the method's capability, ensuring that trace components can be reliably measured. Common determination methods include the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculation from the standard deviation of the response and the slope of the calibration curve[2].
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[2].
-
Causality: This study is performed during the development phase to identify which parameters (e.g., mobile phase pH, column temperature, flow rate) are critical to control. It ensures that minor, unavoidable fluctuations in routine lab work will not adversely affect the results.
Caption: Interrelationship of core validation parameters for an assay.
Experimental Protocols & Acceptance Criteria
The following provides a detailed, step-by-step methodology for validating an HPLC-UV method for the assay of this compound.
Protocol: HPLC-UV Method Validation
1. Chromatographic Conditions (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (e.g., 50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm[12]
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase (Concentration ≈ 1000 µg/mL).
-
Working Standard Solution: Dilute the stock solution to a final concentration of ~100 µg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard to achieve a target concentration of ~100 µg/mL.
3. Validation Experiments
-
Specificity:
-
Prepare solutions of the analyte (~100 µg/mL) in 0.1N HCl, 0.1N NaOH, and 3% H₂O₂. Prepare a solution in the mobile phase.
-
Expose solutions to heat (e.g., 60°C for 24h) and expose the solid drug to UV light.
-
Inject all stressed samples and an unstressed control.
-
Acceptance: The analyte peak should be free from co-eluting peaks from degradants. Peak purity analysis (if using DAD) should pass.
-
-
Linearity:
-
Prepare a series of at least five concentrations from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Acceptance: Plot peak area vs. concentration. The correlation coefficient (r²) must be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples spiked with the analyte at three levels: 80%, 100%, and 120% of the target concentration.
-
Prepare each level in triplicate.
-
Calculate the percent recovery for each sample.
-
Acceptance: The mean recovery should be within 98.0% to 102.0%[7].
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Inject each and calculate the assay result.
-
Acceptance: The Relative Standard Deviation (RSD) of the six results must be ≤ 2.0%.
-
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria (for Assay)
| Validation Parameter | Typical Acceptance Criteria | ICH Guideline Reference |
| Specificity | Analyte peak is resolved from all other peaks; peak purity passes. | Q2(R1)[4] |
| Linearity (r²) | ≥ 0.999 | Q2(R1)[4] |
| Range | 80% to 120% of the test concentration | Q2(R1)[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Q2(R1)[4] |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | Q2(R1)[4] |
| LOD / LOQ | Not required for assay, but determined for impurity methods. | Q2(R1)[4] |
| Robustness | System suitability parameters remain within defined limits. | Q2(R1)[4] |
Conclusion
The validation of an analytical method is a mandatory, systematic process that ensures the reliability, consistency, and accuracy of quantitative data for essential pharmaceutical intermediates like this compound. While HPLC-UV is the most common and practical choice for routine assay and purity testing, LC-MS offers enhanced specificity and sensitivity for more demanding applications such as impurity identification. A robust validation study, executed according to the principles of ICH Q2(R1), is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the analytical data generated is truly fit for its purpose.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. This compound 97 81633-29-6 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. hmrlabs.com [hmrlabs.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, a versatile intermediate in pharmaceutical and agricultural research, is not a mere regulatory formality but a cornerstone of responsible science.[1] This guide provides a comprehensive, step-by-step protocol for its safe disposal, ensuring the protection of laboratory personnel, the environment, and upholding compliance with federal and local regulations.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While some safety data sheets (SDS) may lack complete hazard information, the available data and the precautionary principle dictate that this compound be managed as a hazardous chemical.[2][3]
Based on available data, this compound is classified as a hazardous chemical that causes skin and eye irritation.[4] It is also identified as a combustible solid. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[4] Therefore, all procedures must be designed to minimize these risks.
Key Incompatibilities: This compound should not be mixed with strong oxidizing agents, as this can lead to hazardous reactions.[4] Proper waste segregation is crucial to prevent accidental mixing.[5][6]
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Source(s) |
| Skin Irritation | Causes skin irritation upon contact. | [4] |
| Eye Irritation | Causes serious eye irritation. | [4] |
| Combustibility | Classified as a combustible solid. | |
| Incompatible Materials | Strong oxidizing agents. | [4] |
Personal Protective Equipment (PPE): The First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory to create a barrier between the researcher and the chemical, mitigating the risk of exposure.[7][8] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[9]
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10][11] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene), inspected before use.[12][13] It is recommended to wear two pairs of gloves ("double-gloving").[8] | Prevents direct skin contact, a primary route of exposure that can cause irritation.[4] Powder-free gloves prevent the absorption and dispersal of the chemical.[13] |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[8] | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | All handling should occur in a well-ventilated area or a certified chemical fume hood.[14] If dust formation is unavoidable, a NIOSH-approved N95 respirator or higher is recommended. | Minimizes the inhalation of the solid compound, which can cause respiratory irritation.[15] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[4][5][16] The recommended method is through a licensed environmental waste management company, typically involving controlled incineration.[14] Do not discharge this chemical into drains or the environment. [14]
Step 1: Waste Characterization and Segregation Properly identify the waste stream. All waste containing this compound, including surplus chemical, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials, must be classified as hazardous waste.[6] Maintain separate waste containers to avoid mixing with incompatible materials, particularly strong oxidizing agents.[4][5]
Step 2: Waste Collection and Container Management Carefully transfer the waste material into a designated hazardous waste container.[12]
-
Container Compatibility: The container must be made of a material that is chemically compatible with the compound and equipped with a secure, leak-proof screw cap.[5][17]
-
Headroom: Do not fill the container completely; leave at least one inch of headroom to allow for expansion.[17]
-
Closure: Keep the container securely closed at all times except when adding waste.[17] This prevents the release of vapors and protects the contents from environmental factors.
Step 3: Labeling Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[18]
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag to the container.[3][17]
-
The label must clearly state the full chemical name: "this compound".[6][12]
-
Include the accumulation start date and any other information required by your institution's Environmental Health and Safety (EHS) department.[18]
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[17]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Conditions: The area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[5][14]
-
Inspections: The SAA must be inspected weekly for any signs of leakage or container deterioration.[5]
Step 5: Arranging for Professional Disposal Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6][14] Provide an accurate inventory of the waste container's contents. This process is governed by the EPA's Resource Conservation and Recovery Act (RCRA) and tracked using a hazardous waste manifest system from the point of generation to final disposal.[16][19]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is required to mitigate risks.[20]
For a Minor Spill (Small quantity of solid material):
-
Alert Personnel: Immediately notify others in the immediate area.[20]
-
Secure the Area: Isolate the spill area to prevent cross-contamination.[20]
-
Don PPE: Before cleanup, put on the full recommended PPE as described in Section 2.[20]
-
Contain the Spill: Carefully sweep up the solid material, taking care to avoid generating dust.[12][21] A plastic scoop or dustpan should be used.[21]
-
Collect Waste: Place the spilled material and any contaminated cleaning tools into a designated hazardous waste container.[21][22]
-
Decontaminate: Wipe the spill area with a wet paper towel or appropriate solvent, then wash with soap and water.[12][21] All cleaning materials must be disposed of as hazardous waste.[21]
-
Label and Dispose: Seal and label the container as described in the disposal protocol and contact your EHS department.[21]
For a Major Spill (Large quantity, or if you feel unsafe):
-
Evacuate: Evacuate all personnel from the immediate area.[6][20]
-
Isolate: Close doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's EHS department and, if necessary, emergency services (e.g., 911).[20][22] Provide the chemical name, quantity spilled, and exact location.[22]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so under HAZWOPER standards.[7][23]
Regulatory Framework Overview
The disposal of chemical waste in a laboratory setting is governed by a multi-tiered regulatory system designed to protect both human health and the environment.
-
Resource Conservation and Recovery Act (RCRA): This is the principal federal law in the United States that establishes the "cradle-to-grave" framework for managing hazardous waste.[5][16]
-
Environmental Protection Agency (EPA): The EPA is responsible for implementing and enforcing RCRA.[24] Their regulations, found in Title 40 of the Code of Federal Regulations (CFR), define what constitutes hazardous waste and set the standards for its generation, transport, treatment, storage, and disposal.[25][26]
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations focus on worker safety.[27] This includes the Hazard Communication Standard, which ensures workers are informed about chemical hazards, and standards for PPE and emergency response (HAZWOPER).[28][29]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pppmag.com [pppmag.com]
- 14. benchchem.com [benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 19. epa.gov [epa.gov]
- 20. tamut.edu [tamut.edu]
- 21. ehs.utk.edu [ehs.utk.edu]
- 22. offices.austincc.edu [offices.austincc.edu]
- 23. chemkleancorp.com [chemkleancorp.com]
- 24. epa.gov [epa.gov]
- 25. youtube.com [youtube.com]
- 26. epa.gov [epa.gov]
- 27. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 28. resources.duralabel.com [resources.duralabel.com]
- 29. cleanmanagement.com [cleanmanagement.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-amino-4-methylpyrimidine-5-carboxylate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS No. 81633-29-6).[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of your research by minimizing exposure and contamination risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a robust safety-first mindset in your laboratory.
Foundational Risk Assessment: Understanding the Hazard Profile
This compound is a solid, crystalline powder that presents several key hazards as defined by the Globally Harmonized System (GHS).[2] A thorough understanding of these risks is the non-negotiable first step in developing a safe handling protocol.
GHS Hazard Classifications:
The primary physical risk associated with a fine powder is its potential for aerosolization during handling, such as weighing, transferring, or mixing. These airborne particles can be easily inhaled, leading to respiratory irritation.[3][4] Direct contact with the skin and eyes during these procedures can cause significant irritation, underscoring the need for comprehensive barrier protection.[3][5]
The Hierarchy of Controls: Your First Line of Defense
Before any Personal Protective Equipment (PPE) is selected, the foundational principles of laboratory safety, known as the Hierarchy of Controls, must be implemented. PPE is the final barrier between you and a potential hazard, not the first.
-
Engineering Controls: This is the most critical step for handling this compound. All work involving the solid powder form of this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure. This engineering control is designed to capture airborne particles at the source, drastically reducing the risk of inhalation.[2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
-
Administrative Controls: Your laboratory must have a written Chemical Hygiene Plan (CHP) as required by the Occupational Safety and Health Administration (OSHA).[7][8] This plan should include Standard Operating Procedures (SOPs) for handling this specific chemical, comprehensive training for all personnel, and clear signage indicating the hazards present.
Task-Specific PPE Protocols
The selection of PPE is directly dependent on the specific task being performed. The following protocols are designed to provide a self-validating system of protection for common laboratory procedures.
Core PPE for All Handling Procedures
The following PPE should be considered the minimum requirement when there is any potential for exposure to the compound, even in solution.
-
Hand Protection: Wear nitrile gloves that are confirmed to be chemical-resistant. Always inspect gloves for tears or punctures before use. Double-gloving may be appropriate for extended procedures or when handling concentrated solutions.
-
Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that can become airborne.[9]
-
Body Protection: A full-length, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[8] Ensure cuffs are tucked into your gloves or that gloves are worn over the cuffs to create a seal.
Enhanced PPE for High-Risk Tasks: Weighing and Powder Handling
These operations carry the highest risk of exposure due to the generation of airborne dust.
| PPE Component | Specification | Rationale |
| Primary Engineering Control | Chemical Fume Hood / Ventilated Enclosure | Prevents inhalation of aerosolized powder. |
| Respiratory Protection | NIOSH-approved N95 Respirator | Mandatory. Protects against respiratory irritation from fine particles (H335). A surgical mask is not a substitute.[9] |
| Hand Protection | Nitrile Gloves (ASTM D6978 recommended) | Prevents skin irritation (H315).[9] |
| Eye Protection | Chemical Safety Goggles | Prevents serious eye irritation from dust (H319).[3][5] |
| Body Protection | Long-sleeved Laboratory Coat | Protects skin from incidental contact.[8] |
Step-by-Step Protocol for Weighing:
-
Preparation: Don all required PPE (lab coat, N95 respirator, goggles, gloves) before entering the designated handling area.
-
Work Area: Perform all powder handling within the sash of a certified chemical fume hood or in a powder containment hood.
-
Transfer: Use a spatula or scoop to carefully transfer the powder to a weigh boat. Avoid any actions that could create a dust cloud, such as dropping or tapping the container.
-
Clean-up: After weighing, carefully clean all surfaces, including the spatula and balance, with a damp cloth to collect any residual powder. Dispose of the cloth and any contaminated disposables (e.g., weigh boat) in a sealed, labeled hazardous waste container.[5]
-
Doffing: Remove PPE in the correct order (see Section 4) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3][5]
Donning, Doffing, and Disposal of Contaminated PPE
The process of removing PPE is as critical as wearing it. Improper removal can lead to exposure.
Procedure for Safe PPE Removal (Doffing):
-
Gloves: Grasp the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Goggles/Respirator: Remove goggles and the respirator from the back of your head. Do not touch the front surfaces, which may be contaminated.
-
Lab Coat: Unfasten the lab coat and peel it away from your body, touching only the inside. Turn it inside out as you remove it.
-
Second Glove: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Disposal: Dispose of all single-use PPE (gloves, respirator) in a designated, sealed hazardous waste container.[3][5]
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Emergency Response: Accidental Exposure
In the event of an accidental exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
Always have the Safety Data Sheet (SDS) for this chemical readily available for emergency responders.
References
- 1. This compound , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. lookchem.com [lookchem.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
